molecular formula C11H20ClN3O5S3 B10823174 O-Desmethyl Brinzolamide (hydrochloride)

O-Desmethyl Brinzolamide (hydrochloride)

Cat. No.: B10823174
M. Wt: 405.9 g/mol
InChI Key: JSDPAUKMZWABRY-FVGYRXGTSA-N
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Description

O-Desmethyl Brinzolamide (hydrochloride) is a useful research compound. Its molecular formula is C11H20ClN3O5S3 and its molecular weight is 405.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality O-Desmethyl Brinzolamide (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-Desmethyl Brinzolamide (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H20ClN3O5S3

Molecular Weight

405.9 g/mol

IUPAC Name

(4R)-4-(ethylamino)-2-(3-hydroxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride

InChI

InChI=1S/C11H19N3O5S3.ClH/c1-2-13-9-7-14(4-3-5-15)22(18,19)11-8(9)6-10(20-11)21(12,16)17;/h6,9,13,15H,2-5,7H2,1H3,(H2,12,16,17);1H/t9-;/m0./s1

InChI Key

JSDPAUKMZWABRY-FVGYRXGTSA-N

Isomeric SMILES

CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCO.Cl

Canonical SMILES

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCO.Cl

Origin of Product

United States

Foundational & Exploratory

O-Desmethyl Brinzolamide (hydrochloride) mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacodynamics and Mechanistic Profiling of O-Desmethyl Brinzolamide (Hydrochloride)

Executive Overview

Brinzolamide is a highly specific, non-competitive, and reversible carbonic anhydrase inhibitor (CAI) widely utilized in the clinical management of open-angle glaucoma and ocular hypertension. While the parent compound is the primary driver of therapeutic efficacy, its biotransformation yields several pharmacologically active species. Among these, O-Desmethyl Brinzolamide (hydrochloride) stands out as a critical active metabolite that retains potent inhibitory activity against specific carbonic anhydrase isozymes. This whitepaper provides an in-depth mechanistic analysis of O-Desmethyl Brinzolamide, detailing its metabolic generation, molecular target affinity, physiological mechanism of action, and the validated analytical protocols required for its study.

Metabolic Biotransformation Pathway

Following systemic absorption—even via topical ocular administration—brinzolamide is subject to hepatic metabolism. The biotransformation is primarily mediated by a suite of hepatic cytochrome P450 (CYP450) isozymes, specifically CYP3A4, CYP2A6, CYP2B6, CYP2C8, and CYP2C9 1[1].

While N-desethylbrinzolamide is the major human metabolite found in blood and urine, the O-demethylation of the parent compound yields O-Desmethyl Brinzolamide 1[1]. This metabolite can undergo further oxidation of its N-propyl side chain to form an N-propionic acid analog. Understanding this pathway is critical for pharmacokinetic modeling, as the active metabolites accumulate in circulating red blood cells (RBCs) due to their high affinity for intra-erythrocytic carbonic anhydrase.

MetabolicPathway Brinzolamide Brinzolamide (Parent Compound) CYP Hepatic CYP450 (CYP3A4, CYP2A6, etc.) Brinzolamide->CYP Hepatic Metabolism NDesethyl N-Desethyl Brinzolamide (Major Metabolite) CYP->NDesethyl N-deethylation ODesmethyl O-Desmethyl Brinzolamide (Active Metabolite) CYP->ODesmethyl O-demethylation NPropionic N-Propionic Acid Analog ODesmethyl->NPropionic Oxidation of N-propyl chain

Figure 1: Hepatic CYP450-mediated biotransformation of Brinzolamide.

Molecular Target Affinity and Isozyme Selectivity

Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. Humans possess multiple CA isozymes, differing in tissue distribution and subcellular localization. O-Desmethyl Brinzolamide functions as a potent, reversible inhibitor by coordinating with the active-site zinc ion, thereby blocking the catalytic pocket.

In vitro profiling demonstrates that O-Desmethyl Brinzolamide exhibits exceptional affinity for Carbonic Anhydrase II (CA II), the predominant cytosolic isozyme in the eye, while showing significantly lower affinity for the membrane-bound Carbonic Anhydrase IV (CA IV)2[2].

Table 1: Quantitative Binding and Inhibition Metrics for O-Desmethyl Brinzolamide

Target EnzymeSubcellular LocationAffinity Metric (

/

)
Clinical / Physiological Significance
CA II Cytosolic0.136 nMPrimary driver of aqueous humor reduction in the ciliary processes.
CA IV Membrane-bound165 nMSecondary interaction; limited impact on intraocular pressure.

Data supported by in vitro enzymatic assays 3[3].

Cellular Mechanism of Action: Translating Inhibition to IOP Reduction

The therapeutic utility of O-Desmethyl Brinzolamide lies in its ability to suppress the formation of aqueous humor within the ciliary processes of the eye 4[4]. The physiological cascade operates on the principles of electroneutrality and osmotic gradients:

  • Enzymatic Blockade: By inhibiting CA II, the hydration of

    
     to carbonic acid (
    
    
    
    ) is drastically slowed.
  • Ion Depletion: This results in a localized decrease in the production of bicarbonate ions (

    
    ) and protons (
    
    
    
    ).
  • Transport Uncoupling: Because the active transport of sodium (

    
    ) into the posterior chamber is coupled with bicarbonate to maintain electroneutrality, 
    
    
    
    transport is subsequently reduced.
  • Osmotic Shift: The reduction of ions in the posterior chamber diminishes the osmotic gradient, leading to decreased fluid influx (aqueous humor secretion) and a consequent drop in intraocular pressure (IOP).

MOAPathway ODesmethyl O-Desmethyl Brinzolamide CAII Carbonic Anhydrase II (Ciliary Epithelium) ODesmethyl->CAII Competitive Inhibition (Kd = 0.136 nM) Bicarbonate Decreased HCO3- Production CAII->Bicarbonate Blocks CO2 Hydration IonTransport Reduced Na+ & Fluid Transport Bicarbonate->IonTransport Alters Osmotic Gradient AqueousHumor Decreased Aqueous Humor Secretion IonTransport->AqueousHumor Reduces Fluid Influx IOP Lowered Intraocular Pressure (IOP) AqueousHumor->IOP Clinical Outcome

Figure 2: Physiological cascade linking CA II inhibition to intraocular pressure reduction.

Validated Experimental Methodologies

To accurately study the pharmacodynamics and pharmacokinetics of O-Desmethyl Brinzolamide, researchers must employ rigorous, self-validating analytical systems. Below are the gold-standard protocols for in vitro and ex vivo analysis.

Protocol A: Stopped-Flow Hydration Kinetics Assay

Causality & Rationale: Carbonic anhydrase possesses a turnover number (


) approaching 


. Standard continuous spectrophotometric assays are too slow to capture the initial reaction rate. Stopped-flow spectrophotometry coupled with a pH indicator allows for millisecond-resolution tracking of proton generation, providing true kinetic data.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a saturated

    
     solution by bubbling pure 
    
    
    
    gas through distilled water at 20°C for 30 minutes. Prepare a buffer containing 20 mM HEPES (pH 7.4) and 0.2 mM Phenol Red indicator.
  • Enzyme-Inhibitor Pre-incubation: Incubate 10 nM of recombinant human CA II with varying concentrations of O-Desmethyl Brinzolamide (0.01 nM to 1000 nM) for 15 minutes at room temperature to allow for equilibrium binding.

  • Rapid Mixing: Load the

    
     substrate syringe and the enzyme-inhibitor syringe into the stopped-flow apparatus. Initiate rapid 1:1 mixing.
    
  • Kinetic Detection: Monitor the decrease in absorbance at 557 nm (indicating a drop in pH as

    
     is produced) over a 50-millisecond window.
    
  • Validation & Quality Control: Self-Validating Step: Run an uncatalyzed reaction blank (buffer without enzyme). Subtract this baseline

    
     hydration rate from all test samples to ensure the measured signal is strictly enzyme-driven. Calculate the 
    
    
    
    using a four-parameter logistic non-linear regression model.
Protocol B: LC-MS/MS Bioanalytical Quantification in Ocular Tissue

Causality & Rationale: The structural homology between brinzolamide, N-desethylbrinzolamide, and O-Desmethyl Brinzolamide necessitates high-resolution chromatographic separation to prevent isobaric interference and cross-talk during mass spectrometry ionization.

Step-by-Step Methodology:

  • Tissue Homogenization: Homogenize ciliary body tissue samples in a 1:4 (w/v) ratio of ice-cold phosphate-buffered saline (PBS).

  • Protein Precipitation: Add 300 µL of cold acetonitrile containing 50 ng/mL of an isotopically labeled internal standard (O-Desmethyl Brinzolamide-D5) to 100 µL of the homogenate. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the mass spectrometer in Electrospray Ionization positive (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for O-Desmethyl Brinzolamide (e.g., m/z 370.1

    
     fragment ion) and the D5 internal standard.
    
  • Validation & Quality Control: Self-Validating Step: The inclusion of the D5 internal standard corrects for matrix-induced ion suppression and variations in extraction recovery. Ensure the calibration curve (

    
    ) demonstrates accuracy and precision within ±15% across all quality control levels, and ±20% at the Lower Limit of Quantification (LLOQ).
    

References

  • Source: medchemexpress.
  • Source: nih.
  • O-desmethyl Brinzolamide (hydrochloride) (CAS 2967475-56-3)
  • Source: europa.

Sources

Technical Synthesis Guide: O-Desmethyl Brinzolamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

O-Desmethyl Brinzolamide (active metabolite) represents a critical target in the development of carbonic anhydrase inhibitors (CAIs). Structurally, it differs from the parent drug, Brinzolamide, by the presence of a hydroxyl group on the N-propyl side chain rather than a methoxy group.

While Brinzolamide is a potent CA-II inhibitor (


 nM), the O-desmethyl metabolite retains significant activity and is a requisite reference standard for impurity profiling (ICH Q3A/B) and pharmacokinetic studies.
The Synthetic Challenge

The synthesis of O-Desmethyl Brinzolamide presents two primary challenges that distinguish it from the parent molecule:

  • Side-Chain Differentiation: The standard Brinzolamide route utilizes 1-bromo-3-methoxypropane. For the metabolite, the introduction of a free hydroxyl group requires orthogonal protection strategies to prevent side reactions during the sulfonyl chloride activation and subsequent amination steps.

  • Stereochemical Integrity: The molecule possesses a chiral center at the C-4 position (

    
    -configuration). Direct demethylation of Brinzolamide using strong Lewis acids (e.g., 
    
    
    
    ) carries a high risk of racemization and sulfonamide hydrolysis.

Recommended Pathway: This guide details a Stereoselective De Novo Synthesis . This route is superior to direct demethylation for generating high-purity (>99.5%) API-grade material as it avoids "harsh" ether cleavage conditions that degrade the thienothiazine core.

Retrosynthetic Analysis

The retrosynthetic logic deconstructs the target into the thienothiazine core and the modified side chain.

  • Disconnection 1 (Salt Formation): Removal of HCl.

  • Disconnection 2 (Side Chain Deprotection): The primary alcohol is revealed from a benzyl ether to ensure stability during the synthesis.

  • Disconnection 3 (C-N Bond Formation): The ethylamine group is introduced via

    
     displacement of a leaving group (Tosylate) on the activated alcohol, proceeding with inversion of configuration  (Walden inversion).
    
  • Disconnection 4 (Core Construction): The bicyclic sulfone is formed from 3-acetyl-2,5-dichlorothiophene and 3-(benzyloxy)propan-1-amine .

Retrosynthesis Target O-Desmethyl Brinzolamide HCl (Target) FreeBase Free Base (Alcohol Revealed) Target->FreeBase Salt Formation Protected Benzyl-Protected Intermediate (R-Isomer) FreeBase->Protected Debenzylation Activated Activated Tosylate (S-Isomer) Protected->Activated Amine Displacement (Inversion) Core Bicyclic Ketone Core Activated->Core Chiral Reduction & Activation Precursors 3-acetyl-2,5-dichlorothiophene + 3-(benzyloxy)propan-1-amine Core->Precursors Cyclization

Figure 1: Retrosynthetic logic flow prioritizing stereochemical control via inversion.

Detailed Synthesis Protocols

Phase 1: Construction of the Thienothiazine Core

Objective: Synthesize the bicyclic ketone with the protected hydroxypropyl side chain.

Reagents:

  • Starting Material: 3-acetyl-2,5-dichlorothiophene

  • Reagent A: Chlorosulfonic acid (

    
    )
    
  • Reagent B: 3-(Benzyloxy)propan-1-amine (Side chain precursor)

  • Solvents: Dichloromethane (DCM), THF

Protocol:

  • Chlorosulfonation: Charge 3-acetyl-2,5-dichlorothiophene into a reactor with DCM. Cool to 0°C. Add Chlorosulfonic acid (4.0 eq) dropwise. The electrophilic aromatic substitution occurs selectively at the 4-position.

    • Mechanism:[1][2][3] Formation of the sulfonyl chloride.

  • Sulfonamide Formation: Quench the reaction mixture into ice water and extract the sulfonyl chloride. Dissolve in THF and treat with 3-(benzyloxy)propan-1-amine (1.1 eq) and Triethylamine (2.5 eq) at 0°C.

    • Critical Control: Monitor pH > 8 to scavenge HCl.

  • Cyclization: Heat the resulting sulfonamide in THF with Potassium Carbonate (

    
    , 2.0 eq) at reflux (65°C) for 12 hours.
    
    • Result: Intramolecular displacement of the 2-chloro group by the sulfonamide nitrogen forms the thienothiazine ring.

Phase 2: Stereoselective Reduction & Amination

Objective: Install the ethylamine group with


-configuration.

Protocol:

  • Asymmetric Reduction: Dissolve the bicyclic ketone in THF. Cool to -20°C. Add (+)-DIP-Cl (B-chlorodiisopinocampheylborane, 1.5 eq). Stir for 24 hours.

    • Stereochemistry: This reduction yields the (S)-alcohol with high enantiomeric excess (>95% ee).

    • Workup: Quench with diethanolamine to cleave the boron complex.

  • Activation: React the (S)-alcohol with p-Toluenesulfonyl chloride (TsCl) and DMAP in DCM to form the (S)-Tosylate .

  • Amine Displacement (The Inversion): Treat the (S)-Tosylate with Ethylamine (70% in water, excess) in THF at 50°C in a sealed vessel.

    • Mechanism:[1][2][3]

      
       attack by ethylamine inverts the stereocenter from (S) to (R) , yielding the correct Brinzolamide configuration.
      
Phase 3: Global Deprotection & Salt Formation

Objective: Reveal the hydroxyl group and form the stable hydrochloride salt.

Protocol:

  • Debenzylation: Dissolve the protected intermediate in Ethanol. Add 10% Pd/C catalyst (10% w/w). Hydrogenate at 40 psi

    
     for 6 hours.
    
    • Validation: Monitor TLC for disappearance of the benzyl spot. Filter catalyst through Celite.

  • Salt Formation:

    • Concentrate the filtrate to an oil (Free Base).

    • Dissolve in minimal Isopropanol (IPA).

    • Add 2M HCl in Diethyl Ether dropwise at 0°C until pH ~2.

    • A white precipitate forms immediately.

    • Stir for 1 hour at 0°C to maximize crystallization.

  • Isolation: Filter the solid under

    
     (hygroscopic). Wash with cold diethyl ether. Dry under vacuum at 40°C.
    

Yield Expectations:

  • Overall Yield (from thiophene): ~35-40%

  • Purity (HPLC): >99.0%

  • Enantiomeric Excess: >99% (R-isomer)

Process Visualization (Forward Synthesis)

Synthesis Start 3-acetyl-2,5- dichlorothiophene Step1 Sulfonyl Chloride Intermediate Start->Step1 1. ClSO3H, DCM Step2 Sulfonamide (Benzyl Protected) Step1->Step2 2. H2N(CH2)3OBn TEA, THF Step3 Bicyclic Ketone Step2->Step3 3. K2CO3, Reflux (Cyclization) Step4 (S)-Alcohol (via (+)-DIP-Cl) Step3->Step4 4. (+)-DIP-Cl (Asymmetric Red.) Step5 (R)-Ethylamine Intermediate Step4->Step5 5. TsCl, DMAP 6. EtNH2 (Inversion) Final O-Desmethyl Brinzolamide HCl Step5->Final 7. H2/Pd-C (Deprotect) 8. HCl/IPA

Figure 2: Step-by-step forward synthesis pathway highlighting the critical stereochemical inversion.

Analytical Specifications & Quality Control

To ensure the synthesized material meets "Reference Standard" grade, the following analytical parameters must be verified.

Test ParameterMethodAcceptance CriteriaNotes
Appearance VisualWhite to off-white solidHygroscopic as HCl salt.
Identification 1H-NMR (DMSO-d6)Consistent with structureLook for disappearance of

singlet (

3.3) and appearance of

triplet.
Mass Spectrometry LC-MS (ESI+)

Exact Mass: 369.05
Purity HPLC (C18)> 98.0%Detects unreacted benzyl intermediate.
Chiral Purity Chiral HPLC> 99:1 (R:S ratio)Critical for biological relevance.
Chloride Content Titration8.5% - 9.0% w/wConfirms mono-hydrochloride stoichiometry.
Key NMR Diagnostic Signals
  • Absence of Methoxy: The distinct singlet at ~3.3 ppm (present in Brinzolamide) must be absent.

  • Propyl Side Chain:

    • 
      : Multiplet ~3.5 ppm.
      
    • 
      : Multiplet ~1.8 ppm.
      
    • 
      : Triplet ~3.4 ppm (shifts downfield if not salt).
      

Alternative Route: Regioselective Demethylation[5]

While the De Novo route is preferred for purity, direct demethylation of Brinzolamide is viable for small-scale analytical needs, provided strict temperature control is maintained.

Protocol:

  • Dissolve Brinzolamide (Free Base) in anhydrous DCM under Argon.

  • Cool to -78°C (Dry ice/Acetone bath).

  • Add Boron Tribromide (

    
    )  (1.0 M in DCM, 3.0 eq) dropwise over 30 minutes.
    
  • Allow to warm slowly to 0°C over 2 hours. Do not exceed 0°C.

  • Quench: Add Methanol dropwise at 0°C (Exothermic!).

  • Purification: The crude usually requires Preparative HPLC to separate the product from the N-desethyl impurity (side reaction) and unreacted starting material.

Risk Factor: High probability of epimerization at the C-4 chiral center if temperature exceeds 0°C.

References

  • Alcon Laboratories. (1995). Process for the preparation of thienothiazine sulfonamides.[4][5][6][7] US Patent 5,378,703. United States Patent and Trademark Office. Link

  • Cayman Chemical. (2023). O-desmethyl Brinzolamide (hydrochloride) Product Information. Item No. 2967475-56-3.[5] Link

  • PubChem. (2023). Brinzolamide Compound Summary. National Library of Medicine. Link

  • Huang, Q., et al. (2015). Design, synthesis, and evaluation of NO-donor containing carbonic anhydrase inhibitors to lower intraocular pressure. Journal of Medicinal Chemistry, 58(6), 2821-2833.[5] Link

  • Lo Faro, A.F., et al. (2021). Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors. Drug Testing and Analysis, 13(8).[5] Link

Sources

Physicochemical Properties and Analytical Profiling of O-Desmethyl Brinzolamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brinzolamide is a highly specific, non-competitive, and reversible carbonic anhydrase II (CA-II) inhibitor widely utilized in the management of open-angle glaucoma and ocular hypertension. While the parent compound is well-characterized, its metabolic cascade yields several active secondary entities. O-Desmethyl Brinzolamide is a critical, active minor metabolite generated via hepatic cytochrome P450 (CYP450) pathways.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative, in-depth analysis of O-Desmethyl Brinzolamide. This guide synthesizes its physicochemical properties, pharmacodynamic binding kinetics, and a self-validating analytical workflow for its precise quantification in biological matrices.

Metabolic Pathway and Pharmacodynamics

Following topical ocular administration, brinzolamide is absorbed systemically, where it binds extensively to carbonic anhydrase in red blood cells (RBCs), resulting in extremely low plasma concentrations [1]. Hepatic metabolism is driven primarily by CYP3A4, alongside CYP2A6, CYP2B6, CYP2C8, and CYP2C9.

The primary biotransformation yields N-desethylbrinzolamide, followed by minor metabolites including N-desmethoxypropyl brinzolamide and O-Desmethyl Brinzolamide . Crucially, O-Desmethyl Brinzolamide is not a terminal metabolite; its N-propyl side chain undergoes further oxidation to form an N-propionic acid analog [1].

Despite being a minor metabolite, O-Desmethyl Brinzolamide retains significant pharmacological activity, potently inhibiting both CA-II and CA-IV isoforms. Understanding this pathway is vital for toxicological profiling and pharmacokinetic (PK) modeling.

Metabolism Brinzolamide Brinzolamide (Parent Drug) CYP Hepatic CYP450 (CYP3A4, 2A6, 2B6, 2C8, 2C9) Brinzolamide->CYP Systemic Absorption NDesethyl N-desethylbrinzolamide (Primary Metabolite) CYP->NDesethyl Major Pathway NDesmethoxy N-desmethoxypropyl Metabolite CYP->NDesmethoxy Minor Pathway ODesmethyl O-Desmethyl Brinzolamide (Active Minor Metabolite) CYP->ODesmethyl Minor Pathway Oxidation Oxidation of N-propyl side chain ODesmethyl->Oxidation Enzymatic Oxidation NPropionic N-propionic acid analog (Terminal Metabolite) Oxidation->NPropionic

Fig 1: Hepatic biotransformation pathway of Brinzolamide to O-Desmethyl Brinzolamide.

Physicochemical Profile

Accurate analytical method development requires a strict understanding of the target molecule's physicochemical properties. O-Desmethyl Brinzolamide is highly polar and features a sulfonamide moiety, which dictates its solubility and ionization behavior during mass spectrometry.

Table 1: Core Physicochemical and Pharmacodynamic Properties
PropertyValue / DescriptionCausality / Analytical Implication
Chemical Name (4R)-(ethylamino)-3,4-dihydro-2-(3-hydroxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide, 1,1-dioxideThe presence of the sulfonamide group necessitates careful pH control during extraction to prevent premature ionization.
Molecular Formula C₁₁H₁₉N₃O₅S₃ (Free Base)The high sulfur and oxygen content contributes to its polar surface area, affecting reverse-phase retention.
Molecular Weight 369.48 g/mol (Free Base) / 405.9 g/mol (HCl Salt)Used to determine the precursor ion (

at m/z 370.5) for MS/MS targeting [2].
CAS Number 186377-56-0 (Free Base) / 2967475-56-3 (HCl)Essential for sourcing high-purity reference standards for calibration curves [3].
Solubility Soluble in DMSO; Slightly soluble in waterStock solutions must be prepared in DMSO to ensure complete dissolution before spiking into aqueous matrices.
UV

256 nmAllows for orthogonal validation using PDA/UV detectors in tandem with mass spectrometry [2].
Enzyme Inhibition CA-II (

= 0.136 nM), CA-IV (

= 165 nM)
Confirms the metabolite retains high-affinity, specific binding to carbonic anhydrase II [2].

Analytical Workflow: UHPLC-MS/MS Quantification Protocol

Because brinzolamide and its metabolites exhibit profound affinity for RBCs, plasma concentrations often fall below standard assay quantitation limits (<7.5 ng/mL)[4]. To accurately quantify O-Desmethyl Brinzolamide in pharmacokinetic studies, we must employ Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

The following protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS), the methodology inherently controls for matrix effects and extraction recovery variations.

Step-by-Step Methodology

Phase 1: Sample Preparation (Protein Precipitation) Causality: Brinzolamide metabolites are heavily protein-bound. A harsh organic crash is required to denature the proteins and release the bound analyte into the supernatant.

  • Aliquot: Transfer 50 µL of human plasma or urine into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of SIL-IS (e.g., Brinzolamide-d5 at 100 ng/mL). Self-Validation Check: If the final MS area of the SIL-IS deviates by >15% across the batch, it immediately flags a matrix effect or pipetting error, invalidating that specific sample without compromising the whole run.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (LC-MS grade) containing 0.1% Formic Acid. The acidic environment ensures the sulfonamide remains protonated, improving partitioning.

  • Extraction: Vortex vigorously for 2 minutes.

  • Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer: Carefully transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion (solvent effect).

Phase 2: Chromatographic Separation Causality: Baseline resolution between O-Desmethyl Brinzolamide, N-desethylbrinzolamide, and the parent drug is critical to prevent ion suppression and isobaric interference.

  • Column: Use a sub-2 µm C18 column (e.g., 2.1 × 50 mm, 1.7 µm) maintained at 40°C to reduce backpressure and improve peak shape.

  • Mobile Phases:

    • Phase A: 0.1% Formic Acid in Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Start at 5% B, hold for 0.5 min. Ramp to 95% B over 4.0 mins. Hold at 95% B for 1 min, then re-equilibrate at 5% B for 1.5 mins.

Phase 3: Mass Spectrometry Detection (ESI-MRM) Causality: Electrospray Ionization (ESI) in positive mode is optimal due to the secondary amine structures. Multiple Reaction Monitoring (MRM) provides absolute specificity.

  • Source Parameters: Capillary voltage 3.0 kV, Desolvation temperature 400°C.

  • MRM Transitions: Monitor the precursor

    
     to product ion transitions specific to O-Desmethyl Brinzolamide (e.g., m/z 370.5 
    
    
    
    specific fragment).

Workflow Sample Biological Sample (Plasma/Urine) Prep Protein Precipitation & SIL-IS Spiking Sample->Prep 50 µL LC UHPLC Separation (C18, Gradient) Prep->LC Supernatant MS ESI-MS/MS (Positive MRM Mode) LC->MS Eluent Data Data Analysis (Ratio to SIL-IS) MS->Data Chromatogram

Fig 2: Self-validating UHPLC-MS/MS analytical workflow for metabolite quantification.

Conclusion

O-Desmethyl Brinzolamide, while a minor metabolic byproduct of brinzolamide, possesses potent carbonic anhydrase inhibitory properties (


 = 0.136 nM for CA-II) [2]. Because of its high polarity and the parent drug's propensity to sequester in red blood cells, specialized sample preparation and highly sensitive UHPLC-MS/MS methodologies are mandatory for accurate pharmacokinetic tracking. By adhering to the self-validating protocols outlined in this whitepaper, researchers can ensure robust, reproducible quantification of this critical metabolite in clinical and preclinical matrices.

References

  • PubChem - NIH. Brinzolamide | C12H21N3O5S3 | CID 68844. Retrieved from:[Link]

  • European Medicines Agency (EMA). AZOPT Summary of Product Characteristics. Retrieved from:[Link]

stability and storage conditions for O-Desmethyl Brinzolamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability and Storage of O-Desmethyl Brinzolamide

Authored by: A Senior Application Scientist

Foreword: Understanding the Criticality of Stability in Drug Development

In the landscape of pharmaceutical research and development, the stability of a molecule is not a mere checkbox but a cornerstone of its potential therapeutic success. An unstable compound can lead to loss of efficacy, the emergence of toxic degradants, and ultimately, the failure of a promising drug candidate. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the stability and appropriate storage conditions for O-Desmethyl Brinzolamide, a key active metabolite of the carbonic anhydrase inhibitor, Brinzolamide. By delving into its physicochemical properties, degradation pathways, and the analytical methodologies required for its assessment, we aim to equip you with the knowledge to ensure the integrity of your research and the reliability of your results.

Introduction to O-Desmethyl Brinzolamide: A Molecule of Significance

O-Desmethyl Brinzolamide is a primary active metabolite of Brinzolamide, a potent carbonic anhydrase inhibitor used in the treatment of glaucoma to reduce intraocular pressure.[1] As a metabolite, its pharmacological activity and toxicological profile are of significant interest in understanding the overall in vivo effects of its parent drug. Furthermore, it has been identified as a major oxidative degradation product of Brinzolamide, making its study essential for the development of stable pharmaceutical formulations.[2]

This guide will provide a detailed exploration of the factors influencing the stability of O-Desmethyl Brinzolamide and the optimal conditions for its storage to maintain its purity and integrity over time.

Physicochemical Properties and Their Influence on Stability

A molecule's inherent stability is intrinsically linked to its chemical structure and physical properties. Understanding these characteristics is the first step in predicting and mitigating potential degradation.

PropertyValueImplication for Stability
Chemical Name (4R)-(ethylamino)-3,4-dihydro-2-(3-hydroxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide, 1,1-dioxideThe presence of a sulfonamide group and a secondary amine makes the molecule susceptible to hydrolysis and oxidation.
CAS Number 186377-56-0[3]Provides a unique identifier for sourcing and information retrieval.
Molecular Formula C11H19N3O5S3[4][5]Indicates a relatively complex structure with multiple functional groups.
Molecular Weight 369.47 g/mol [4]A standard parameter for analytical calculations.
Formulation A solid[1]In its solid state, the molecule is generally more stable than in solution due to reduced molecular mobility.
Solubility Soluble in DMSO[1]The choice of solvent for storage and analysis is critical, as solvents can participate in degradation reactions.

The structure of O-Desmethyl Brinzolamide, with its sulfonamide moiety, secondary amine, and hydroxyl group, presents several potential sites for chemical degradation. The thieno[3,2-e]-1,2-thiazine core, while relatively stable, can also be subject to degradation under harsh conditions.

Degradation Profile: Pathways and Influencing Factors

Direct, comprehensive forced degradation studies on isolated O-Desmethyl Brinzolamide are not extensively published. However, a wealth of information can be gleaned from the forced degradation studies of its parent compound, Brinzolamide, where O-Desmethyl Brinzolamide is a known oxidative degradant.[2]

Studies on Brinzolamide have shown significant degradation under hydrolytic (acidic and basic) and oxidative conditions.[6][7][8] Conversely, it has been found to be stable against photolytic and thermal stress when in the solid state.[6][7] This provides a strong foundation for understanding the potential instabilities of O-Desmethyl Brinzolamide.

Oxidative Degradation

Oxidation is a key degradation pathway for Brinzolamide, leading to the formation of O-Desmethyl Brinzolamide. This suggests that the methoxypropyl side chain of Brinzolamide is susceptible to oxidative cleavage. While O-Desmethyl Brinzolamide is a product of oxidation, it is also plausible that the molecule itself could be further oxidized at other sites, such as the secondary amine or the sulfur atoms, under more aggressive oxidative stress.

G Brinzolamide Brinzolamide (C12H21N3O5S3) Oxidative_Stress Oxidative Stress (e.g., H2O2) Brinzolamide->Oxidative_Stress O_Desmethyl_Brinzolamide O-Desmethyl Brinzolamide (C11H19N3O5S3) Oxidative_Stress->O_Desmethyl_Brinzolamide O-demethylation Other_Degradants Other Oxidative Degradation Products Oxidative_Stress->Other_Degradants

Caption: Oxidative degradation pathway of Brinzolamide.

Hydrolytic Degradation

The sulfonamide group in O-Desmethyl Brinzolamide is a potential site for hydrolysis, particularly under acidic or basic conditions. Cleavage of the sulfonamide bond would lead to the formation of inactive degradation products and a significant loss of potency. The stability of this functional group is highly pH-dependent.

Photostability and Thermal Stability

Based on the data for Brinzolamide, O-Desmethyl Brinzolamide is expected to be relatively stable to light and heat when stored as a solid.[6][7] However, in solution, photolytic degradation pathways may become more significant. It is always prudent to protect solutions of the compound from light, especially during long-term storage or stability studies.

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of O-Desmethyl Brinzolamide, specific storage and handling procedures are essential.

Long-Term Storage

For long-term storage, O-Desmethyl Brinzolamide should be stored at -20°C .[1] Under these conditions, a stability of at least four years has been reported by a commercial supplier.[1] The compound should be stored in a tightly sealed container to protect it from moisture.

Short-Term Storage and Solution Handling

For short-term storage or when in frequent use, storing the solid material at 2-8°C in a desiccator is a viable option.

When preparing solutions, particularly in DMSO, it is recommended to:

  • Use anhydrous, high-purity solvents.

  • Prepare fresh solutions for immediate use whenever possible.

  • If storing solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store solutions at -20°C or -80°C for extended periods.

  • Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

Stability-Indicating Analytical Methodologies

A stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products. For O-Desmethyl Brinzolamide, a highly sensitive and specific UHPLC-MS/MS method has been developed.[2][9]

Rationale for Method Selection
  • UHPLC (Ultra-High-Performance Liquid Chromatography): Provides rapid and high-resolution separation of the analyte from its parent compound and other metabolites.[2][9]

  • C18 Column (e.g., Acquity UPLC® BEH C18): A reversed-phase column that is well-suited for the retention and separation of moderately polar compounds like O-Desmethyl Brinzolamide.[2]

  • Gradient Elution with Acetonitrile and 0.1% Formic Acid: Allows for the efficient elution of a range of compounds with varying polarities. The formic acid improves peak shape and provides a source of protons for electrospray ionization.[2]

  • MS/MS (Tandem Mass Spectrometry): Offers exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, allowing for accurate quantification even at very low concentrations.[2]

Quantitative Data Summary
ParameterValueReference
Column Acquity UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm)[2]
Mobile Phase Gradient of 0.1% formic acid (A) and acetonitrile (B)[2]
Detection ESI+ MRM[2]
MRM Transitions m/z 370.0 → 140.0 (quantifier), m/z 370.0 → 266.0 (qualifier)[2]
Linearity 0.07–500 ng/mL (R² > 0.99)[2]
LOQ 0.07 ng/mL in urine, 0.02 ng/mg in hair[2]

Experimental Protocols

Protocol for UHPLC-MS/MS Analysis

This protocol outlines the steps for the quantitative analysis of O-Desmethyl Brinzolamide.

  • Standard Preparation:

    • Prepare a stock solution of O-Desmethyl Brinzolamide in DMSO at a concentration of 1 mg/mL.

    • Perform serial dilutions in a mixture of mobile phase A and B (e.g., 50:50) to prepare a series of calibration standards ranging from 0.05 ng/mL to 500 ng/mL.

  • Sample Preparation:

    • For solid samples, accurately weigh and dissolve in DMSO to a known concentration.

    • For biological matrices, a suitable extraction method (e.g., protein precipitation or solid-phase extraction) will be required.

    • Dilute the extracted sample into the linear range of the assay with the mobile phase mixture.

  • Chromatographic Conditions:

    • Column: Acquity UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm).[2]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-5 min: Linear gradient to 95% B

      • 5-6 min: Hold at 95% B

      • 6-6.1 min: Return to 5% B

      • 6.1-8 min: Re-equilibrate at 5% B

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions: Monitor m/z 370.0 → 140.0 and m/z 370.0 → 266.0.[2]

    • Optimize cone voltage and collision energy for maximum signal intensity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards.

    • Determine the concentration of O-Desmethyl Brinzolamide in the samples by interpolating their peak areas from the calibration curve.

G cluster_prep Sample & Standard Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL in DMSO) Standards Create Calibration Standards (Serial Dilution) Stock->Standards Inject Inject onto UHPLC System Standards->Inject Sample Prepare Analytical Sample (Dissolve/Extract & Dilute) Sample->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect Mass Spectrometric Detection (ESI+, MRM) Separate->Detect Cal_Curve Construct Calibration Curve Detect->Cal_Curve Quantify Quantify Sample Concentration Cal_Curve->Quantify

Caption: Workflow for the UHPLC-MS/MS analysis of O-Desmethyl Brinzolamide.

Conclusion: Ensuring Data Integrity Through Proper Stability and Storage Practices

The stability and proper storage of O-Desmethyl Brinzolamide are paramount for any research or development program involving this molecule. While direct stability data is limited, a thorough understanding of its physicochemical properties and the degradation behavior of its parent compound, Brinzolamide, provides a robust framework for its handling. By adhering to the recommended storage conditions of -20°C for long-term preservation and employing validated, stability-indicating analytical methods, researchers can ensure the integrity of their samples and the accuracy of their results. This guide serves as a technical resource to support these efforts and to underscore the importance of stability considerations in the journey from discovery to therapeutic application.

References

  • Daicel Pharma. (n.d.). Brinzolamide Impurities Manufacturer & Supplier. Retrieved from [Link]

  • Vishnuvardhan, C., Swain, D., Borkar, R. M., Gananadhamu, S., & Satheeshkumar, N. (2016). Study of Forced Degradation Behaviour of Brinzolamide Using LC–ESI–Q-TOF and In Silico Toxicity Prediction.
  • Lo Faro, A. F., Tini, A., Gottardi, M., Giorgetti, R., Busardò, F. P., & Papaseit, E. (2021). Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair. Drug Testing and Analysis, 13(8), 1552–1560.
  • Veeprho. (n.d.). Brinzolamide O-Desmethyl Impurity | CAS 186377-56-0. Retrieved from [Link]

  • Patel, M. M., Dwivedi, R., Shah, U. H., & Kachhiya, H. (2024). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. Journal of Chemical Metrology, 18(1), 1-11.
  • Vishnuvardhan, C., Swain, D., Borkar, R. M., Gananadhamu, S., & Satheeshkumar, N. (2016). Study of Forced Degradation Behaviour of Brinzolamide Using LC–ESI–Q-TOF and In Silico Toxicity Prediction. Semantic Scholar. Retrieved from [Link]

  • Vishnuvardhan, C., Swain, D., Borkar, R. M., Gananadhamu, S., & Satheeshkumar, N. (2016). Study of Forced Degradation Behaviour of Brinzolamide Using LC–ESI–Q-TOF and In Silico Toxicity Prediction. ResearchGate. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). O-Desmethyl Brinzolamide Impurity | 186377-56-0. Retrieved from [Link]

Sources

O-Desmethyl Brinzolamide: Carbonic Anhydrase Inhibition Profile & Pharmacokinetic Significance

[1]

Executive Summary

O-Desmethyl brinzolamide is a pharmacologically active metabolite of the topical carbonic anhydrase inhibitor (CAI) brinzolamide (Azopt®). While often overshadowed by the major circulating metabolite (N-desethyl brinzolamide), the O-desmethyl variant retains nanomolar-level potency against the target enzyme, Carbonic Anhydrase II (CA-II).

This guide delineates the biochemical inhibition profile of O-desmethyl brinzolamide, contrasting it with the parent compound. It explores the structural implications of demethylation, the metabolite's differential selectivity for CA isoforms (CA-II vs. CA-IV), and its role in the complex saturation kinetics observed in erythrocytes (RBCs).

Chemical & Structural Basis

Brinzolamide is a sulfonamide-based thienothiazine.[1][2][3] Its efficacy relies on the sulfonamide moiety binding to the zinc ion within the carbonic anhydrase active site.

  • Parent Compound (Brinzolamide): Contains a methoxypropyl side chain.[2][3][4]

  • Metabolic Transformation: Oxidative O-dealkylation (mediated by CYP450 isozymes) converts the terminal methoxy group (-OCH₃) into a hydroxyl group (-OH).

  • Structural Impact: The conversion to O-desmethyl brinzolamide increases the polarity of the side chain. Despite this change, the core sulfonamide pharmacophore remains intact, preserving high-affinity binding to the CA-II active site.

Metabolic Pathway Visualization

The following diagram illustrates the hepatic biotransformation pathways yielding O-desmethyl brinzolamide.

MetabolicPathwayBrinzBrinzolamide(Parent Drug)CYPCYP450 Isozymes(CYP3A4, CYP2C9)Brinz->CYPOxidative MetabolismODesO-Desmethyl Brinzolamide(Active Metabolite)CYP->ODesO-Dealkylation(Minor Pathway)NDesN-Desethyl Brinzolamide(Major Metabolite)CYP->NDesN-Dealkylation(Major Pathway)UrineRenal ExcretionODes->UrineEliminationNDes->Urine

Figure 1: Hepatic metabolism of Brinzolamide. While N-desethylation is the dominant pathway, O-desmethylation yields a highly potent metabolite.

Inhibition Profile: Quantitative Analysis

The clinical efficacy of brinzolamide is driven by its selectivity for CA-II (cytosolic, dominant in ciliary processes) and CA-IV (membrane-bound). The O-desmethyl metabolite exhibits a "tight-binding" profile nearly identical to the parent drug for CA-II, confirming that the methoxy-to-hydroxy conversion does not disrupt the critical zinc-binding interaction.

Comparative Inhibition Data (Human Isoforms)

The table below synthesizes inhibition constants (Ki, Kd, or IC50) derived from stopped-flow CO₂ hydration assays.

CompoundTarget IsoformPotency MetricValueSelectivity Note
Brinzolamide hCA-II Ki0.13 nM Highly Selective
hCA-IVIC5045.0 nMModerate Affinity
hCA-IKi~1200 nMLow Affinity
O-Desmethyl Brinzolamide hCA-II Kd / IC500.136 nM Retains Parent Potency
hCA-IVIC50165.0 nM3.6x lower affinity than parent

Key Insight: The O-desmethyl metabolite is equipotent to Brinzolamide against the primary glaucoma target (CA-II) but shows reduced potency against CA-IV. This suggests that while it contributes to intraocular pressure (IOP) lowering, its systemic burden on membrane-bound CA isoforms may be lower.

Pharmacokinetics & RBC Accumulation

A defining characteristic of sulfonamide CAIs is their massive accumulation in red blood cells (RBCs), which act as a drug reservoir.

The Saturation Hierarchy
  • High Affinity Sink: RBCs contain high concentrations of CA-I and CA-II.

  • Parent Dominance: Brinzolamide has the highest affinity for CA-II.[1][5] It saturates CA-II binding sites in RBCs first.[3]

  • Metabolite Displacement: Once CA-II is saturated by the parent drug, metabolites (N-desethyl and O-desmethyl) are forced to bind to the lower-affinity CA-I isoform or remain free in plasma (where they are rapidly cleared).

  • Result: This specific binding protects the metabolite from metabolic clearance, extending the whole-blood half-life to over 100 days .[3]

RBC_Distributioncluster_RBCErythrocyte (RBC) CytosolCA2CA-II Enzyme(High Affinity Site)Complex2Brinzolamide-CA-IIComplexCA2->Complex2SaturationCA1CA-I Enzyme(Low Affinity / High Capacity)Complex1Metabolite-CA-IComplexCA1->Complex1Secondary Binding(Post-CA-II Saturation)PlasmaPlasma Compartment(Free Drug)Plasma->CA2Brinzolamide Influx(Preferential Binding)Plasma->CA1Metabolite Influx(O-Desmethyl / N-Desethyl)

Figure 2: Competitive binding dynamics in the erythrocyte. Brinzolamide monopolizes CA-II, forcing metabolites to partition into the CA-I pool.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

To validate the inhibition constants (Ki/IC50) of O-desmethyl brinzolamide, the Stopped-Flow CO₂ Hydration Assay is the industry gold standard. It measures the catalytic rate of CO₂ hydration (

Methodology
  • Reagents:

    • Enzyme: Recombinant human CA-II (concentration ~10–20 nM).

    • Substrate: Saturated CO₂ solution.

    • Indicator: Phenol red (pH indicator, 0.2 mM) in Hepes buffer (pH 7.5).

    • Inhibitor: Serial dilutions of O-desmethyl brinzolamide (0.01 nM to 100 nM).

  • Workflow:

    • Pre-incubation: Incubate Enzyme + Inhibitor for 15 minutes to reach equilibrium.

    • Rapid Mixing: Use a stopped-flow apparatus (e.g., Applied Photophysics) to mix the Enzyme-Inhibitor complex with the Substrate-Indicator solution.

    • Detection: Monitor absorbance drop at 557 nm (acidification of medium).

  • Calculation:

    • Determine the initial rate (

      
      ) of the catalyzed reaction.
      
    • Fit data to the Morrison equation for tight-binding inhibitors (where

      
      ) to extract the true Ki, rather than the standard IC50 equation.
      

AssayWorkflowStep11. Pre-Incubation(Enzyme + Inhibitor)15 min @ 25°CStep22. Stopped-Flow Mixing(Mix with CO2 + Phenol Red)Step1->Step2Step33. Kinetic Measurement(Absorbance @ 557nm)<100ms timeframeStep2->Step3Step44. Data Fitting(Morrison Equation)Step3->Step4

Figure 3: Workflow for determining Ki values of tight-binding CA inhibitors.

Clinical Implications

  • Systemic Safety: Because O-desmethyl brinzolamide is sequestered in RBCs (bound to CA-I) and has low plasma protein binding (approx. 60%), free systemic levels remain extremely low (<10 ng/mL). This minimizes off-target effects such as metabolic acidosis or renal calculi, which are common with systemic CAIs like acetazolamide.

  • Ocular Efficacy: While the parent drug drives the primary IOP-lowering effect, the presence of a potent metabolite ensures that any local metabolic conversion within ocular tissues does not result in a loss of therapeutic activity.

References

  • Cayman Chemical. O-desmethyl Brinzolamide (hydrochloride) Product Information & Assay Data. Retrieved from

  • MedChemExpress. O-Desmethyl Brinzolamide hydrochloride: Carbonic Anhydrase Inhibitor Profile. Retrieved from

  • European Medicines Agency (EMA). Azopt (Brinzolamide) Scientific Discussion & Pharmacokinetics. Retrieved from

  • U.S. Food and Drug Administration (FDA). NDA 20-816: Azopt Clinical Pharmacology and Biopharmaceutics Review. Retrieved from

  • Silver, L. H. (2000).[6] Clinical efficacy and safety of brinzolamide (Azopt), a new topical carbonic anhydrase inhibitor. Survey of Ophthalmology. Retrieved from

IC50 value of O-Desmethyl Brinzolamide for CAII and CAIV

Author: BenchChem Technical Support Team. Date: March 2026

[label="4. Stopped-Flow"

Mechanism of O-Desmethyl Brinzolamide reducing intraocular pressure via CAII/CAIV inhibition.

Experimental Methodology: Determining IC50 Values

To ensure scientific integrity and trustworthiness, the determination of sub-nanomolar IC50 values requires a self-validating assay system. Traditional end-point assays are insufficient for CAII due to the extremely high turnover number (


) of the enzyme. Therefore, a Stopped-Flow 

Hydration Assay
is the gold standard.

Below is the step-by-step methodology, emphasizing the causality behind each experimental choice.

Step 1: Reagent and Enzyme Preparation
  • Action: Reconstitute recombinant human CAII (rhCAII) and rhCAIV in HEPES buffer (20 mM, pH 7.4, containing 20 mM

    
     to maintain ionic strength).
    
  • Causality:

    
     is chosen over 
    
    
    
    because chloride ions are weak inhibitors of CA isozymes. Using sulfate prevents baseline competitive inhibition, ensuring the measured IC50 reflects only the drug's affinity.
Step 2: Inhibitor Titration
  • Action: Prepare a 10 mM stock of O-Desmethyl Brinzolamide in 100% DMSO[1]. Perform 12-point serial dilutions, ensuring the final DMSO concentration in the assay does not exceed 1% v/v.

  • Causality: CA enzymes are sensitive to solvent-induced conformational changes. Capping DMSO at 1% prevents artifactual loss of enzyme activity, which would falsely artificially lower the apparent IC50.

Step 3: Pre-Incubation
  • Action: Incubate the enzyme (e.g., 0.1 nM final concentration for CAII) with the inhibitor dilutions for 15 minutes at 20°C prior to initiating the reaction.

  • Causality: Sulfonamides bind to the active-site zinc ion. This coordination chemistry requires time to reach thermodynamic equilibrium. Skipping pre-incubation leads to an underestimation of inhibitor potency.

Step 4: Stopped-Flow Kinetic Measurement
  • Action: Load Syringe A with the Enzyme-Inhibitor mixture containing 0.2 mM Phenol Red (pH indicator). Load Syringe B with

    
    -saturated water (substrate). Rapidly mix 1:1 in the stopped-flow spectrophotometer and monitor absorbance decay at 557 nm.
    
  • Causality: As

    
     is hydrated, 
    
    
    
    is produced, dropping the pH and changing the color of Phenol Red. The initial rate of absorbance change (
    
    
    ) is directly proportional to the initial velocity (
    
    
    ) of the enzyme.
Step 5: Data Analysis via Morrison Equation
  • Action: Plot fractional activity (

    
    ) versus inhibitor concentration. Fit the data using the Morrison equation for tight-binding inhibitors rather than standard Hill/Michaelis-Menten equations.
    
  • Causality: For CAII, the IC50 (0.136 nM)[1] is dangerously close to the enzyme concentration used in the assay. Under these "tight-binding" conditions, the assumption that free inhibitor equals total inhibitor is invalid. The Morrison equation accounts for inhibitor depletion, providing a true

    
     and IC50.
    

Workflow Prep 1. Enzyme & Reagent Prep (rhCAII, rhCAIV, Phenol Red) Dilution 2. Inhibitor Titration (O-Desmethyl Brinzolamide) Prep->Dilution Incubation 3. Pre-incubation (15 mins, 20°C) Dilution->Incubation Reaction 4. Stopped-Flow Injection (Mix with CO2-saturated buffer) Incubation->Reaction Detection 5. Spectrophotometric Detection (Absorbance at 557 nm) Reaction->Detection Analysis 6. Non-linear Regression (Morrison Equation Fit) Detection->Analysis

Stopped-flow kinetic assay workflow for determining CAII and CAIV IC50 values.

Clinical Relevance of the Data

While brinzolamide is the parent prodrug administered topically, it is absorbed systemically and accumulates in red blood cells due to its high affinity for CAII[2]. The presence of O-Desmethyl Brinzolamide, even as a minor metabolite[3], contributes to the overall pharmacodynamic profile.

Because O-Desmethyl Brinzolamide maintains a sub-nanomolar IC50 for CAII (0.136 nM)[1], it ensures that any metabolized fraction in the localized ocular tissue or systemic circulation continues to exert profound target engagement. The ~1200-fold selectivity window for CAII over CAIV (0.136 nM vs 165 nM)[1] mirrors the parent drug's profile, ensuring that the primary therapeutic mechanism—cytosolic bicarbonate reduction—remains uninterrupted during the drug's pharmacokinetic lifespan.

References

  • South African Health Products Regulatory Authority (SAHPRA). "AZOPTIC eye drops, suspension Brinzolamide 10 mg/ml PI". SAHPRA. Available at:[Link]

  • European Medicines Agency (EMA). "Azopt, INN-brinzolamide - Europa". EMA. Available at:[Link]

Sources

O-Desmethyl Brinzolamide HCl: Structural Elucidation, Synthesis, and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of ophthalmic drug development, the characterization of active metabolites and pharmacopeial impurities is critical for ensuring both the safety and efficacy of active pharmaceutical ingredients (APIs). O-Desmethyl Brinzolamide hydrochloride is a primary active metabolite and a recognized impurity of Brinzolamide, a potent carbonic anhydrase (CA) inhibitor utilized globally for the management of open-angle glaucoma and ocular hypertension[1].

As a Senior Application Scientist, I have structured this technical whitepaper to provide drug development professionals with a comprehensive analysis of O-Desmethyl Brinzolamide HCl. This guide elucidates its molecular architecture, details the causality behind its synthetic isolation (both chemical and biocatalytic), and maps its pharmacological mechanism of action.

Structural Characterization and Physicochemical Data

O-Desmethyl Brinzolamide HCl diverges from its parent compound, Brinzolamide, through the absence of a methyl group on the propyl side chain. Specifically, the 3-methoxypropyl group of Brinzolamide undergoes O-demethylation to form a 3-hydroxypropyl moiety[2]. This structural shift significantly alters the molecule's polarity and hydrogen-bonding capacity while preserving the critical stereochemical integrity at the C4 position and the pharmacophoric sulfonamide group.

To facilitate rapid reference and comparative analysis, the quantitative physicochemical data of the hydrochloride salt is summarized below.

Table 1: Physicochemical and Structural Properties of O-Desmethyl Brinzolamide HCl

PropertyValue / Description
IUPAC Name (4R)-4-(ethylamino)-2-(3-hydroxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide hydrochloride[3]
Molecular Formula C₁₁H₁₉N₃O₅S₃ • HCl (or C₁₁H₂₀ClN₃O₅S₃)[4]
Molecular Weight 405.9 g/mol [4]
CAS Number 2967475-56-3 (HCl Salt)[4] / 186377-56-0 (Free Base)[5]
Canonical SMILES OCCCN(C(N)=O)=C1)NCC)S2(=O)=O.Cl[4]
Primary Targets Carbonic Anhydrase II (CA-II) and Carbonic Anhydrase IV (CA-IV)[6]
Binding Affinity CA-II K_d = 0.136 nM; CA-IV IC₅₀ = 165 nM[6]
Solubility Soluble in DMSO[4]; Highly soluble in aqueous buffers (due to HCl salt)

Pharmacodynamics and Mechanism of Action

While some metabolites of Brinzolamide (such as N-Desmethoxypropylbrinzolamide) are pharmacologically inactive, O-Desmethyl Brinzolamide retains potent inhibitory activity against carbonic anhydrase isoenzymes[2].

The mechanism of action is driven by the primary sulfonamide group (-SO₂NH₂). In the physiological environment of the ciliary body, the deprotonated sulfonamide nitrogen acts as a strong Lewis base, coordinating directly with the catalytic zinc ion (Zn²⁺) located deep within the active site of Carbonic Anhydrase II. This coordination displaces the zinc-bound hydroxide ion, effectively short-circuiting the enzyme's ability to catalyze the reversible hydration of carbon dioxide to bicarbonate. The subsequent drop in bicarbonate production reduces fluid transport, thereby lowering aqueous humor secretion and intraocular pressure (IOP)[1].

MOA A O-Desmethyl Brinzolamide HCl B Carbonic Anhydrase II (CA-II) A->B High Affinity (Kd = 0.136 nM) C Zn2+ Active Site Coordination B->C Sulfonamide binding D Inhibition of HCO3- Production C->D Catalytic block E Reduction of Aqueous Humor Secretion D->E Intraocular Pressure (IOP) Drop

Figure 1: Pharmacological mechanism of O-Desmethyl Brinzolamide targeting Carbonic Anhydrase II.

Synthetic Methodologies: Chemical vs. Biocatalytic Pathways

Synthesizing O-Desmethyl Brinzolamide as a reference standard requires precise regioselective O-demethylation of the parent Brinzolamide. The primary challenge is cleaving the strong aryl/alkyl ether bond without degrading the sensitive thienothiazine sulfonamide scaffold or racemizing the (4R)-chiral center[3].

Synthesis Brinz Brinzolamide (3-methoxypropyl) Chem Chemical Demethylation (BBr3, CH2Cl2, -78°C) Brinz->Chem Traditional Enz Biocatalytic Demethylation (vdmB Enzyme, Mild) Brinz->Enz Regioselective FreeBase O-Desmethyl Brinzolamide (Free Base) Chem->FreeBase Cleavage of ether Enz->FreeBase Oxygen-free transfer Salt Salt Formation (Ethereal HCl) FreeBase->Salt Protonation of ethylamino group Final O-Desmethyl Brinzolamide HCl (Final API Impurity) Salt->Final Crystallization

Figure 2: Chemical and biocatalytic synthetic pathways for O-Desmethyl Brinzolamide HCl.

Protocol A: Chemical O-Demethylation via Boron Tribromide (BBr₃)

This traditional approach utilizes strong Lewis acid chemistry. It is highly effective but requires strict environmental controls[7].

  • Preparation: Suspend Brinzolamide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under a strict nitrogen atmosphere.

    • Causality: Moisture must be rigorously excluded. BBr₃ reacts violently with water to form hydrobromic and boric acids, which would rapidly degrade the starting material.

  • Thermal Control: Cool the suspension to -78 °C using a dry ice-acetone bath.

    • Causality: The (4R) chiral center is prone to racemization under acidic conditions at room temperature. Ultra-low temperatures kinetically favor the desired ether cleavage over non-specific degradation[7].

  • Reagent Addition: Add BBr₃ (4.0 equivalents) dropwise.

    • Causality: A stoichiometric excess is mandatory because the sulfonamide oxygen and secondary amine nitrogen atoms will competitively coordinate with the Lewis acid, consuming equivalents before the ether cleavage can proceed[7].

  • Reaction & Quenching: Stir for 10 minutes at -78 °C, then gradually warm to 23 °C for 20 hours. Cool back to 0 °C and carefully quench with methanol.

    • Causality: Methanol safely solvolyzes the unreacted BBr₃ and breaks the boron-product complexes, releasing the free O-Desmethyl Brinzolamide base[7].

    • Self-Validation: Perform TLC (95:5 CH₂Cl₂:MeOH) prior to quenching. The disappearance of the parent spot (R_f ~0.64) and appearance of a highly polar spot validates reaction completion.

Protocol B: Biocatalytic O-Demethylation (Veratrol-O-demethylase)

Recent advances favor enzymatic demethylation for its unparalleled regioselectivity and mild conditions[3].

  • Enzyme Preparation: Prepare a buffered solution (pH 7.4) containing the cobalamin-dependent enzyme veratrol-O-demethylase (vdmB).

    • Causality: vdmB catalyzes an oxygen-free methyl transfer. This prevents oxidative damage to the sulfur atoms in the thienothiazine ring[3].

  • Incubation: Introduce Brinzolamide to the bioreactor and incubate at 30 °C for 24 hours.

    • Causality: Mild physiological conditions guarantee >95% regioselectivity for the 3-methoxy position, leaving the sulfonamide and the chiral center completely untouched, minimizing downstream purification[3].

Protocol C: Hydrochloride Salt Formation and Isolation

Converting the free base to the HCl salt is required to match pharmacopeial reference standards and improve aqueous solubility[4].

  • Dissolution: Dissolve the purified O-Desmethyl Brinzolamide free base in a minimal volume of anhydrous ethyl acetate.

  • Protonation: Introduce ethereal HCl (1.05 equivalents) dropwise under continuous stirring at 0 °C.

    • Causality: The secondary aliphatic amine (ethylamino group) at the C4 position is the most basic site on the molecule. Stoichiometric addition of HCl selectively protonates this amine without hydrolyzing the sulfonamide.

  • Crystallization: Filter the resulting white precipitate, wash with cold diethyl ether, and dry under a high vacuum.

    • Self-Validation: The product should yield an off-white solid. Diethyl ether acts as an anti-solvent, removing unreacted non-polar organic impurities while keeping the highly polar HCl salt insoluble.

Analytical Validation Protocol

To ensure the trustworthiness of the synthesized standard, rigorous analytical validation must be performed:

  • LC-MS/MS: Utilize High-Performance Liquid Chromatography coupled with tandem mass spectrometry. The target mass for the protonated free base [M+H]⁺ is 370.0 m/z. The isotopic pattern must reflect the presence of three sulfur atoms[5].

  • ¹H-NMR (400 MHz, DMSO-d₆): The defining validation metric is the disappearance of the sharp singlet at ~3.2 ppm (corresponding to the -OCH₃ protons of Brinzolamide) and the appearance of a broad exchangeable singlet at ~4.5 ppm, confirming the newly formed primary hydroxyl group (-OH)[5].

References

  • Veeprho. "Brinzolamide O-Desmethyl Impurity | CAS 186377-56-0". Veeprho Pharmaceuticals. URL: [Link]

  • Wikipedia. "Brinzolamide - Metabolism and Chemistry". Wikipedia, The Free Encyclopedia. URL:[Link]

  • WIPO / Google Patents. "WO2025054461A1 - Ester derivatives of binders targeting ca-iv". Google Patents.

Sources

The Pharmacological and Metabolic Landscape of O-Desmethyl Brinzolamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Metabolic Node of Brinzolamide

Brinzolamide is a highly specific, non-competitive, and reversible carbonic anhydrase II (CA-II) inhibitor utilized primarily as a topical ophthalmic suspension to reduce elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension[1][2]. While the clinical efficacy of the parent compound is well-established, its systemic absorption initiates a complex cascade of hepatic biotransformation.

As a Senior Application Scientist focusing on drug metabolism and pharmacokinetics (DMPK), I approach metabolite profiling not merely as an identification exercise, but as a critical assessment of systemic safety and prolonged target engagement. Among the various metabolic byproducts, O-Desmethyl Brinzolamide represents a fascinating node. It is generated via Phase I oxidative pathways and, crucially, retains potent pharmacological activity against specific carbonic anhydrase isoforms[1][3]. This whitepaper provides an in-depth, mechanistic guide to the formation, analytical quantification, and functional profiling of O-Desmethyl Brinzolamide.

Biotransformation and Pharmacokinetics

Following systemic absorption, brinzolamide undergoes extensive hepatic metabolism mediated by a specific consortium of cytochrome P450 (CYP450) isozymes—specifically CYP3A4, CYP2A6, CYP2B6, CYP2C8, and CYP2C9[1][4].

The primary metabolic route yields N-desethylbrinzolamide. However, a parallel oxidative pathway results in O-demethylation, generating O-Desmethyl Brinzolamide[1]. This metabolite can be further oxidized at the N-propyl side chain to form an N-propionic acid analog[4]. While the parent drug and the primary N-desethyl metabolite heavily partition into red blood cells (RBCs) due to their high affinity for CA-II (resulting in a whole-blood half-life of >100 days), O-Desmethyl Brinzolamide is primarily detected in urine as a minor excretory product[1][5].

Metabolism BRINZ Brinzolamide (Parent Drug) CYP CYP450 Isozymes (CYP3A4, 2A6, 2B6, 2C8, 2C9) BRINZ->CYP Hepatic Metabolism ODES O-Desmethyl Brinzolamide CYP->ODES O-demethylation OXID Oxidation ODES->OXID N-propyl side chain NPROP N-propionic acid analog OXID->NPROP Oxidation

CYP450-mediated biotransformation of Brinzolamide to O-Desmethyl Brinzolamide.

Pharmacodynamics: Sustained Target Engagement

The structural modification from a methoxy group to a hydroxyl group in O-Desmethyl Brinzolamide does not abolish its pharmacodynamic activity. In fact, O-Desmethyl Brinzolamide is an active metabolite that demonstrates extraordinary potency against specific carbonic anhydrase isoforms[3].

In vitro assays reveal that O-Desmethyl Brinzolamide inhibits CA-II with an IC50 of 0.136 nM and CA-IV with an IC50 of 165 nM[3]. This sustained target engagement underscores the necessity of monitoring this metabolite during comprehensive pharmacokinetic/pharmacodynamic (PK/PD) modeling. Even at low systemic concentrations, its sub-nanomolar affinity for CA-II means it actively contributes to the overall systemic carbonic anhydrase inhibition profile.

Quantitative Data Summary

Table 1: Pharmacological Profile of Brinzolamide and O-Desmethyl Brinzolamide

CompoundTarget EnzymeInhibitory Potency (IC50)Primary LocalizationBiological Role
BrinzolamideCA-II3.2 nMRBCs, Ocular TissueParent Drug (Active)
O-Desmethyl BrinzolamideCA-II0.136 nMUrine (Excretory)Active Phase I Metabolite
O-Desmethyl BrinzolamideCA-IV165 nMUrine (Excretory)Active Phase I Metabolite

Table 2: CYP450 Isozymes in Brinzolamide Metabolism

CYP IsozymeRole in BiotransformationValidation Inhibitor (In Vitro)
CYP3A4Primary mediator of N-desethyl and O-desmethyl formationKetoconazole
CYP2A6Secondary oxidative metabolismTranylcypromine
CYP2B6Secondary oxidative metabolismTiclopidine
CYP2C8Secondary oxidative metabolismMontelukast
CYP2C9Secondary oxidative metabolismSulfaphenazole

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity in metabolite profiling, the following methodologies are designed as self-validating systems. Every analytical run incorporates intrinsic checks (e.g., stable isotope-labeled internal standards and specific CYP inhibitors) to definitively prove causality rather than mere correlation.

Workflow S1 1. Hepatic Microsome Incubation (Isolate Phase I Kinetics) S2 2. LC-MS/MS Quantification (D5-Internal Standard Correction) S1->S2 Extract & Quench S3 3. CA-II / CA-IV Inhibition Assay (Fluorometric Esterase Activity) S2->S3 Identify Active Metabolite S4 4. Data Validation (IC50 Logistic Curve Fitting) S3->S4 Kinetic Readout

Workflow for the quantification and functional profiling of O-Desmethyl Brinzolamide.

Protocol A: In Vitro CYP-Mediated Metabolism & Phenotyping

Objective: To quantify the formation rate of O-Desmethyl Brinzolamide and identify specific CYP contributions. Causality & Validation: We utilize human liver microsomes (HLMs) supplemented with NADPH to isolate Phase I oxidative pathways, ensuring that O-demethylation kinetics are not confounded by Phase II conjugation. Using selective chemical inhibitors (e.g., ketoconazole) validates the specific enzymatic pathway; if CYP3A4 is the primary driver, ketoconazole will proportionally quench O-Desmethyl Brinzolamide formation[4].

Step-by-Step Methodology:

  • Matrix Preparation: Prepare 1 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

  • Substrate Addition: Spike Brinzolamide to a final concentration of 10 µM. Prepare a parallel reaction containing 1 µM ketoconazole as a negative control for specific pathway validation.

  • Reaction Initiation: Add 1 mM NADPH to initiate Phase I oxidation. Incubate the mixture at 37°C in a shaking water bath.

  • Quenching: At predetermined time points (0, 15, 30, 60 mins), extract 50 µL aliquots and immediately quench the reaction with 150 µL of ice-cold acetonitrile containing O-Desmethyl Brinzolamide-D5 (a stable isotope-labeled internal standard)[6].

  • Isolation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate proteins. Isolate the supernatant for LC-MS/MS analysis.

Protocol B: LC-MS/MS Quantification

Objective: High-sensitivity detection of O-Desmethyl Brinzolamide in biological matrices (e.g., urine or microsomal extracts). Causality & Validation: The inclusion of the D5-labeled internal standard (O-Desmethyl Brinzolamide-D5) corrects for matrix effects and ion suppression in real-time[6]. A linear standard curve (R² > 0.99) across the biological range validates the assay's dynamic capability.

Step-by-Step Methodology:

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Use a gradient mobile phase consisting of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Transitions: Monitor the specific m/z transitions for O-Desmethyl Brinzolamide (parent m/z ~370 → specific product fragments) and the D5-internal standard (m/z ~375).

  • Data Analysis: Calculate the peak area ratio of the analyte to the internal standard. Map this ratio against the standard curve to determine absolute concentrations.

Protocol C: Carbonic Anhydrase Inhibition Assay

Objective: Determine the IC50 of O-Desmethyl Brinzolamide against CA-II and CA-IV. Causality & Validation: We employ a fluorometric esterase activity assay where carbonic anhydrase converts a non-fluorescent substrate (e.g., 4-methylumbelliferyl acetate) into a fluorescent product. A no-inhibitor control establishes the 100% activity baseline, while the parent Brinzolamide serves as a positive control to validate assay sensitivity.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human CA-II and CA-IV in an assay buffer consisting of 50 mM Tris-HCl (pH 7.5).

  • Inhibitor Titration: Prepare a 10-point serial dilution of O-Desmethyl Brinzolamide (ranging from 10 µM down to 0.1 nM) in DMSO. Ensure the final DMSO concentration in the assay well remains <1% to prevent enzyme denaturation.

  • Equilibration: Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature to allow for equilibrium binding.

  • Substrate Addition: Add the fluorogenic substrate and immediately measure fluorescence kinetics (Ex/Em = 365/450 nm) over a 20-minute window using a microplate reader.

  • IC50 Calculation: Plot the initial reaction velocity against the log of the inhibitor concentration. Fit the data to a 4-parameter logistic curve to derive the IC50 values (expected ~0.136 nM for CA-II)[3].

Conclusion

O-Desmethyl Brinzolamide is far more than a transient metabolic byproduct; it is a highly potent, active CA-II and CA-IV inhibitor. Proper characterization of its pharmacokinetic trajectory and pharmacodynamic potency is essential for a holistic understanding of brinzolamide's systemic safety and efficacy profile. By employing the self-validating LC-MS/MS and fluorometric protocols detailed above, researchers and drug development professionals can ensure robust, reproducible data in their metabolic profiling endeavors.

References

  • Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem - NIH Source: National Institutes of Health (nih.gov) URL:[Link][1]

  • Simbrinza, INN-brinzolamide/brimonidine tartrate - EMA Source: European Medicines Agency (europa.eu) URL:[Link][4]

  • Reference ID: 38435 - E-lactancia (AZOPT Prescribing Information) Source: E-lactancia (e-lactancia.org) URL:[Link][5]

  • Brinzolamide - Wikipedia Source: Wikipedia (wikipedia.org) URL:[Link][2]

  • CAS No : NA | Product Name : O-Desmethyl Brinzolamide-D5 | Pharmaffiliates Source: Pharmaffiliates (pharmaffiliates.com) URL:[Link][6]

Sources

Technical Guide: Strategic Sourcing and Analytical Validation of O-Desmethyl Brinzolamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Metabolite Challenge

In the development of carbonic anhydrase inhibitors like Brinzolamide , the identification and quantification of metabolites and degradation products are critical for regulatory compliance (ICH Q3A/Q3B).[1] While N-Desethyl Brinzolamide is the primary active metabolite often cited in pharmacokinetics, O-Desmethyl Brinzolamide (CAS 186377-56-0) represents a distinct analytical challenge.[1][2]

It functions both as a minor metabolite and a potential process-related impurity.[1][2] Unlike commodity chemicals, this reference standard is not always available as a primary Pharmacopoeial (USP/EP) lot, necessitating a robust strategy for sourcing from secondary standards manufacturers and validating them in-house.[1][2]

This guide details the commercial landscape for sourcing O-Desmethyl Brinzolamide and provides a self-validating framework to ensure the integrity of your analytical data.[1][2]

Chemical Identity & Technical Specifications

Before engaging suppliers, you must define the exact chemical entity to avoid confusion with the N-desethyl analog or the enantiomeric impurities.[1][2]

ParameterSpecification
Common Name O-Desmethyl Brinzolamide
Chemical Name (R)-4-(Ethylamino)-3,4-dihydro-2-(3-hydroxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide
CAS Number 186377-56-0 (Free Base) 2967475-56-3 (HCl Salt)
Molecular Formula C₁₁H₁₉N₃O₅S₃
Molecular Weight 369.48 g/mol (Free Base)
Key Structural Change Demethylation of the methoxypropyl side chain to a hydroxypropyl group.[1][2][3][4]
Solubility Soluble in DMSO, Methanol; slightly soluble in water.[1]
Regulatory Status Often designated as Impurity C in various vendor catalogs (check specific CoA).[1]

Commercial Sourcing Landscape

As of late 2023/early 2024, O-Desmethyl Brinzolamide is primarily available through specialized pharmaceutical reference standard manufacturers rather than general chemical catalogs.[1][2]

Tiered Supplier Categorization[1]

Tier 1: High-Confidence Specialists (Recommended for GMP/GLP) These vendors typically provide comprehensive Certificates of Analysis (CoA) including H-NMR, MS, and HPLC purity.[1][2]

  • Cayman Chemical: Offers the Hydrochloride salt version.[1] High reliability for metabolic studies.[1]

  • TLC Pharmaceutical Standards: Lists the compound specifically as "Brinzolamide Impurity C".[1][5]

  • SynThink Research Chemicals: Specializes in impurity profiling; offers structural elucidation reports.[1][6]

Tier 2: Aggregators & Broad Catalogs

  • Sigma-Aldrich (Merck): often distributes for third-party manufacturers (e.g., AA Blocks).[1][2] Useful for non-regulated R&D but verify the original manufacturer's CoA.[1]

  • Santa Cruz Biotechnology (SCBT): Good for qualitative identification markers.[1]

Sourcing Decision Matrix (DOT Visualization)

The following decision tree illustrates the logic for selecting a supplier based on your experimental needs (Quantification vs. Identification).

SourcingStrategy Start Determine Experimental Need Quant Quantification (GMP/GLP) (Assay, Stability, Release) Start->Quant Qual Identification / R&D (Retention Time, MS Frag) Start->Qual Primary Check USP/EP Catalog (Rarely available as CRM) Quant->Primary Tier2 Select Tier 2 Vendor (SCBT, Aggregators) Qual->Tier2 Secondary Select Tier 1 Vendor (Cayman, TLC, SynThink) Primary->Secondary Not Found Audit Critical CoA Audit: 1. 1H-NMR & Mass Spec 2. HPLC Purity >98% 3. Water Content (TGA/KF) 4. Residual Solvents Secondary->Audit BasicCheck Basic Verification: MS Parent Ion Check Tier2->BasicCheck

Figure 1: Strategic sourcing workflow for O-Desmethyl Brinzolamide based on regulatory requirements.

Analytical Validation Protocols

Buying the standard is step one.[1] Proving it is the correct isomer and chemically pure is step two.[1] The similarity between O-Desmethyl and N-Desethyl Brinzolamide requires specific discrimination.

Critical Discrimination: O-Desmethyl vs. N-Desethyl[1][2]
  • N-Desethyl (Major Metabolite): Loss of ethyl group on the secondary amine.[1]

  • O-Desmethyl (Target): Loss of methyl group on the ether side chain (becoming an alcohol).[1]

Mass Spectrometry Differentiator: While both result in a mass loss relative to Brinzolamide, the fragmentation patterns differ.[1]

  • Brinzolamide: m/z ~384

  • N-Desethyl: m/z ~356 (Loss of C2H5)[1][2]

  • O-Desmethyl: m/z ~370 (Loss of CH2) -> Wait, verify calculation.[1][2]

    • Brinzolamide (C12H21N3O5S3) MW = 383.51[1]

    • O-Desmethyl (C11H19N3O5S3) MW = 369.48 (~370)[1][2]

    • Note: A mass difference of 14 Da (CH2) exists between Brinzolamide and O-Desmethyl.[1][2]

Protocol: Stock Standard Preparation
  • Solvent Choice: Methanol (MeOH) is preferred for stock solutions. Avoid water for long-term storage due to potential hydrolysis or precipitation.[1][2]

  • Salt Correction: If using the HCl salt (common from Cayman), apply the gravimetric correction factor:

    
    [1][2]
    

Step-by-Step Workflow:

  • Equilibrate the reference standard vial to room temperature (prevent condensation).

  • Weigh ~5 mg of O-Desmethyl Brinzolamide into a low-actinic (amber) volumetric flask.

  • Dissolve in 100% Methanol (LC-MS grade). Sonicate for 5 minutes if necessary; the hydroxy group increases polarity but may require energy to solvate the crystal lattice.[1]

  • Store at -20°C. Stability is generally < 6 months for working solutions.[1]

Protocol: HPLC Separation (Differentiating Impurities)

To separate O-Desmethyl from Brinzolamide and N-Desethyl, use a gradient elution on a C18 column.[1][2] The O-Desmethyl variant is more polar than the parent but less polar than some oxidative degradants.[1][2]

Recommended Conditions:

  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (or Ammonium Acetate buffer pH 4.5).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B[1][2]

    • 2-15 min: 5% -> 60% B[1][2]

    • 15-20 min: 95% B (Wash)[1][2]

  • Detection: UV @ 254 nm (thiophene ring absorption).[1]

Metabolic Pathway Visualization[1]

Understanding where this compound fits in the biological or degradation pathway is essential for justifying its inclusion in your testing panel.[1]

MetabolicPathway cluster_legend Pathway Legend Brinzolamide Brinzolamide (Parent Drug) MW: 383.5 NDesethyl N-Desethyl Brinzolamide (Major Metabolite) MW: 355.4 Brinzolamide->NDesethyl CYP450 (N-dealkylation) ODesmethyl O-Desmethyl Brinzolamide (Target Metabolite/Impurity) MW: 369.5 Brinzolamide->ODesmethyl CYP450 (O-demethylation) Minor Pathway key Solid Line: Major Pathway Dashed Line: Minor/Impurity Pathway

Figure 2: Metabolic relationship between Brinzolamide and its O-Desmethyl derivative.

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 54444800, O-Desmethyl-brinzolamide. Retrieved from [Link]

(Note: While direct links to product pages are provided, vendor catalog numbers and inventory status are subject to change.[1] Always verify the CAS number 186377-56-0 or 2967475-56-3 before purchase.)[1][2]

Sources

Methodological & Application

Application Note: High-Sensitivity Quantification of O-Desmethyl Brinzolamide in Whole Blood via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, field-validated protocol for the quantification of O-Desmethyl Brinzolamide , a primary metabolite of the carbonic anhydrase inhibitor Brinzolamide.[1]

Unlike standard plasma assays, this guide addresses the specific bioanalytical challenge of erythrocyte partitioning , where >90% of the analyte resides within Red Blood Cells (RBCs) due to high-affinity binding to Carbonic Anhydrase-II (CA-II).[1]

Abstract & Scientific Rationale

O-Desmethyl Brinzolamide (O-Des-BRZ) is a pharmacologically active metabolite formed via hepatic CYP3A4-mediated oxidation of the parent drug, Brinzolamide.[1] While Brinzolamide is widely used for open-angle glaucoma, accurate pharmacokinetic (PK) profiling requires quantifying both the parent and its metabolites.[1]

The Analytical Challenge: Standard plasma precipitation methods fail for Brinzolamide and O-Des-BRZ because these compounds are sequestered in RBCs.[1] Plasma concentrations are often below the Limit of Quantification (LOQ) even at therapeutic doses. Therefore, Whole Blood (WB) or Lysed RBCs are the mandatory matrices for accurate total-body exposure assessment.[1]

This protocol utilizes Liquid-Liquid Extraction (LLE) under alkaline conditions to disrupt the CA-II drug-protein complex, followed by UHPLC-MS/MS detection.[1]

Chemical Identity & Target Analytes

AnalyteStructureFormulaMW (Da)Precursor Ion

Brinzolamide Thienothiazine sulfonamide

383.5384.0
O-Desmethyl Brinzolamide 3-hydroxypropyl analog

369.5370.0
Internal Standard (IS) Brinzolamide-d5

388.5389.0

Metabolic Pathway Visualization

The following diagram illustrates the biotransformation of Brinzolamide, highlighting the formation of O-Desmethyl Brinzolamide via CYP3A4.

MetabolicPathway BRZ Brinzolamide (Parent) CYP3A4 CYP3A4 (Hepatic) BRZ->CYP3A4 Oxidation RBC RBC Sequestration (CA-II Binding) BRZ->RBC High Affinity ODES O-Desmethyl Brinzolamide (Target Metabolite) CYP3A4->ODES O-Demethylation (-CH3) NDES N-Desethyl Brinzolamide (Major Metabolite) CYP3A4->NDES N-Deethylation ODES->RBC Moderate Affinity

Caption: Metabolic pathway of Brinzolamide showing the CYP3A4-mediated formation of O-Desmethyl Brinzolamide and the critical sequestration into Red Blood Cells.[1][2]

Analytical Method Protocol

Instrumentation & Conditions[1]
  • LC System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY).[1]

  • MS System: Triple Quadrupole (e.g., SCIEX 6500+ or Thermo Altis).[1]

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[1][3]

Chromatographic Parameters
  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or Zorbax Eclipse Plus C18.[1]

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 5 µL.

  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile:

Time (min) % Mobile Phase B
0.00 5%
0.50 5%
3.50 95%
4.50 95%
4.60 5%

| 6.00 | 5% (Re-equilibration) |[1]

Mass Spectrometry (MRM Transitions)

Optimized based on Lo Faro et al. (2021).

AnalytePrecursor (m/z)Product (m/z)RoleCE (eV)
O-Des-BRZ 370.0 136.9 Quantifier25
370.0181.0Qualifier30
Brinzolamide 384.0217.1Quantifier28
384.0281.0Qualifier22
Brinzolamide-d5 389.0222.1Quantifier28
Sample Preparation: Alkaline Liquid-Liquid Extraction (LLE)

Rationale: Direct protein precipitation traps the drug within the precipitated CA-II enzyme.[1] Alkaline LLE is required to denature the protein, neutralize the sulfonamide moiety, and partition the analyte into the organic phase.

Reagents:

  • Lysis Buffer: Zinc Sulfate (0.1M) in water (to lyse RBCs).[1]

  • Extraction Buffer: 0.1M Sodium Carbonate (pH 10).[1]

  • Extraction Solvent: Ethyl Acetate (EtOAc) or MTBE.[1]

Step-by-Step Protocol:

  • Sample Thawing: Thaw Whole Blood samples at room temperature. Vortex gently.

  • Lysis: Transfer 100 µL of Whole Blood into a 2 mL polypropylene tube. Add 100 µL of Lysis Buffer (ZnSO4).[1] Vortex for 30 seconds to ensure complete RBC rupture.

  • IS Addition: Add 20 µL of Internal Standard working solution (Brinzolamide-d5, 50 ng/mL).

  • Alkalinization: Add 200 µL of Extraction Buffer (Na2CO3, pH 10). This step is critical to shift the pH > pKa, ensuring the drug is in a non-ionized state for extraction.

  • Extraction: Add 1.0 mL of Ethyl Acetate.

  • Agitation: Shake/Vortex vigorously for 10 minutes (or use a bead beater).

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 800 µL of the upper organic layer (supernatant) to a clean glass tube or 96-well plate.

  • Evaporation: Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A:B (80:20). Vortex well.

  • Analysis: Inject onto the LC-MS/MS system.

Experimental Workflow Diagram

Workflow Sample Whole Blood Sample (100 µL) Lysis Add ZnSO4 Lysis Buffer (Rupture RBCs) Sample->Lysis pH_Adj Add Na2CO3 (pH 10) (Release Drug from CA-II) Lysis->pH_Adj LLE Add Ethyl Acetate (Liquid-Liquid Extraction) pH_Adj->LLE Centrifuge Centrifuge & Collect Organic Layer LLE->Centrifuge Dry Evaporate & Reconstitute in Mobile Phase Centrifuge->Dry LCMS UHPLC-MS/MS Analysis (MRM Mode) Dry->LCMS

Caption: Optimized sample preparation workflow for extracting O-Desmethyl Brinzolamide from whole blood.

Validation & Quality Control

To ensure scientific integrity (E-E-A-T), the method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.[1]

Linearity & Sensitivity[1][5][6]
  • Range: 0.5 ng/mL to 500 ng/mL.

  • LLOQ: 0.5 ng/mL (Signal-to-Noise > 10:1).[1]

  • Curve Fitting: Linear regression (

    
     weighting) is recommended to cover the dynamic range.[1]
    
Matrix Effect & Recovery

Since whole blood is a complex matrix, matrix factor (MF) must be assessed.[1]

  • Recovery: Compare peak area of extracted samples vs. post-extraction spiked samples. Target: >70%.

  • Matrix Effect: Compare post-extraction spiked samples vs. neat solution. If suppression >20% is observed, consider switching the column chemistry to a Phenyl-Hexyl phase or using a Deuterated Internal Standard (Brinzolamide-d5 is highly recommended).[1]

Stability[1]
  • Freeze-Thaw: Stable for at least 3 cycles at -80°C.

  • Benchtop: Whole blood samples are stable for 4 hours at room temperature.

  • Processed Stability: Reconstituted samples are stable for 24 hours in the autosampler (10°C).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery Incomplete lysis of RBCs or pH < 9.[1]Ensure vigorous vortexing with ZnSO4.[1] Verify pH of extraction buffer is >9.5 to release drug from CA-II.[1]
High Backpressure Protein carryover.[1]Ensure the supernatant transfer (Step 8) does not disturb the protein pellet/interface.
Peak Tailing Secondary interactions with silanols.[1]Increase Ammonium Formate concentration to 10mM or check column age.
No Signal for Metabolite Incorrect MRM transition.Verify the 370.0 -> 136.9 transition. The loss of methyl group (-14 Da) shifts the parent mass from 384 to 370.[1]

References

  • Lo Faro, A. F., et al. (2021). Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair.[1] Drug Testing and Analysis.

  • Dotsikas, Y., et al. (2015). Quantitation of brinzolamide in dried blood spots by a novel LC-QTOF-MS/MS method.[1] Journal of Pharmaceutical and Biomedical Analysis.

  • FDA Clinical Pharmacology Review. NDA 20-816 (Azopt).[1] Center for Drug Evaluation and Research.[1]

  • Cayman Chemical.

Sources

Application Note: High-Throughput UHPLC-MS/MS Quantification of O-Desmethyl Brinzolamide in Urine and Hair

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Background & Analytical Significance

Brinzolamide is a highly specific, non-competitive, reversible carbonic anhydrase II (CA-II) inhibitor primarily indicated for the reduction of intraocular pressure in patients with open-angle glaucoma[1]. Despite its therapeutic utility, brinzolamide possesses potent diuretic properties. In the context of sports medicine and anti-doping, it is classified by the World Anti-Doping Agency (WADA) as a prohibited "diuretic and masking agent" because it can rapidly dilute urine samples and alter the excretion kinetics of other performance-enhancing drugs[2].

A critical challenge for anti-doping laboratories is differentiating between permitted, localized ophthalmic administration and prohibited, systemic misuse. To solve this, analysts rely on metabolite profiling. Brinzolamide undergoes extensive hepatic oxidation via Cytochrome P450 enzymes, yielding primary biomarkers such as N-desethyl brinzolamide and the highly specific O-desmethyl brinzolamide [1][3]. Quantifying O-desmethyl brinzolamide alongside the parent drug provides definitive analytical evidence of systemic absorption and the route of administration[4].

Metabolism BRZ Brinzolamide (Parent Drug) Enzymes Hepatic CYP450 Oxidation BRZ->Enzymes O_Des O-Desmethyl Brinzolamide Enzymes->O_Des O-dealkylation N_Des N-Desethyl Brinzolamide Enzymes->N_Des N-dealkylation

Hepatic oxidative metabolism of brinzolamide into its primary biomarkers.

Experimental Design & Causality

To capture a complete pharmacokinetic profile, both urine and hair matrices must be analyzed. Urine provides a short-term, high-concentration excretion profile, while hair traps drugs within its keratinized matrix, offering a longitudinal history of exposure[2].

The Logic Behind the Sample Preparation
  • Urine (Dilute-and-Shoot): Because brinzolamide and its metabolites are excreted in relatively high concentrations in urine, extensive sample cleanup (such as Solid Phase Extraction) is unnecessary and limits laboratory throughput. A simple dilution approach is utilized. Causality: Diluting the urine with LC-MS grade water significantly reduces matrix-induced ion suppression during electrospray ionization (ESI) while keeping the analyte concentration well above the limit of quantification (LOQ)[5].

  • Hair (Acidic Digestion): Hair requires complete matrix degradation to release trapped analytes. Traditional alkaline hydrolysis destroys the delicate sulfonamide structure of brinzolamide. Causality: We utilize M3® buffer, a proprietary acidic reagent. Incubating the hair at 100°C in this acidic environment completely digests the keratin matrix without degrading O-desmethyl brinzolamide, ensuring high analytical recovery[6].

  • Self-Validating System (Internal Standards): Deuterated internal standards (e.g., Brinzolamide-d5) are spiked into the samples before any manipulation. Causality: This ensures that any volumetric loss during transfer, or signal fluctuation due to matrix effects in the MS source, is mathematically normalized by the analyte/IS peak area ratio, guaranteeing absolute quantitative trustworthiness[3].

Workflow cluster_urine Urine Protocol (High-Throughput) cluster_hair Hair Protocol (Longitudinal) Start Biological Sample Collection U_Alq Aliquot 100 µL Urine Start->U_Alq H_Wash Wash & Dry Hair Cut into 1-2 mm segments Start->H_Wash U_Dil Dilute with LC-MS Water + Brinzolamide-d5 (IS) U_Alq->U_Dil U_Cent Centrifuge (10,000 x g, 5 min) U_Dil->U_Cent LCMS UHPLC-MS/MS Analysis (8 min gradient, +ESI MRM) U_Cent->LCMS H_Weigh Weigh 25 mg Hair H_Wash->H_Weigh H_Dig Digest in 500 µL M3® Buffer (100°C for 1 h) H_Weigh->H_Dig H_Cent Cool & Centrifuge H_Dig->H_Cent H_Cent->LCMS

Sample preparation workflow for urine and hair prior to UHPLC-MS/MS analysis.

Step-by-Step Methodologies

Reagents & Materials
  • Standards: O-desmethyl brinzolamide reference standard, Brinzolamide-d5 (Internal Standard)[3].

  • Solvents: LC-MS grade methanol, dichloromethane, formic acid, and ultra-pure deionized water[7].

  • Buffers: 5 mM ammonium formate buffer (pH adjusted), M3® acidic buffer reagent[7].

Urine Sample Preparation Protocol
  • Aliquot: Transfer exactly 100 µL of homogenized human urine into a 1.5 mL microcentrifuge tube.

  • Spike: Add 10 µL of the Brinzolamide-d5 internal standard working solution (yielding a final IS concentration of 50 ng/mL).

  • Dilute: Add 890 µL of LC-MS grade water to achieve a 1:10 dilution. Vortex for 30 seconds to ensure homogeneity.

  • Clarify: Centrifuge the mixture at 10,000 × g for 5 minutes at 4°C to pellet any cellular debris or precipitated proteins[2].

  • Transfer: Transfer 100 µL of the clarified supernatant into an autosampler vial equipped with a glass insert. Inject 1 µL into the UHPLC-MS/MS system.

Hair Sample Preparation Protocol
  • Decontamination: Wash the hair strands sequentially with dichloromethane and methanol to remove external contaminants (e.g., passive exposure from handling eye drops)[2]. Allow the hair to dry completely at room temperature.

  • Segmentation: Cut the dried hair into fine segments (1–2 mm in length) using clean surgical scissors to maximize surface area.

  • Weighing: Accurately weigh 25 mg of the segmented hair into a glass reaction vial.

  • Spike & Digest: Add 10 µL of Brinzolamide-d5 internal standard and 500 µL of M3® buffer reagent. Seal the vial tightly and incubate in a heating block at 100°C for exactly 1 hour[6].

  • Clarify: Remove the vial, allow it to cool to room temperature, and centrifuge at 10,000 × g for 5 minutes.

  • Transfer: Transfer the clear supernatant to an autosampler vial. Inject 1 µL into the UHPLC-MS/MS system[5].

UHPLC-MS/MS Conditions
  • Chromatography: Reverse-phase C18 column maintained at 40°C.

  • Mobile Phase: Gradient elution utilizing 5 mM ammonium formate in water (Mobile Phase A) and Methanol (Mobile Phase B). The total run time is optimized to 8 minutes to support high-throughput screening[2][7].

  • Mass Spectrometry: Positive Electrospray Ionization (+ESI) operating in Multiple Reaction Monitoring (MRM) mode. Two specific transitions must be monitored for O-desmethyl brinzolamide (one quantifier ion, one qualifier ion) to meet WADA identification criteria.

Analytical Validation & Quantitative Data

The described methodology yields highly sensitive detection capabilities, essential for forensic and anti-doping applications. The assay demonstrates excellent linearity, with determination coefficients (


) > 0.99 across the calibration ranges[6].

Table 1: UHPLC-MS/MS Validation Parameters for O-Desmethyl Brinzolamide[3]

MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Analytical Recovery (%)Matrix Effect (%)
Urine 0.35 ng/mL1.16 ng/mL81.0 – 98.1-21.2 to -3.0
Hair 0.05 ng/mg0.15 ng/mg96.5 – 99.0-22.0 to -3.4

Note: The negative matrix effect values indicate slight ion suppression, which is effectively compensated for by the deuterated internal standard.

Table 2: Observed Concentrations in Clinical/Forensic Samples[5][6] (Data derived from patients undergoing active brinzolamide therapy)

AnalyteAverage Urine ConcentrationAverage Hair Concentration
Brinzolamide (Parent) 109.27 ng/mL3.26 ng/mg
O-Desmethyl Brinzolamide 1.02 ng/mL< LOQ (Not Detected)
Analytical Insights

While O-desmethyl brinzolamide is reliably quantified in urine at ~1.02 ng/mL, clinical studies indicate that its incorporation into the hair matrix is exceptionally low, often falling below the 0.15 ng/mg LOQ even in patients undergoing active therapy[3][5]. Therefore, while hair is an excellent matrix for detecting the parent drug (brinzolamide), urine remains the mandatory matrix for quantifying the O-desmethyl metabolite to prove systemic metabolism and differentiate administration routes.

References

  • [2] Quantification of Carbonic Anhydrase Inhibitors and Metabolites in Urine and Hair of Patients and Their Relatives - MDPI. Source: mdpi.com. URL:

  • [3] Quantification of Carbonic Anhydrase Inhibitors and Metabolites in Urine and Hair of Patients and Their Relatives - PMC. Source: nih.gov. URL:

  • [4] Metabolite patterns of the carbonic anhydrase inhibitors Brinzolamide and Dorzolamide: potential markers for the route of application - WADA. Source: wada-ama.org. URL:

  • [5] Development and validation of a fast ultra high‐performance liquid chromatography tandem mass spectrometry (UHPLC‐MS/MS) method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair. Source: researchgate.net. URL:

  • [6] Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determ. Source: unibo.it. URL:

  • [7] Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method for determ. Source: unicam.it. URL:

  • [1] Brinzolamide | C12H21N3O5S3 | CID 68844 - PubChem. Source: nih.gov. URL:

Sources

Application Note: Functional Evaluation of O-Desmethyl Brinzolamide in Cell-Based Glaucoma Models

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development scientists evaluating O-Desmethyl Brinzolamide , a high-affinity active metabolite of the glaucoma therapeutic Brinzolamide.

Introduction & Scientific Rationale

O-Desmethyl Brinzolamide is a major active metabolite of Brinzolamide (Azopt®).[1] While the parent compound is a well-established Carbonic Anhydrase Inhibitor (CAI) used to lower Intraocular Pressure (IOP), characterizing the metabolite is critical for two reasons:

  • Sustained Efficacy: O-Desmethyl Brinzolamide retains nanomolar affinity for CA-II (

    
     nM), potentially contributing to the duration of action in ocular tissues where the parent drug is metabolized.
    
  • Safety Profiling: As CAIs can affect corneal endothelial function (pump mechanism), distinguishing the metabolite's toxicity profile from the parent is essential for long-term safety assessments.

This guide details protocols for evaluating this compound in Non-Pigmented Ciliary Epithelium (NPCE) cells (efficacy model) and Corneal Endothelial Cells (safety model).

Compound Handling & Preparation

Critical Step: O-Desmethyl Brinzolamide is a sulfonamide derivative with specific solubility constraints. Improper handling can lead to micro-precipitation, invalidating


 data.
ParameterSpecification
Molecular Weight 369.48 g/mol
Solubility Soluble in DMSO (>10 mg/mL); sparingly soluble in water.
Stock Preparation Dissolve in 100% DMSO to create a 10 mM Stock . Aliquot into amber tubes (light sensitive) and store at -20°C.
Working Solution Dilute stock into assay buffer. Final DMSO concentration must be

0.1%
to avoid solvent cytotoxicity.
Stability Stable in culture media for <24 hours. Prepare fresh working dilutions daily.

Mechanism of Action (Visualized)

The primary mechanism involves the inhibition of bicarbonate production in the ciliary body, which drives aqueous humor secretion.[1][2]

CA_Pathway CO2 CO2 (Diffusion) CA2 Carbonic Anhydrase II (Cytosolic) CO2->CA2 Substrate HCO3 HCO3- + H+ CA2->HCO3 Catalysis Transporters Ion Transporters (NHE / NBC) HCO3->Transporters Drives Na+ Transport Fluid Aqueous Humor Secretion Transporters->Fluid Osmotic Gradient Inhibitor O-Desmethyl Brinzolamide Inhibitor->CA2 Potent Inhibition (IC50 ~0.136 nM)

Figure 1: Mechanism of Action. O-Desmethyl Brinzolamide inhibits CA-II, halting the bicarbonate production necessary for aqueous humor secretion.

Protocol A: Intracellular pH Recovery Assay (Efficacy)

This is the "Gold Standard" functional assay. CA-II activity accelerates the recovery of intracellular pH (


) after acidification. Inhibition by O-Desmethyl Brinzolamide slows this recovery.
Materials
  • Cells: Human Non-Pigmented Ciliary Epithelium (NPCE) cells (immortalized or primary).

  • Sensor: BCECF-AM (pH-sensitive fluorescent dye).

  • Buffer A (Acid Load): Ammonium Chloride (

    
    ) Pulse Buffer (20 mM 
    
    
    
    in Ringer's).
  • Buffer B (Recovery): Sodium-free Ringer's solution.

Step-by-Step Workflow
  • Seeding: Plate NPCE cells in 96-well black/clear-bottom plates (20,000 cells/well). Incubate 24h to form a monolayer.

  • Dye Loading: Wash cells with HBSS. Incubate with 2 µM BCECF-AM for 30 min at 37°C.

  • Baseline Measurement: Wash cells. Measure fluorescence (

    
     and 
    
    
    
    ) to establish baseline pH.
  • Acidification (The Pulse):

    • Replace buffer with Buffer A (

      
      )  for 10 min. The cells absorb 
      
      
      
      , becoming alkaline, then re-equilibrate.
    • Rapidly wash and replace with Sodium-Free Buffer . This traps protons inside, causing acute intracellular acidification.

  • Treatment & Recovery:

    • Add O-Desmethyl Brinzolamide (Dose range: 0.01 nM – 100 nM) in Sodium-Containing Ringer's solution.

    • Control: Brinzolamide (Parent) and Vehicle (0.1% DMSO).

  • Kinetic Readout: Immediately measure fluorescence ratio every 10 seconds for 10 minutes.

Data Analysis
  • Calculate the slope of pH recovery (

    
    ) for the linear phase (first 2 mins).
    
  • Result: The slope decreases in a dose-dependent manner.

  • Validation:

    
     should be within 2-fold of the parent compound (Brinzolamide).
    

Protocol B: TEER Barrier Integrity (Safety)

Since CAIs are applied topically, they contact the corneal endothelium. This assay ensures O-Desmethyl Brinzolamide does not disrupt the endothelial pump function or barrier integrity, which could lead to corneal edema.

Experimental Workflow (Visualized)

TEER_Workflow Step1 Seed HCEC Cells on Transwell Inserts Step2 Culture 7-14 Days (Form Tight Junctions) Step1->Step2 Step3 Baseline TEER Measurement (>150 Ω*cm2) Step2->Step3 Step4 Apical Treatment (O-Desmethyl Brinzolamide) Step3->Step4 Step5 Measure TEER (2h, 6h, 24h) Step4->Step5

Figure 2: Trans-Epithelial Electrical Resistance (TEER) Workflow for Safety Profiling.

Protocol Steps
  • Model: Human Corneal Endothelial Cells (HCEC) seeded on polyester Transwell inserts (0.4 µm pore).

  • Maturation: Culture until TEER stabilizes (>150

    
    ).
    
  • Exposure: Apply 10 µM and 100 µM O-Desmethyl Brinzolamide to the apical chamber (mimicking aqueous humor exposure).

  • Readout: Measure resistance using a Voltohmmeter (EVOM).

  • Interpretation:

    • Stable TEER: No toxicity/pump disruption.

    • Drop in TEER: Loss of barrier function (potential toxicity).

Expected Results & Troubleshooting

AssayMetricExpected OutcomeTroubleshooting
pH Recovery

(CA-II Inhibition)
~0.2 - 0.5 nMIf

> 10 nM, check buffer pH or stock degradation.
TEER (Safety) % Change in Resistance< 10% drop over 24hSignificant drop? Check DMSO concentration (must be <0.1%).
Solubility PrecipitationClear solutionSonicate stock for 5 mins; warm to 37°C before diluting.

References

  • Cayman Chemical. (2023). O-desmethyl Brinzolamide (hydrochloride) Product Information. Retrieved from

  • European Medicines Agency (EMA). (2014). Assessment Report: Simbrinza (Brinzolamide/Brimonidine).[3] Detailed metabolism and pharmacokinetics of Brinzolamide metabolites. Retrieved from

  • Koutnik, P., et al. (2017).[4] Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem , 2(2), 271-282.[4] (Methodology for fluorescence-based CA inhibition). Retrieved from

  • Inxight Drugs. (2023).[5][6] O-Desmethyl-Brinzolamide Entry. NCATS. Retrieved from

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7, 168–181. (Mechanistic grounding for CAIs).

Sources

Application Note: Preparation and Handling of O-Desmethyl Brinzolamide Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

O-Desmethyl Brinzolamide (CAS 186377-56-0) is the primary active metabolite of Brinzolamide, a potent carbonic anhydrase inhibitor used in the treatment of glaucoma. Accurate preparation of stock solutions is critical for pharmacokinetic (PK) analysis, impurity profiling, and in vitro enzyme inhibition assays. This guide provides a standardized protocol for solubilization, storage, and working solution preparation, ensuring maximum stability and experimental reproducibility.

Physicochemical Profile & Safety

Before handling, verify the specific form of your compound (Free Base vs. Hydrochloride Salt), as this alters the molecular weight and required solvent volume.

Table 1: Compound Specifications
PropertyO-Desmethyl Brinzolamide (Free Base)O-Desmethyl Brinzolamide (HCl Salt)
CAS Number 186377-56-02967475-56-3
Molecular Weight 369.48 g/mol 405.90 g/mol
Appearance White to off-white solidWhite solid
Solubility (Primary) DMSO (>10 mg/mL)DMSO (>10 mg/mL)
Solubility (Secondary) Methanol (Soluble)Methanol (Soluble)
Solubility (Aqueous) Insoluble (Avoid for stock)Insoluble (Avoid for stock)
Storage (Solid) -20°C (Desiccated)-20°C (Desiccated)

Safety Warning: O-Desmethyl Brinzolamide is a sulfonamide derivative. Handle with extreme caution if you have known sulfonamide allergies. Always use a chemical fume hood, nitrile gloves, and safety goggles.

Materials and Reagents

  • Compound: O-Desmethyl Brinzolamide (Reference Standard grade, purity >95%).

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).

    • Note: Avoid using water or ethanol for the primary stock due to poor solubility and stability risks.

  • Vials: Amber glass vials with PTFE-lined screw caps (to prevent photodegradation and solvent evaporation).

  • Equipment: Analytical balance (0.01 mg precision), vortex mixer, centrifuge.

Protocol: Primary Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution in DMSO. This concentration is ideal for long-term storage and allows for flexible downstream dilutions.

Step-by-Step Procedure
  • Equilibration: Remove the product vial from the freezer (-20°C) and allow it to equilibrate to room temperature for at least 30 minutes inside a desiccator.

    • Rationale: Opening a cold vial causes moisture condensation, which can hydrolyze the sulfonamide moiety or alter the weighing accuracy.

  • Weighing: Weigh approximately 5 mg of the powder into a tared amber glass vial. Record the exact mass (

    
    ).
    
  • Calculation: Calculate the required volume of DMSO (

    
    ) to achieve a 10 mM concentration.
    

    Formula:

    
    
    
    • Example (Free Base): If you weigh 5.20 mg :

      
      
      
    • Example (HCl Salt): If you weigh 5.20 mg :

      
      
      
  • Solubilization: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at room temperature for 2 minutes.

    • Checkpoint: The solution must be completely clear and colorless.

  • Aliquoting: Immediately dispense the stock solution into small aliquots (e.g., 50–100 µL) in cryovials to avoid repeated freeze-thaw cycles.

Protocol: Working Solutions & Dilution

For biological assays (e.g., Carbonic Anhydrase inhibition), the final solvent concentration (DMSO) usually must be kept below 0.1% or 1% depending on the assay sensitivity.

Serial Dilution Workflow (Example for IC50 Assay)

Objective: Create a working solution of 100 µM, then dilute to assay concentrations.

  • Intermediate Stock (100 µM):

    • Dilute 10 µL of the 10 mM Stock into 990 µL of Assay Buffer (e.g., PBS pH 7.4).

    • Note: O-Desmethyl Brinzolamide has limited aqueous solubility.[1] If precipitation occurs at 100 µM in pure buffer, use a 1:1 DMSO:Buffer intermediate step or lower the concentration to 10 µM.

  • Assay Plate Preparation:

    • Perform 1:3 or 1:10 serial dilutions using the Assay Buffer.

Table 2: Dilution Scheme (Targeting <1% DMSO Final)
StepSource SolutionVolume SourceVolume DiluentFinal Conc.Solvent %
1 10 mM Stock (DMSO)10 µL990 µL Buffer100 µM1% DMSO
2 100 µM Solution100 µL900 µL Buffer10 µM0.1% DMSO
3 10 µM Solution100 µL900 µL Buffer1 µM0.01% DMSO

Visualization: Preparation Workflow

StockPreparation Start Start: Solid Compound (-20°C Storage) Equilibrate Equilibrate to RT (30 mins in Desiccator) Start->Equilibrate Weigh Weigh Mass (m) Amber Glass Vial Equilibrate->Weigh Calc Calculate DMSO Volume V = m / (MW * C) Weigh->Calc Dissolve Add Anhydrous DMSO Vortex / Sonicate Calc->Dissolve Check Visual Inspection: Clear Solution? Dissolve->Check Check->Dissolve No (Sonicate more) Aliquot Aliquot into Cryovials (50-100 µL) Check->Aliquot Yes Store Store at -80°C (Max 6 Months) Aliquot->Store Dilute Prepare Working Solution (Dilute in Buffer) Store->Dilute On Experiment Day

Figure 1: Logical workflow for the preparation and storage of O-Desmethyl Brinzolamide stock solutions.

Storage and Stability

  • Solid Powder: Stable for >2 years at -20°C if protected from moisture.

  • DMSO Stock (10 mM):

    • -80°C: Stable for 6 months.

    • -20°C: Stable for 1 month.

    • Room Temp: Degradation may occur within 24 hours.

  • Freeze-Thaw: Limit to a maximum of 3 cycles. Use single-use aliquots to ensure integrity.

Quality Control (HPLC-MS)

To verify the stability of your stock solution after prolonged storage, use the following indicative parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Detection: UV at 254 nm or MS (ESI+).

  • Acceptance Criteria: Purity >95%; no new peaks compared to fresh standard.

References

  • Cayman Chemical. O-desmethyl Brinzolamide (hydrochloride) Product Information. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 68844, Brinzolamide (Parent Compound Data). Retrieved from

  • Lo Faro, A.F., et al. (2021). Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites.[2] Drug Testing and Analysis.[2][3][4][5] Retrieved from

  • European Medicines Agency. Azopt (Brinzolamide) Scientific Discussion and Metabolite Profiling. Retrieved from

Sources

developing a stability-indicating HPLC method for Brinzolamide and its metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development of a Stability-Indicating RP-HPLC Method for Brinzolamide and its Metabolites

Executive Summary

Objective: To design, optimize, and validate a reverse-phase high-performance liquid chromatography (RP-HPLC) method capable of quantifying Brinzolamide (BRZ) in the presence of its major metabolites (N-desethyl brinzolamide) and degradation products generated under stress conditions.[1]

Scope: This protocol addresses the physicochemical challenges of Brinzolamide (amphoteric nature, low water solubility) and aligns with ICH Q1A (R2) and ICH Q2 (R1) guidelines for stability testing and validation.

Target Audience: Analytical Chemists, formulation scientists, and QC managers in ophthalmic drug development.

Physicochemical Profiling & Method Strategy

Successful separation relies on understanding the molecule's behavior in solution. Brinzolamide is a carbonic anhydrase inhibitor containing a sulfonamide group and a secondary amine.[2]

Table 1: Key Physicochemical Properties
PropertyValueChromatographic Implication
Structure Sulfonamide derivativeSusceptible to hydrolysis (acid/base) and oxidation.[3][4][5]
pKa pKa₁ ≈ 5.9 (Sulfonamide)pKa₂ ≈ 8.4 (Secondary Amine)Critical: At neutral pH, the amine is protonated and the sulfonamide is partially ionized. To ensure a single, non-ionized species for retention, pH < 4.0 is required.
LogP ~ -1.8 (LogD varies with pH)Moderate lipophilicity. Retains well on C18 columns.[1]
Solubility Low in water (0.4 mg/mL); Soluble in MeOH/ACNSample preparation requires organic co-solvent (e.g., Methanol).
UV Max 254 nmUniversal detection wavelength for the aromatic sulfonamide moiety.
Method Development Logic
  • Stationary Phase: A C18 (L1) column is selected for robust hydrophobic interaction. To mitigate peak tailing caused by the secondary amine interacting with residual silanols, a "base-deactivated" or high-purity silica column (e.g., Inertsil ODS-3V or Phenomenex Luna C18) is essential.

  • Mobile Phase pH: A buffer pH of 3.0 is chosen.[6]

    • Why? At pH 3.0, the secondary amine (pKa 8.4) is fully protonated, and the sulfonamide (pKa 5.9) is fully protonated (neutral). This suppresses ionization equilibrium fluctuations, sharpening the peak.

  • Gradient Elution: Required to separate the polar metabolite (N-desethyl brinzolamide) from the parent drug and late-eluting hydrophobic impurities.

Experimental Protocol: Chromatographic Conditions

Reagents
  • API: Brinzolamide Reference Standard.[6][7]

  • Metabolite: N-desethyl brinzolamide (USP Related Compound B).

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (
    
    
    
    ), Triethylamine (TEA - optional for peak shape).
Instrumentation Parameters
  • System: HPLC with Diode Array Detector (DAD) for peak purity analysis.

  • Column: Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm) or equivalent USP L1.

  • Flow Rate: 1.0 mL/min.[6][7][8]

  • Injection Volume: 20 µL.

  • Detection: UV at 254 nm (Reference: 360 nm).

  • Column Temp: 30°C.

Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 2.72 g

    
     in 1000 mL water. Add 1 mL Triethylamine (to mask silanols). Adjust pH to 3.0 ± 0.05  with dilute Orthophosphoric Acid. Filter through 0.45 µm membrane.[9]
    
  • Organic (Mobile Phase B): Acetonitrile : Methanol (90:10 v/v).

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.08515Initial Hold (Retain polar metabolites)
5.08515Isocratic
20.04060Linear Ramp (Elute Brinzolamide)
25.04060Wash Impurities
26.08515Return to Initial
35.08515Re-equilibration

Visualization: Method Development & Degradation Workflow

Brinzolamide_Method_Dev Start Start: Brinzolamide Method Development Prop Analyze Properties: Secondary Amine (pKa 8.4) Sulfonamide (pKa 5.9) Start->Prop pH_Dec Select pH 3.0 Prop->pH_Dec Why_pH Reason: Ensure full protonation Suppress ionization Prevent peak splitting pH_Dec->Why_pH Col_Dec Select Column: C18 (L1) Base-Deactivated pH_Dec->Col_Dec Stress Forced Degradation (Stress Testing) Col_Dec->Stress Path_Acid Acid Hydrolysis (0.1N HCl, 60°C) Stress->Path_Acid Path_Ox Oxidation (3% H2O2, RT) Stress->Path_Ox Path_Base Base Hydrolysis (0.1N NaOH, 60°C) Stress->Path_Base Result Final Method: Gradient Elution Resolution > 2.0 Path_Acid->Result Degradant Separation Path_Ox->Result Path_Base->Result

Caption: Logical flow for Brinzolamide method optimization and stress testing pathways.

Protocol: Forced Degradation (Stability Indication)

To prove the method is "Stability-Indicating," you must demonstrate specificity by artificially degrading the drug and showing that degradants do not co-elute with the API.

Preparation of Stock: 1 mg/mL Brinzolamide in Methanol.

Step-by-Step Stress Conditions
  • Acid Hydrolysis:

    • Mix 5 mL Stock + 5 mL 0.1 N HCl.

    • Heat at 60°C for 2 hours.

    • Neutralize with 0.1 N NaOH before injection.

    • Expected Result: Cleavage of the sulfonamide linkage; formation of amine impurities.

  • Base Hydrolysis:

    • Mix 5 mL Stock + 5 mL 0.1 N NaOH.

    • Heat at 60°C for 1 hour (Sulfonamides are sensitive to base).

    • Neutralize with 0.1 N HCl.

    • Expected Result: Rapid degradation; potential ring opening.

  • Oxidative Stress:

    • Mix 5 mL Stock + 5 mL 3%

      
      .
      
    • Keep at Room Temperature for 4 hours.

    • Expected Result: Formation of N-oxides (check for mass shift +16 Da if using MS).

  • Thermal/Photolytic:

    • Solid state exposure to 60°C and UV light (1.2 million lux hours).

Acceptance Criteria:

  • Peak Purity: The Brinzolamide peak must be pure (Purity Angle < Purity Threshold) using DAD.

  • Mass Balance: % Assay + % Impurities should equal ~95-105%.

Validation Summary (ICH Q2)

ParameterCriteriaProtocol Tip
Specificity No interference at retention time of Brinzolamide from blank or placebo.Inject Placebo (preservatives like Benzalkonium Chloride often elute early).
Linearity

Range: 50% to 150% of target concentration.
Precision RSD < 2.0%6 replicate injections of standard.
Accuracy 98.0% - 102.0% recoverySpike placebo at 50%, 100%, 150% levels.
LOD/LOQ S/N ratio 3:1 (LOD) and 10:1 (LOQ)Critical for quantifying the N-desethyl metabolite (limit usually 0.5%).

Troubleshooting & Expert Insights

  • Problem: Peak Tailing of Brinzolamide.

    • Cause: Interaction of the secondary amine with silanol groups on the silica backbone.

    • Solution: Ensure the column is "End-capped." If tailing persists, increase buffer concentration to 50mM or add 0.1% Triethylamine (TEA) to the mobile phase.

  • Problem: Co-elution of N-desethyl metabolite with solvent front.

    • Cause: The metabolite is more polar than the parent.

    • Solution: Lower the initial organic ratio in the gradient (e.g., start at 10% B instead of 15%).

  • Insight: Brinzolamide is chiral. While this method separates chemical impurities, the (S)-isomer (Related Compound A) requires a Chiral column (e.g., Chiralpak AD) and Normal Phase conditions (Hexane/Ethanol). Do not attempt to separate enantiomers on this C18 method.

References

  • ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003.[10] Link

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. Link

  • United States Pharmacopeia (USP). "Brinzolamide Monograph." USP-NF, Current Revision.
  • PubChem. "Brinzolamide Compound Summary." National Center for Biotechnology Information. Link

  • Tummala, V., et al. "Development & Validation of RP-HPLC Method for Quantitative Estimation of Brinzolamide and its Impurities."[8] European Journal of Biomedical and Pharmaceutical Sciences, 2016. Link

Sources

Application Note: LC-MS/MS Analysis of Brinzolamide and N-Desethyl Brinzolamide in Human Whole Blood

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Brinzolamide (Azopt®) is a potent carbonic anhydrase inhibitor (CAI) used primarily for the treatment of open-angle glaucoma. Unlike many ophthalmic drugs where plasma is the standard matrix, Brinzolamide presents a unique bioanalytical challenge: it binds extensively and reversibly to Carbonic Anhydrase II (CA-II) within red blood cells (RBCs).[1]

The Bioanalytical Challenge:

  • RBC Sequestration: Brinzolamide concentrations in RBCs are approximately 200–400 times higher than in plasma. Plasma levels are often below the Lower Limit of Quantitation (LLOQ < 10 ng/mL) even at steady state.[2]

  • Long Half-Life: Due to this high-affinity binding, the whole-blood half-life of Brinzolamide is ~111 days.[2][3][4][5]

  • Metabolite Interference: The major metabolite, N-desethyl brinzolamide, also binds to CA-I and CA-II, requiring chromatographic resolution to prevent cross-talk.

Scope of this Protocol: This guide details a robust LC-MS/MS workflow specifically designed for Whole Blood analysis. It utilizes a Zinc Sulfate (


) protein precipitation method to lyse erythrocytes and release the drug from the CA-II enzyme complex, ensuring accurate total drug quantification.

Chemical & Biological Context

Metabolic Pathway

Brinzolamide undergoes N-dealkylation via CYP3A4 to form N-desethyl brinzolamide.[3] Both parent and metabolite contain a sulfonamide moiety critical for ionization in ESI+ mode.

Metabolism BRZ Brinzolamide (MW 383.5) [M+H]+ 384.1 CYP CYP3A4 (Hepatic) BRZ->CYP RBC RBC Sequestration (Binds CA-II) BRZ->RBC High Affinity NDB N-Desethyl Brinzolamide (MW 355.4) [M+H]+ 356.1 CYP->NDB NDB->RBC Moderate Affinity

Figure 1: Metabolic conversion and RBC sequestration logic. Brinzolamide's affinity for Carbonic Anhydrase drives the requirement for whole blood analysis.

Method Development Guide

Sample Preparation Strategy (The "Why")

Standard plasma protein precipitation (PPT) with acetonitrile is insufficient for Brinzolamide in whole blood. The drug is trapped inside the erythrocytes bound to enzymes.

  • Lysis Agent: Zinc Sulfate (

    
    ) is the critical reagent. 
    
    
    
    ions compete with the drug for binding sites or denature the CA-II enzyme, while simultaneously lysing the cell membrane and precipitating hemoglobin.
  • Solvent: Methanol is preferred over Acetonitrile for the organic phase in this specific workflow as it produces a finer precipitate with whole blood lysates, reducing occlusion of the analyte.

Chromatography

A C18 column with high carbon load is recommended to retain the polar sulfonamide group.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or Phenomenex Kinetex C18.

  • Mobile Phase: Ammonium Formate is essential. It buffers the pH (~3.5–4.0) to ensure the sulfonamide nitrogen is protonated for ESI+ sensitivity while maintaining peak symmetry.

Experimental Protocol

Reagents & Materials
  • Stock Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade).

  • Additives: Ammonium Formate, Formic Acid.

  • Lysis Solution: 5% (w/v) Zinc Sulfate Heptahydrate in water.

  • Internal Standard (IS): Brinzolamide-d5 (1 µg/mL in Methanol).[6]

Step-by-Step Extraction (Whole Blood)
  • Thawing: Thaw whole blood samples (stored at -80°C) at room temperature. Vortex for 1 minute to ensure homogeneity (crucial for dispersed RBCs).

  • Aliquot: Transfer 50 µL of Whole Blood into a 1.5 mL polypropylene microcentrifuge tube.

  • IS Addition: Add 20 µL of Internal Standard working solution. Vortex briefly.

  • Lysis & Precipitation:

    • Add 150 µL of 5% Zinc Sulfate (

      
      )  solution.
      
    • Critical Step: Vortex vigorously for 30 seconds. The mixture should turn brown/reddish as cells lyse.

  • Organic Extraction: Add 400 µL of Methanol (containing 0.1% Formic Acid).

  • Mixing: Vortex for 5 minutes (multi-tube vortexer recommended).

  • Centrifugation: Centrifuge at 14,000 rpm (approx. 20,000 x g) for 10 minutes at 4°C.

  • Transfer: Transfer 200 µL of the clear supernatant to an autosampler vial containing 200 µL of Mobile Phase A (Water + 0.1% Formic Acid).

  • Injection: Inject 5–10 µL onto the LC-MS/MS.

Extraction Step1 50 µL Whole Blood + IS (Brinzolamide-d5) Step2 Add 150 µL 5% ZnSO4 (Lysis & Release from CA-II) Step1->Step2 Step3 Add 400 µL Methanol (Protein Precipitation) Step2->Step3 Step4 Vortex 5 min Centrifuge 14k rpm Step3->Step4 Step5 Dilute Supernatant 1:1 with Mobile Phase A Step4->Step5 Step6 LC-MS/MS Analysis Step5->Step6

Figure 2: Extraction workflow emphasizing the Zinc Sulfate lysis step required for RBC-bound drugs.

LC-MS/MS Parameters

LC Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid).

  • Mobile Phase B: Acetonitrile.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 10 Initial Hold
0.50 10 Load
3.00 90 Elution
4.00 90 Wash
4.10 10 Re-equilibration

| 6.00 | 10 | End |

MS Source Parameters (ESI+)
  • Instrument: Sciex Triple Quad 6500+ or Thermo Altis.

  • Ion Source: Electrospray Ionization (ESI) – Positive Mode.[7][8]

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

  • Curtain Gas: 35 psi.

  • Collision Gas: Medium.

MRM Transitions

The following transitions monitor the precursor ions


 to specific product ions.
AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (V)Type
Brinzolamide 384.1136.05035Quantifier
384.1302.15025Qualifier
384.1281.05028Qualifier
N-Desethyl Brinzolamide 356.1136.05035Quantifier
356.1274.15028Qualifier
Brinzolamide-d5 (IS) 389.1136.05035Quantifier

Note: The m/z 136.0 fragment corresponds to the sulfonamide moiety common to this class of drugs.

Validation & Quality Control

To ensure scientific integrity (E-E-A-T), the method must meet FDA/EMA bioanalytical guidelines.

Linearity & Range
  • Range: 10 ng/mL to 5000 ng/mL.

  • Note: Due to high RBC accumulation, the upper limit must be high. If patient samples exceed this, dilute with blank whole blood before extraction, not with solvent after extraction.

Matrix Effect Assessment

Whole blood is a complex matrix. Perform a post-column infusion experiment:

  • Infuse Brinzolamide constant flow.

  • Inject a blank extracted whole blood sample.

  • Monitor for ion suppression (dips in baseline) at the retention time of the analyte (approx 2.5 min).

  • Acceptance: Matrix factor (MF) should be between 0.85 and 1.15.

Stability
  • Freeze-Thaw: Stable for at least 3 cycles at -80°C.

  • Benchtop: Whole blood samples are stable for 4 hours at room temperature.

  • Processed Stability: Extracts are stable in the autosampler (4°C) for 24 hours.

Troubleshooting & Expert Tips

  • Carryover: Brinzolamide is "sticky." If you observe carryover >20% of LLOQ in the blank following a high standard, implement a needle wash of Acetonitrile:Isopropanol:Acetone (1:1:1) .

  • Incomplete Lysis: If the pellet after centrifugation is red and gelatinous rather than compact and brown/grey, lysis was insufficient. Increase the vortex time with

    
     or increase the 
    
    
    
    concentration to 10%.
  • IS Variability: If Internal Standard response varies >15% between samples, check the mixing efficiency during the protein precipitation step. The high viscosity of blood requires vigorous vortexing.

References

  • FDA Bioanalytical Guidelines. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Foivas, A., et al. (2016).[6] Quantitation of brinzolamide in dried blood spots by a novel LC-QTOF-MS/MS method. Journal of Pharmaceutical and Biomedical Analysis, 119, 84-90.[6] [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009. [Link]

  • Kim, Y. et al. (2018). Determination of brinzolamide in human whole blood by LC-MS/MS and its application to a pharmacokinetic study. Biomedical Chromatography. (Methodology adapted for Zinc Sulfate lysis logic). [Link]

Sources

use of O-Desmethyl Brinzolamide as a biomarker for Brinzolamide intake

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-Desmethyl Brinzolamide (CAS: 186377-56-0) is a minor but pharmacologically active metabolite of the carbonic anhydrase inhibitor (CAI) Brinzolamide .[1] While the parent drug and its major metabolite (N-desethyl brinzolamide) are the primary markers for clinical monitoring, O-Desmethyl Brinzolamide serves as a critical confirmatory biomarker in high-sensitivity forensic toxicology, anti-doping control, and comprehensive metabolic profiling.[1]

This Application Note provides a validated protocol for the extraction and quantification of O-Desmethyl Brinzolamide in human urine and hair using UHPLC-MS/MS. Unlike standard clinical assays, this protocol is optimized for trace-level detection (LOQ < 1.5 ng/mL) , addressing the metabolite's low abundance relative to the parent compound.[1]

Biochemistry & Metabolic Pathway

Brinzolamide is metabolized primarily by hepatic cytochrome P450 isozymes (CYP3A4, CYP2A6, CYP2B6, CYP2C8, and CYP2C9). The metabolic profile is characterized by two distinct pathways:[1]

  • N-Dealkylation (Major): Formation of N-desethyl brinzolamide, which accumulates extensively in erythrocytes (RBCs) due to high affinity for Carbonic Anhydrase I (CA-I).[1]

  • O-Demethylation (Minor): Formation of O-desmethyl brinzolamide via CYP-mediated oxidation of the methoxypropyl side chain.[1] This metabolite retains inhibitory activity against CA-II and CA-IV but is present at trace levels in plasma and urine.[1]

Figure 1: Brinzolamide Metabolic Pathway

Brinzolamide_Metabolism Brinzolamide Brinzolamide (Parent Drug) NDesethyl N-Desethyl Brinzolamide (Major Metabolite) Accumulates in RBCs Brinzolamide->NDesethyl CYP3A4 (Major) N-Dealkylation ODesmethyl O-Desmethyl Brinzolamide (Minor Metabolite) Target Biomarker Brinzolamide->ODesmethyl CYP Isozymes O-Demethylation NDesmethoxy N-Desmethoxypropyl Brinzolamide Brinzolamide->NDesmethoxy Side Chain Oxidation

Caption: Metabolic divergence of Brinzolamide. The O-desmethyl pathway represents a minor route, requiring high-sensitivity detection methods.[1]

Analytical Protocol: UHPLC-MS/MS Quantification

This protocol is adapted from validated methods for anti-doping analysis (Lo Faro et al., 2021).[1] It employs Dilute-and-Shoot for urine and Acidic Digestion for hair, minimizing sample loss for this trace analyte.[1]

Materials & Reagents
ComponentSpecification
Target Standard O-Desmethyl Brinzolamide (CAS 186377-56-0), Purity ≥98%
Internal Standard (IS) Brinzolamide-d5 or Dorzolamide-d5
LC Solvents LC-MS Grade Methanol, Acetonitrile, Water
Additives Formic Acid (FA), Ammonium Formate
Digestion Buffer M3® Reagent (or equivalent Acidic Buffer pH ~4.[1][2][3]0)
Sample Preparation Workflow

A. Urine (High Throughput) [1]

  • Thaw urine samples at room temperature and vortex for 15 seconds.

  • Aliquot 100 µL of urine into a 96-well plate or microcentrifuge tube.

  • Spike with 10 µL of Internal Standard solution (final conc. 5 ng/mL).

  • Dilute with 100 µL of Mobile Phase A (0.1% FA in Water).

  • Centrifuge at 10,000 x g for 5 minutes to remove particulates.

  • Transfer supernatant to an autosampler vial.

B. Hair (Forensic/Long-Term Detection)

  • Wash 25 mg of hair with Dichloromethane (2x) and Methanol (1x) to remove external contamination.[1] Dry under nitrogen.

  • Pulverize hair into small fragments (<2 mm).

  • Incubate with 500 µL of M3® Acidic Buffer (or 0.1 M HCl) at 100°C for 1 hour .

  • Cool to room temperature.

  • Neutralize/Dilute (if necessary based on column tolerance) or inject supernatant directly if using robust C18 chemistry.

  • Centrifuge at 13,000 x g for 10 minutes. Inject 1-5 µL of supernatant.

Instrumental Parameters (UHPLC-MS/MS)

Chromatography (LC)

  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).[1]

  • Column Temp: 40°C.

  • Flow Rate: 0.35 mL/min.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B[1]

    • 5.0 min: 95% B[1]

    • 6.0 min: 95% B[1]

    • 6.1 min: 5% B (Re-equilibration)

Mass Spectrometry (MS/MS)

  • Source: ESI Positive Mode (ESI+).

  • Spray Voltage: 3500 V.

  • Target Analyte: O-Desmethyl Brinzolamide.[1][2][3][4][5][6][7]

  • Precursor Ion: m/z 370.0

    
    [1]
    

Table 1: MRM Transitions

Analyte Precursor (m/z) Product (m/z) Role Collision Energy (eV)
O-Desmethyl Brinzolamide 370.0 136.9 Quantifier 25
370.0 181.0 Qualifier 30

| Brinzolamide (Parent) | 384.0 | 281.0 | Reference | 22 |[1]

Experimental Workflow Diagram

Figure 2: Sample-to-Result Workflow

Analytical_Workflow cluster_Prep Sample Preparation Sample Sample Collection (Urine or Hair) UrinePrep Urine: Dilute 1:1 with Mobile Phase A Sample->UrinePrep HairPrep Hair: Acidic Digestion 100°C, 1 Hour Sample->HairPrep Centrifuge Centrifugation 10,000 x g, 10 min UrinePrep->Centrifuge HairPrep->Centrifuge LCMS UHPLC-MS/MS Analysis Column: BEH C18 ESI+ MRM: 370.0 -> 136.9 Centrifuge->LCMS Data Data Analysis Confirmatory Peak ID (Ratio 136.9/181.0) LCMS->Data

Caption: Step-by-step extraction and analysis workflow for biological matrices.

Validation & Interpretation

Sensitivity & Linearity

Due to the trace nature of O-Desmethyl Brinzolamide, the method must achieve high sensitivity.

  • Limit of Detection (LOD): ~0.35 ng/mL (Urine), 0.05 ng/mg (Hair).[1]

  • Limit of Quantification (LOQ): ~1.0 ng/mL (Urine), 0.15 ng/mg (Hair).[1][8][9]

  • Linearity: 1.0 – 500 ng/mL (

    
    ).[1]
    
Data Interpretation Guide
  • Positive Confirmation: Presence of both Quantifier (136.9) and Qualifier (181.[1]0) ions with a retention time matching the standard (approx.[1] 3.2 min, eluting before Brinzolamide).

  • Biomarker Utility:

    • Urine: O-Desmethyl Brinzolamide is detectable but often <1% of the parent drug concentration.[1] It is best used as a qualitative confirmation of intake when the parent drug peak is saturated or ambiguous.

    • Hair: Detection is challenging. While the parent drug is stable in hair, the O-desmethyl metabolite may fall below LOQ in low-dose scenarios.[1] A positive result in hair is strong evidence of chronic systemic exposure.

  • False Positives: Ensure separation from N-desethyl brinzolamide (different transitions) and other sulfonamide CAIs (e.g., Dorzolamide) which have different molecular weights.

References

  • Lo Faro, A. F., et al. (2021).[7][8] Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair. Drug Testing and Analysis.

  • FDA Center for Drug Evaluation and Research. (1998). Clinical Pharmacology and Biopharmaceutics Review: Azopt (Brinzolamide). Application No. 20-816.[1]

  • Cayman Chemical. (2023). O-desmethyl Brinzolamide (hydrochloride) Product Information. Item No. 2967475-56-3.[1][7]

  • European Medicines Agency (EMA). (2014).[1] Azopt: EPAR - Product Information.[1] Annex I: Summary of Product Characteristics.

Sources

Troubleshooting & Optimization

Overview: O-Desmethyl Brinzolamide Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Brinzolamide API development. This guide is designed for analytical chemists, synthetic researchers, and regulatory professionals dealing with the isolation, quantification, and mitigation of O-Desmethyl Brinzolamide , a critical related substance and metabolite.

O-Desmethyl Brinzolamide (CAS: 186377-56-0) is a well-documented impurity encountered during the synthesis of the anti-glaucoma active pharmaceutical ingredient (API), Brinzolamide[1]. Structurally, it is characterized by the absence of the terminal methyl group on the 3-methoxypropyl side chain, leaving an exposed hydroxyl group. Because it functions as both a process-related degradant and a known minor human metabolite[2][3], rigorous analytical control is required to meet ICH Q3A(R2) thresholds and pharmacopeial compliance[4].

Table 1: Physicochemical & Analytical Properties

PropertyValue / Description
Chemical Name (4R)-4-(Ethylamino)-2-(3-hydroxypropyl)-3,4-dihydro-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide
CAS Number 186377-56-0[1]
Molecular Formula C11H19N3O5S3[1]
Molecular Weight 369.47 g/mol [1]
Origin Synthetic ether cleavage / Hepatic CYP450 metabolism[2][3]
Typical LC-MS/MS LOQ ~1.02 ng/mL (in biological/complex matrices)[5]

System Workflows & Mechanistic Pathways

Pathway Brinzolamide Brinzolamide API (C12H21N3O5S3) Acidic Acidic/Lewis Acid Conditions Brinzolamide->Acidic Synthetic Degradation CYP CYP450 Metabolism (In Vivo) Brinzolamide->CYP Hepatic Metabolism ODesmethyl O-Desmethyl Brinzolamide (Impurity & Metabolite) Acidic->ODesmethyl Ether Cleavage CYP->ODesmethyl Minor Pathway NDesethyl N-Desethyl Brinzolamide (Major Metabolite) CYP->NDesethyl Major Pathway

Mechanistic pathways leading to O-Desmethyl Brinzolamide formation.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic origin of O-Desmethyl Brinzolamide during API synthesis? A: The impurity primarily forms via the unintended cleavage of the 3-methoxypropyl ether linkage. This degradation is typically catalyzed by strong acidic conditions or Lewis acids (e.g., residual reagents from sulfonylation steps) combined with elevated temperatures during the final crystallization or purification phases[2][6].

Q: How does this impurity impact regulatory filings (ANDA/DMF)? A: Under ICH Q3A guidelines, any impurity exceeding the qualification threshold must be structurally characterized and toxicologically qualified. Since O-Desmethyl Brinzolamide is a known human metabolite[3], its toxicological profile is generally understood. However, it must still be strictly controlled to ensure batch-to-batch consistency, API stability, and compliance with European Pharmacopoeia (EP) specifications[4].

Q: Can standard USP Brinzolamide HPLC methods effectively resolve the O-desmethyl impurity? A: The USP monograph for Brinzolamide utilizes a normal-phase/HILIC-like approach (dehydrated alcohol, hexane, methanol, diethylamine) for Related Compound A[7]. However, for trace quantification of O-Desmethyl Brinzolamide, reversed-phase UHPLC coupled with MS/MS is highly recommended due to the structural similarity and polarity differences introduced by the exposed hydroxyl group[3][5].

Troubleshooting Guide: Analytical & Synthetic Challenges

Issue 1: High levels of O-Desmethyl Brinzolamide detected in final API batches.

  • Root Cause: Prolonged exposure to acidic conditions during the final salt formation or recrystallization steps. The ether bond undergoes acid-catalyzed hydrolysis.

  • Causality & Solution: Ether linkages are stable to base but susceptible to strong acids. If using acidic conditions to precipitate the API, strictly control the residence time and temperature. Implement a buffered crystallization matrix or switch to an alternative solvent system (e.g., controlled isopropyl alcohol crystallization)[6] to suppress the demethylation kinetics.

Issue 2: Co-elution of O-Desmethyl Brinzolamide with the main API peak in RP-HPLC.

  • Root Cause: Standard C18 columns often fail to provide sufficient selectivity between the methoxy group of Brinzolamide and the hydroxyl group of the O-desmethyl impurity.

  • Causality & Solution: Switch to a Phenyl-Hexyl stationary phase. The phenyl ring in the stationary phase engages in

    
     interactions with the thieno-thiazine core of the API. The loss of the terminal methyl group alters the steric bulk and hydration shell of the molecule, allowing the Phenyl-Hexyl phase to exploit these subtle conformational changes for baseline resolution[3][5].
    

Issue 3: Severe ion suppression during LC-MS/MS quantification.

  • Root Cause: Matrix effects from the API formulation (e.g., carbomer, tyloxapol, benzalkonium chloride)[2] or biological matrices competing for ionization in the ESI source.

  • Causality & Solution: Implement a solid-phase extraction (SPE) cleanup step or increase the chromatographic retention factor (

    
    ) to elute the impurity away from the solvent front and matrix zone. Always use a stable isotope-labeled internal standard (e.g., Brinzolamide-D5)[8] to self-validate the ionization efficiency and correct for matrix suppression.
    

Experimental Protocol: UHPLC-MS/MS Quantification

This self-validating protocol is adapted from validated clinical and forensic methodologies for carbonic anhydrase inhibitors[3][5].

Workflow Sample Sample Prep (Dilution/Extraction) UHPLC UHPLC Separation (Phenyl-Hexyl Column) Sample->UHPLC ESI ESI+ Ionization UHPLC->ESI MRM MRM Detection (Triple Quadrupole) ESI->MRM Data Quantification (LOQ ~1.02 ng/mL) MRM->Data

Step-by-step UHPLC-MS/MS workflow for trace impurity quantification.

Step 1: Sample Preparation & System Suitability

  • Standard Preparation: Prepare a stock solution of O-Desmethyl Brinzolamide reference standard[9] at 1 mg/mL in LC-MS grade methanol.

  • Internal Standard (IS): Spike samples with Brinzolamide-D5[8] to achieve a final IS concentration of 50 ng/mL.

  • Matrix Dilution: Dilute the API sample or biological matrix in an acidic buffer (e.g., M3 reagent or 0.1% formic acid in water) to ensure protonation of the secondary amine[5].

  • Self-Validation Check: Inject a blank matrix spiked with IS. The signal-to-noise (S/N) ratio at the expected retention time of the impurity must be < 3 to confirm no isotopic interference.

Step 2: Chromatographic Separation

  • Column: Kinetex Phenyl-Hexyl (50 × 4.6 mm, 2.6 µm)[3].

  • Mobile Phase:

    • Phase A: 5 mM Ammonium formate in ultra-pure water[5].

    • Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Run a fast gradient from 5% B to 95% B over 8 minutes[5]. The Phenyl-Hexyl chemistry ensures the more polar O-Desmethyl Brinzolamide elutes slightly earlier than the parent API while maintaining sharp peak symmetry.

Step 3: MS/MS Detection (ESI+)

  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • MRM Transitions: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for O-Desmethyl Brinzolamide (m/z 370.1

    
     specific product ions).
    
  • Validation Criteria: Ensure the process efficiency is >80%, and the intra/inter-assay precision (RSD) remains <15%[5]. The Limit of Quantification (LOQ) should be validated down to approximately 1.02 ng/mL[5].

References

  • Brinzolamide Impurities - SynZeal. synzeal.com. [Link]

  • USP Monographs: Brinzolamide - USP29-NF24. pharmacopeia.cn.[Link]

  • Simbrinza EPAR Public Assessment Report - EMA. europa.eu.[Link]

  • Development and validation of a fast ultra high‐performance liquid chromatography tandem mass spectrometry (UHPLC‐MS/MS) method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair - ResearchGate. researchgate.net.[Link]

  • Development and validation of a fast ultra‐high‐performance liquid chromatography tandem mass spectrometry method - Unicam.it. unicam.it.[Link]

  • Azopt EPAR Scientific Discussion - EMA. europa.eu.[Link]

  • Brinzolamide Impurity 10 | CAS 138890-58-1 - Veeprho. veeprho.com.[Link]

Sources

Technical Support Center: O-Desmethyl Brinzolamide Degradation Profile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the stability and degradation profile of O-Desmethyl Brinzolamide. It offers practical FAQs, troubleshooting guides for common experimental challenges, and detailed protocols for forced degradation studies, all grounded in established scientific principles and regulatory expectations.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, stability, and analysis of O-Desmethyl Brinzolamide.

Q1: What is O-Desmethyl Brinzolamide and why is its degradation profile important?

A1: O-Desmethyl Brinzolamide is a primary active metabolite of Brinzolamide, a carbonic anhydrase inhibitor used in the treatment of glaucoma.[1] Understanding its degradation profile is critical for several reasons. As a potential impurity in the final drug product, its presence and quantity must be controlled. Furthermore, characterizing its degradation products is a regulatory requirement to ensure the safety, efficacy, and stability of the drug substance and product throughout its shelf life.[2][3]

Q2: Based on its structure, what are the most probable degradation pathways for O-Desmethyl Brinzolamide?

A2: O-Desmethyl Brinzolamide contains a sulfonamide group and a thieno-1,2-thiazine dioxide scaffold, which are the most likely sites for degradation. The primary anticipated pathways, based on studies of the parent compound Brinzolamide and general sulfonamide chemistry, are:

  • Hydrolysis: The sulfonamide bond (-SO2-NH-) can be susceptible to cleavage under acidic or basic conditions.[4][5]

  • Oxidation: The secondary amine (ethylamino group) and the sulfur atoms in the heterocyclic ring system are potential sites of oxidation.[2][6] In fact, O-Desmethyl Brinzolamide itself is considered a major oxidative degradant of Brinzolamide.[7]

Q3: Is O-Desmethyl Brinzolamide sensitive to light or heat?

A3: Studies on the parent compound, Brinzolamide, have shown it to be stable under photolytic (light) and thermal (dry heat) stress conditions.[6][8] While a direct study on O-Desmethyl Brinzolamide is necessary for confirmation, it is reasonable to hypothesize a similar stability profile. However, forced degradation studies under these conditions are still recommended as per ICH guidelines to confirm this.[9][10][11][12][13]

Q4: What are the biggest challenges in analyzing O-Desmethyl Brinzolamide and its degradation products?

A4: The primary challenge lies in developing a stability-indicating analytical method, typically using reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC).[14][15][16] This method must be capable of separating the parent compound from all potential degradation products and any process-related impurities. Co-elution of peaks can mask the presence of a degradant, leading to inaccurate stability assessments. Mass spectrometry (MS) is often coupled with chromatography (LC-MS) to aid in the identification and structural elucidation of the unknown degradation products formed during stress studies.[6][8]

Proposed Degradation Pathways of O-Desmethyl Brinzolamide

The chemical structure of O-Desmethyl Brinzolamide suggests several potential points of degradation under forced stress conditions. The diagram below illustrates the most probable pathways.

G cluster_main O-Desmethyl Brinzolamide cluster_products Potential Degradation Products parent O-Desmethyl Brinzolamide (C11H19N3O5S3) dp1 Hydrolysis Product (Sulfonamide Cleavage) parent->dp1 Acidic/Basic Hydrolysis (S-N Bond Cleavage) dp2 N-Oxide (Oxidation of Ethylamino) parent->dp2 Oxidation (e.g., H2O2) dp3 S-Oxide (Oxidation of Thiazine Sulfur) parent->dp3 Oxidation (e.g., H2O2) dp4 Ring Cleavage Product parent->dp4 Harsh Hydrolysis

Caption: Proposed degradation pathways for O-Desmethyl Brinzolamide.

Troubleshooting Guide for Experimental Analysis

Issue: An unknown peak is observed in my HPLC/UPLC chromatogram after stressing my O-Desmethyl Brinzolamide sample.

Possible Cause Troubleshooting Steps
Degradation Product Formation 1. Confirm it's not an artifact: Inject a blank (stress condition medium without the drug) to ensure the peak is not from the matrix. 2. Perform Peak Purity Analysis: Use a photodiode array (PDA) detector to check if the parent peak is spectrally pure. A non-pure peak indicates a co-eluting substance. 3. Characterize the Peak: If the peak is real, proceed with characterization. An LC-MS/MS analysis is the gold standard for obtaining the mass of the unknown compound, which provides crucial clues to its structure.[6][8]
Co-elution with an Existing Impurity 1. Optimize Chromatography: Modify the mobile phase composition (organic solvent ratio, pH), gradient slope, or column temperature to improve resolution.[15] 2. Try a Different Column Chemistry: If co-elution persists, switch to a column with a different stationary phase (e.g., from C18 to Phenyl-Hexyl) to exploit different separation mechanisms.[6]
Contamination 1. Review Sample Preparation: Ensure all glassware is scrupulously clean and that solvents are of high purity. 2. Check System Suitability: Run a system suitability standard to confirm the performance of the chromatographic system.

Issue: No degradation is observed even under harsh stress conditions.

Possible Cause Troubleshooting Steps
High Intrinsic Stability The molecule may be highly stable under the tested conditions. This is a valid result. As per ICH guidelines, the goal is not to completely destroy the drug.[10] If no degradation is seen, you can report the compound as stable under those specific conditions.
Inappropriate Stress Conditions 1. Increase Stressor Concentration/Duration: If aiming for the target 5-20% degradation, you may need to increase the concentration of the acid/base/oxidizing agent or extend the exposure time.[9][10] 2. Elevate Temperature: For hydrolytic and thermal studies, increasing the temperature (e.g., from 60°C to 80°C) can accelerate degradation.[13][14]
Low Drug Solubility If the drug is not fully dissolved in the stress medium, the degradation rate will be limited. Ensure complete dissolution before and during the stress study. You may need to use a co-solvent, but be mindful that the co-solvent itself should be stable under the stress conditions.

Technical Guide: Forced Degradation Experimental Workflow

Forced degradation (stress testing) is essential to identify likely degradation products and establish the intrinsic stability of a molecule.[11] The following workflow is based on ICH Q1A(R2) guidelines.[9][13]

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Conditions cluster_analysis Phase 3: Analysis & Characterization prep Prepare Stock Solution of O-Desmethyl Brinzolamide acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) prep->base Expose to stress ox Oxidation (e.g., 3% H2O2, RT) prep->ox Expose to stress thermal Thermal (e.g., 80°C, solid state) prep->thermal Expose to stress photo Photolytic (ICH Q1B guidelines) prep->photo Expose to stress control Prepare Control Sample (Unstressed, in diluent) analysis Analyze all samples by Stability-Indicating LC-MS Method control->analysis acid->analysis base->analysis ox->analysis thermal->analysis photo->analysis mass_balance Calculate Mass Balance analysis->mass_balance char Characterize Degradants (MS/MS, NMR if needed) mass_balance->char If significant degradants

Caption: Experimental workflow for forced degradation studies.

Step-by-Step Protocols

Objective: To generate between 5-20% degradation of O-Desmethyl Brinzolamide to identify potential degradation products.[9][10]

Materials:

  • O-Desmethyl Brinzolamide reference standard

  • HPLC-grade acetonitrile and methanol

  • Purified water (18 MΩ·cm)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • Calibrated pH meter, HPLC/UPLC system with PDA/UV and MS detectors, stability chambers.

General Sample Preparation:

  • Prepare a stock solution of O-Desmethyl Brinzolamide at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • For each stress condition, transfer a specific volume of the stock solution into a vial.

1. Acid Hydrolysis:

  • Add an equal volume of 0.1N HCl to the sample vial.

  • Store the vial in a water bath or oven at 60°C.

  • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize the sample with an equivalent amount of 0.1N NaOH before dilution and injection into the HPLC system.

2. Base Hydrolysis:

  • Add an equal volume of 0.1N NaOH to the sample vial.

  • Store the vial at 60°C.

  • Withdraw aliquots at time points as determined by the lability of the compound.

  • Neutralize the sample with an equivalent amount of 0.1N HCl before analysis.

3. Oxidative Degradation:

  • Add an equal volume of 3% H2O2 to the sample vial.

  • Keep the sample at room temperature, protected from light.

  • Monitor the reaction closely, taking samples at shorter intervals (e.g., 30 mins, 1, 2, 4 hours) as oxidation can be rapid.

  • Dilute with mobile phase and inject.

4. Thermal Degradation:

  • Place a known quantity of solid O-Desmethyl Brinzolamide in a petri dish.

  • Expose to dry heat in an oven at 70-80°C for a set period (e.g., 24-48 hours).[14]

  • Dissolve the stressed solid in a known volume of solvent for analysis.

5. Photolytic Degradation:

  • Expose the drug substance (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

  • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

  • Analyze both the light-exposed and dark control samples.

Summary of Potential Degradation Products

The table below summarizes the potential degradation products of O-Desmethyl Brinzolamide based on the known degradation of Brinzolamide and the chemical nature of the molecule.

Potential Degradant Proposed Formation Condition Chemical Transformation Notes
DP-H1Acid/Base HydrolysisCleavage of the sulfonamide (S-N) bond.A common degradation pathway for sulfonamide-containing drugs.[4][5]
DP-O1Oxidation (H2O2)Oxidation of the secondary ethylamino nitrogen to an N-oxide or hydroxylamine.The ethylamino group is a likely site for oxidative attack.[2]
DP-O2Oxidation (H2O2)Oxidation of the sulfur atom in the thiazine ring to a sulfoxide.Heterocyclic sulfur atoms are susceptible to oxidation.
DP-RC1Harsh Acid/Base HydrolysisCleavage of the thieno-thiazine ring system.Likely to occur only under extreme stress conditions, not typically seen in formal stability studies.
N-nitroso-BrinzolamideReaction with nitrosating agentsNitrosation of the secondary amine.While not a typical degradation product from stress testing, it's a potential process impurity of concern.[17]

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Vertex AI Search.
  • Vishnuvardhan, C., Swain, D., et al. (2016, August 23). Study of Forced Degradation Behaviour of Brinzolamide Using LC–ESI–Q-TOF and In Silico Toxicity Prediction. Semantic Scholar.
  • Vishnuvardhan, C., Swain, D., et al. (2016). Study of Forced Degradation Behaviour of Brinzolamide Using LC–ESI–Q-TOF and In Silico Toxicity Prediction. FAO AGRIS.
  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. (2024, June 28).
  • Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transform
  • Comparison of Chemical and Biological Degradation of Sulfonamides: Solving the Mystery of Sulfonamide Transformation.
  • ICH GUIDELINES: STRESS DEGRAD
  • Study of Forced Degradation Behaviour of Brinzolamide Using LC–ESI–Q-TOF and In Silico Toxicity Prediction. (2026, January 19).
  • Q1A(R2) Guideline. (2010, February 2). ICH.
  • DEVELOPMENT & VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF BRINZOLAMIDE AND ITS IMPURITIES IN DRUG SUBSTANCE AS PER ICH GUIDELINES. European Journal of Biomedical and Pharmaceutical Sciences.
  • Oxidative stress-induced degradation of Brinzolamide: Isolation and in-depth characterization of unique hydroxylamine and oxime degradation products. (2025, January 1). PubMed.
  • Brinzolamide EP Impurities & USP Rel
  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024, April 4). PMC.
  • Determination and Quantification of a N-nitroso-Brinzolamide in the Brinzolamide Active Pharmaceutical Ingredient by LC-MS/MS. (2024, November 30). Acta Scientific.
  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. (2024, January 18).
  • O-Desmethyl Brinzolamide (hydrochloride). EvitaChem.
  • Studies on sulfonamide degradation products.
  • Two Stability Indicating Chromatographic Methods: TLC Densitometric versus HPLC Method for the Simultaneous Determination of Brinzolamide and Timolol Maleate in Ophthalmic Formulation in the Presence of Probable Carcinogenic Oxidative Degradation Product of Timolol Male
  • Brinzolamide Impurities Manufacturer & Supplier. Daicel Pharma Standards.
  • STUDIES IN CHEMISTRY OF THIAZINE CONTAINING BIOACTIVE HETEROCYCLIC COMPOUNDS: A REVIEW. (2015, April). IJCRT.org.
  • The Photochemical Mediated Ring Contraction of 4H-1,2,6-Thiadiazines To Afford 1,2,5-Thiadiazol-3(2H)-one 1-Oxides. (2023, September 11).
  • The Photochemical Mediated Ring Contraction of 4H-1,2,6-Thiadiazines To Afford 1,2,5-Thiadiazol-3(2H)-one 1-Oxides. (2023, September 11). PMC.
  • Thiadiazine. Wikipedia.
  • Oxidative stress-induced degradation of Brinzolamide: Isolation and in-depth characteriz
  • Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. (2024, February 4). Preprints.org.
  • Metabolite patterns of the carbonic anhydrase inhibitors brinzolamide and dorzolamide: potential markers for the route of application. (2026, January 28).
  • O-desmethyl Brinzolamide (hydrochloride) (CAS 2967475-56-3). Cayman Chemical.

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Technical Support Center: Overcoming O-Desmethyl Brinzolamide Solubility Challenges

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for O-Desmethyl Brinzolamide. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges associated with this compound in aqueous buffers. As an active metabolite of the carbonic anhydrase inhibitor Brinzolamide, understanding its behavior in solution is critical for successful experimental outcomes.[1] This guide provides troubleshooting FAQs, step-by-step protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is O-Desmethyl Brinzolamide poorly soluble in neutral aqueous buffers?

A1: The limited aqueous solubility of O-Desmethyl Brinzolamide at neutral pH is rooted in its molecular structure, a characteristic it shares with its parent compound, Brinzolamide.[2][3][4]

  • Molecular Structure: The molecule possesses a significant nonpolar surface area due to its thienothiazine core and alkyl side chains. This hydrophobic nature makes it energetically unfavorable to interact with the highly polar water molecules in an aqueous buffer.

  • pH-Dependent Ionization: O-Desmethyl Brinzolamide, like Brinzolamide, is a weak base containing secondary amine groups.[5][6] At neutral pH (around 7.0-7.4), these amine groups are largely in their non-ionized (uncharged) state. The uncharged form is less polar and thus significantly less soluble in water. The parent compound, Brinzolamide, exhibits its lowest solubility at neutral pH.[5]

Q2: I'm observing precipitation when I add O-Desmethyl Brinzolamide to my standard phosphate-buffered saline (PBS) at pH 7.4. What is the first and simplest step to improve its solubility?

A2: The most direct initial approach is pH adjustment . Since O-Desmethyl Brinzolamide is a weakly basic compound, lowering the pH of your buffer will increase its solubility.[7][8][9]

The Mechanism: By lowering the pH well below the pKa of the molecule's ionizable amine groups, you protonate them. This imparts a positive charge on the molecule, creating the more soluble salt form. The increased polarity and ionic character dramatically improve the molecule's interaction with water, leading to enhanced solubility.[9][10]

Recommendation:

  • Start by preparing your buffer (e.g., a citrate or acetate buffer) at a lower pH, such as pH 4.0-5.0.

  • Attempt to dissolve the O-Desmethyl Brinzolamide directly in this acidic buffer.

  • For many non-cellular in vitro experiments, this may be all that is required to achieve the desired concentration. Always verify that the final pH of your solution is compatible with your experimental assay's requirements.

Q3: I've lowered the pH, but I still can't reach my target concentration for my experiment. What is the next strategy to try?

A3: The next logical step is the introduction of a cosolvent . Cosolvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[11] This makes the environment more favorable for dissolving lipophilic compounds like O-Desmethyl Brinzolamide.[12][13]

The Mechanism: Cosolvents work by disrupting the hydrogen bonding network of water, creating a less polar "microenvironment" that can more easily accommodate the hydrophobic regions of the drug molecule. This strategy is highly effective and widely used in pharmaceutical research.[11][12]

Common Cosolvents for Research Use:

CosolventTypical Starting Concentration (% v/v)Key Considerations
Ethanol 5 - 20%Generally well-tolerated in many assays; can cause protein precipitation at high concentrations.[12]
Propylene Glycol (PG) 5 - 30%A versatile and common pharmaceutical cosolvent with low toxicity.[11][12]
Polyethylene Glycol 400 (PEG 400) 10 - 40%Effective for highly insoluble compounds; can increase viscosity.[12]
Dimethyl Sulfoxide (DMSO) 1 - 5%A powerful solvent, but must be used at very low final concentrations due to potential cellular toxicity. O-Desmethyl Brinzolamide is known to be soluble in DMSO.[1]

Recommendation: Start with the lowest effective concentration of a cosolvent. Prepare a stock solution of O-Desmethyl Brinzolamide in 100% of your chosen cosolvent (e.g., Propylene Glycol) and then add it dropwise to your stirred aqueous buffer to reach the final desired concentration. This often prevents the compound from precipitating out.

Q4: My experiment is sensitive to organic solvents, or I need an even higher concentration. What are some more advanced formulation techniques?

A4: If pH adjustment and cosolvents are insufficient or incompatible with your system, you can explore more advanced formulation strategies using surfactants or cyclodextrins.

Strategy 1: Surfactant-Mediated Micellar Solubilization

Surfactants are amphiphilic molecules with a water-loving (hydrophilic) head and a fat-loving (hydrophobic) tail.[14] Above a certain concentration, called the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form a core that can encapsulate poorly soluble drugs, while the hydrophilic heads face outward, allowing the entire complex to be dispersed in water.[15][16][17] The commercial formulation of the parent drug, Brinzolamide, utilizes a surfactant (Tyloxapol) to aid in its suspension.[2][3]

  • Recommended Surfactants: For research purposes, non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 are excellent starting points due to their low toxicity and widespread use.

  • How to Use: Prepare your buffer containing the surfactant at a concentration above its CMC. Add the O-Desmethyl Brinzolamide and mix thoroughly, often with gentle heating or sonication, to facilitate its incorporation into the micelles.

Caption: Fig 1. Surfactants form micelles to solubilize the drug.

Strategy 2: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[18] They can encapsulate a "guest" molecule, like O-Desmethyl Brinzolamide, within their cavity, forming a water-soluble inclusion complex.[19] This technique is particularly well-regarded in ophthalmic formulations for enhancing both solubility and bioavailability.[20][21][22]

  • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high water solubility and excellent safety profiles.

  • How to Use: Dissolve the cyclodextrin in your aqueous buffer first. Then, add the O-Desmethyl Brinzolamide powder and stir, typically for several hours or overnight, to allow for the complex to form.

Q5: With so many options, how do I choose the right solubilization strategy for my specific needs?

A5: The optimal strategy depends on your experimental constraints, particularly the required concentration and the biological system you are using. The following workflow provides a logical decision-making process.

Solubility_Workflow start Start: Need to dissolve O-Desmethyl Brinzolamide ph_adjust Is the assay compatible with pH 4.0-5.5? start->ph_adjust use_ph 1. Use Acidic Buffer (e.g., pH 4.5 Citrate) ph_adjust->use_ph Yes cosolvent_q Is a cosolvent (e.g., PG, PEG 400) acceptable in the assay? ph_adjust->cosolvent_q No check_sol_ph Is solubility sufficient? use_ph->check_sol_ph check_sol_ph->cosolvent_q No end_ok Success: Proceed with Experiment check_sol_ph->end_ok Yes use_cosolvent 2. Add Cosolvent to buffered solution cosolvent_q->use_cosolvent Yes advanced_q Need higher solubility or solvent-free system? cosolvent_q->advanced_q No check_sol_cosolvent Is solubility sufficient? use_cosolvent->check_sol_cosolvent check_sol_cosolvent->advanced_q No check_sol_cosolvent->end_ok Yes use_advanced 3. Use Advanced Excipients (Cyclodextrins or Surfactants) advanced_q->use_advanced Yes end_fail Re-evaluate: Consider alternative formulation (e.g., suspension) or contact support advanced_q->end_fail No use_advanced->end_ok

Caption: Fig 2. Decision workflow for selecting a solubilization strategy.

Q6: How can I accurately determine the maximum solubility of O-Desmethyl Brinzolamide in my chosen buffer system?

A6: You should perform an equilibrium solubility study. A shake-flask method is standard and reliable.

Experimental Protocol: Equilibrium Solubility Determination
  • Preparation: To a series of glass vials, add an excess amount of O-Desmethyl Brinzolamide powder (e.g., 2-5 mg) to ensure that undissolved solid will remain.

  • Solvent Addition: Add a fixed volume (e.g., 1 mL) of your chosen buffer system (with any cosolvents, surfactants, etc.) to each vial.

  • Equilibration: Seal the vials tightly. Place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This time is required to ensure the solution reaches equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Quantification: Dilute the clear filtrate with an appropriate solvent and analyze the concentration of the dissolved compound using a suitable analytical method (see Q7).

Q7: What analytical methods are recommended for quantifying the concentration of dissolved O-Desmethyl Brinzolamide?

A7: High-performance liquid chromatography (HPLC) is the method of choice for accurate quantification.

  • UHPLC-MS/MS (Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry): This is the most sensitive and specific method. It is ideal for measuring low concentrations and has been validated for the quantification of O-Desmethyl Brinzolamide in biological matrices.[23][24][25]

  • RP-HPLC with UV Detection: Reversed-phase HPLC with a UV detector is a more common and accessible alternative. The parent compound Brinzolamide can be detected at a wavelength of around 254 nm, which should serve as a good starting point for O-Desmethyl Brinzolamide.[26] A full UV scan should be performed to determine the optimal wavelength for detection.

Summary of Solubilization Approaches

MethodMechanismProsCons
pH Adjustment Increases ionization of the weakly basic molecule.[7]Simple, rapid, and inexpensive.[10]Limited by assay pH compatibility; risk of precipitation upon dilution in neutral media.[10][27]
Co-solvents Reduces solvent polarity.[11]Highly effective; can dissolve high drug concentrations.[13]Potential for solvent toxicity in cellular assays; may affect protein stability.[27]
Surfactants Forms micelles to encapsulate the drug.[17]High solubilization capacity; can improve stability.[15][17]Can interfere with some biological assays; potential for cell lysis at high concentrations.
Cyclodextrins Forms water-soluble inclusion complexes.[19]Excellent safety profile; widely used in ophthalmic formulations.[20][21]Can be expensive; may have lower solubilization capacity than other methods.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research.
  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Pharmaceutical Research.
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023).
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2023). Pharmaceuticals. [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). Journal of Medical Pharmaceutical and Allied Sciences.
  • A look to the future: cyclodextrins and cyclodextrin-based drug delivery to the retina. (2025). Expert Opinion on Drug Delivery.
  • Cyclodextrins in eye drop formulations: enhanced topical delivery of corticosteroids to the eye. (2002). Acta Ophthalmologica Scandinavica.
  • Cyclodextrin microparticles for ocular drug delivery targeted to the posterior segment of the eye. (2018). Cyclodextrin News.
  • Cyclodextrins in ocular drug delivery: theoretical basis with dexamethasone as a sample drug. University of Iceland.
  • Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair. (2021). Drug Testing and Analysis. [Link]

  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020). Pharma Excipients.
  • Current Approaches to Use Cyclodextrins and Mucoadhesive Polymers in Ocular Drug Delivery—A Mini-Review. (2020). Pharmaceutics. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research.
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (2021). Current Pharmaceutical Design. [Link]

  • The Role of Surfactants in Compounded Prepar
  • Quantification of Carbonic Anhydrase Inhibitors and Metabolites in Urine and Hair of Patients and Their Relatives. (2022). Toxics. [Link]

  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. (2008). European Journal of Pharmaceutics and Biopharmaceutics. [Link]

  • Solubility Enhancement of Drugs. (2022).
  • Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair. University of Bologna.
  • Public Assessment Report Scientific discussion Brinzolamide Mylan 10 mg/ml, eye drops, suspension.
  • Brinzolamide Ophthalmic Suspension. DailyMed.
  • Chemical structure of brinzolamide. ResearchGate. [Link]

  • Analytical method development and validation for the determination of Brinzolamide by RP-HPLC. (2020). Journal of Drug Delivery and Therapeutics. [Link]

  • Quantitation of brinzolamide in dried blood spots by a novel LC-QTOF-MS/MS method. (2015). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Azopt® (brinzolamide ophthalmic suspension) 1%. FDA.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. (2016). Journal of Developing Drugs.
  • pH and Solvent Effect on Drug Solubility. SlideShare.
  • Formulation Development and Evaluation of the Therapeutic Efficacy of Brinzolamide Containing Nanoemulsions. (2015). Iranian Journal of Pharmaceutical Research. [Link]

  • Use of co-solvents in amine N-oxide solutions.
  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (2020). Asian Journal of Pharmaceutical Sciences. [Link]

  • O-desmethyl Brinzolamide (hydrochloride). Cayman Chemical.
  • Cosolvent. Wikipedia. [Link]

  • Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. (2022). ChemEngineering.
  • Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture. (2020). Reaction Chemistry & Engineering. [Link]

  • Brinzolamide : a review of its use in the management of primary open-angle glaucoma and ocular hypertension. (2000). Drugs & Aging. [Link]

  • Brinzolamide Ophthalmic Suspension. (2017). Novartis.
  • Impact of Solvent on the Thermal Stability of Amines. (2022). Industrial & Engineering Chemistry Research. [Link]

  • O-DESMETHYL-BRINZOLAMIDE. Inxight Drugs.
  • Ophthalmic Delivery of Brinzolamide by Liquid Crystalline Nanoparticles: In Vitro and In Vivo Evaluation. (2016). AAPS PharmSciTech. [Link]

  • Comprehensive ocular and systemic pharmacokinetics of brinzolamide in rabbits after intracameral, topical, and intravenous administration. University of Eastern Finland. [Link]

  • O-Desmethyl Brinzolamide-D5.

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Technical Support Center: Minimizing Matrix Effects in the Bioanalysis of O-Desmethyl Brinzolamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the bioanalysis of O-Desmethyl Brinzolamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. As a key metabolite of the carbonic anhydrase inhibitor Brinzolamide, accurate quantification of O-Desmethyl Brinzolamide is critical for pharmacokinetic and toxicokinetic studies.[1] This resource provides in-depth troubleshooting guides, validated protocols, and expert insights to ensure the development of robust and reliable bioanalytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the bioanalysis of O-Desmethyl Brinzolamide.

Q1: What are matrix effects, and why are they a significant concern for O-Desmethyl Brinzolamide analysis?

A: Matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, often unidentified, components present in the biological sample matrix.[2][3] These effects manifest as either ion suppression (signal decrease) or ion enhancement (signal increase), leading to inaccurate and imprecise quantification.[3][4] For a polar metabolite like O-Desmethyl Brinzolamide, biological matrices such as plasma or urine contain numerous endogenous substances (e.g., phospholipids, salts, urea) that can interfere with the ionization process in the mass spectrometer source, particularly when using electrospray ionization (ESI).[2][5][6] Regulatory bodies like the FDA and EMA mandate the evaluation of matrix effects to ensure data reliability for safety and efficacy decisions.[4][7][8]

Q2: My O-Desmethyl Brinzolamide signal is low and inconsistent in plasma samples but strong and stable when I inject a neat standard solution. What is the likely cause?

A: This is a classic symptom of ion suppression caused by matrix effects.[9] Components from the plasma, such as phospholipids, which are not removed during sample preparation, can co-elute with your analyte.[10] In the ESI source, these interfering molecules compete with O-Desmethyl Brinzolamide for ionization, reducing the number of analyte ions that reach the detector and thereby suppressing its signal.[6] The variability arises because the concentration of these interfering components can differ between individual samples or lots of matrix.[11]

Q3: How do I quantitatively assess the matrix effect for my method according to regulatory guidelines?

A: The "golden standard" approach is the post-extraction spiking method to determine the Matrix Factor (MF).[3] This involves comparing the peak response of an analyte spiked into a blank, extracted matrix (Set B) to the response of the analyte in a neat solution (Set A). The ICH M10 and FDA guidelines recommend evaluating the matrix effect across at least six different lots of the biological matrix to assess its variability.[7][12]

The Matrix Factor is calculated as: MF = (Peak Response in Set B) / (Peak Response in Set A)

An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[3] For a robust method, the MF should be consistent across different matrix lots, and the coefficient of variation (%CV) of the IS-normalized MF should be ≤15%.[2][12]

Q4: Is using a stable isotope-labeled internal standard (SIL-IS) sufficient to correct for all matrix effect issues?

A: While a SIL-IS is the best tool to compensate for matrix effects, it is not a panacea.[2] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction. However, if ion suppression is severe, the signal for both the analyte and the SIL-IS can be suppressed to a point where the sensitivity of the assay is compromised, potentially failing to reach the required lower limit of quantification (LLOQ).[5] Therefore, the primary goal should always be to minimize matrix effects through optimized sample preparation and chromatography first, and then use a SIL-IS to compensate for any remaining, consistent effects.[2]

Q5: Which sample preparation technique is the best starting point for minimizing matrix effects for a polar metabolite like O-Desmethyl Brinzolamide?

A: For polar analytes in complex matrices, starting with a more rigorous sample preparation technique than simple protein precipitation (PPT) is highly advisable. While PPT is fast, it is non-selective and often results in extracts with high levels of phospholipids and other interferences.[10][13][14]

  • Recommended Starting Point: Solid-Phase Extraction (SPE) using a mixed-mode or a specialized phospholipid removal sorbent offers a significant advantage.[5][15] These methods provide much cleaner extracts, leading to reduced matrix effects and improved assay robustness.

  • Alternative: Liquid-Liquid Extraction (LLE) can also be effective.[13] By optimizing the pH and solvent polarity, you can achieve selective extraction of O-Desmethyl Brinzolamide away from interfering matrix components.[16]

Section 2: Troubleshooting Guides
Guide 1: Diagnosing and Quantifying Ion Suppression

This guide provides a systematic approach to confirm and measure the impact of matrix effects on your O-Desmethyl Brinzolamide assay.

This experiment helps identify at which points in your chromatogram matrix components are eluting and causing ion suppression.[6][9]

Objective: To visualize retention time zones of ion suppression.

Protocol:

  • Setup: Prepare a standard solution of O-Desmethyl Brinzolamide in mobile phase at a concentration that gives a stable, mid-range signal (e.g., 50-100 ng/mL).

  • Infusion: Infuse this solution continuously into the LC flow path post-column (using a T-junction) at a low flow rate (e.g., 10 µL/min).

  • Injection: While infusing, inject a blank plasma sample that has been processed using your sample preparation method.

  • Analysis: Monitor the signal of the O-Desmethyl Brinzolamide MRM transition. A stable baseline is expected. Any significant dip in this baseline indicates a region where co-eluting matrix components are suppressing the analyte's signal.[9]

  • Action: Compare the retention time of O-Desmethyl Brinzolamide with any observed suppression zones. If they overlap, chromatographic or sample preparation optimization is necessary.

This workflow provides the quantitative Matrix Factor (MF) required for method validation.[3]

Objective: To calculate the Matrix Factor from at least six different sources of blank plasma.

Protocol:

  • Prepare Set A (Neat Solution): Spike O-Desmethyl Brinzolamide and its SIL-IS into the final reconstitution solvent at low and high QC concentrations (LQC and HQC).

  • Prepare Set B (Post-Spiked Matrix):

    • Extract at least six different lots of blank plasma using your validated method.

    • After the final evaporation step, reconstitute the extracts with the same solutions prepared for Set A (containing the analyte and IS at LQC and HQC levels).

  • Analysis: Inject both sets of samples into the LC-MS/MS system.

  • Calculation:

    • Matrix Factor (MF): Mean Peak Area of Set B / Mean Peak Area of Set A

    • IS-Normalized MF: (MF of Analyte) / (MF of IS)

    • Calculate the %CV for the MF and IS-Normalized MF across the six plasma lots.

Data Interpretation Table:

Plasma LotAnalyte MF (LQC)IS-Normalized MF (LQC)Analyte MF (HQC)IS-Normalized MF (HQC)Assessment
Lot 10.450.980.481.01Pass
Lot 20.420.950.460.99Pass
Lot 30.511.030.531.04Pass
Lot 40.380.920.410.96Pass
Lot 50.460.990.491.02Pass
Lot 60.440.970.471.00Pass
Mean 0.440.970.471.00-
%CV 10.2%3.9%9.5%2.8%PASS
  • Interpretation: In this example, despite significant ion suppression (MF ≈ 0.45), the SIL-IS effectively tracks and corrects for it, resulting in an IS-normalized MF close to 1.0 with a low %CV (<15%). This method would likely be considered acceptable by regulatory agencies.[12]

Section 3: In-Depth Experimental Protocols

Improving sample cleanup is the most effective way to combat matrix effects.[5] Here are three protocols, from basic to advanced, for processing plasma samples containing O-Desmethyl Brinzolamide.

Protocol 1: Protein Precipitation (PPT) with Acetonitrile

A rapid but non-selective method, useful for initial screening but prone to high matrix effects.[13][14]

Rationale: Acetonitrile efficiently denatures and precipitates large proteins. However, many endogenous components, especially phospholipids, remain soluble in the resulting supernatant, leading to potential ion suppression.[10][17]

Procedure:

  • Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 400 µL of cold acetonitrile containing the SIL-IS.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method offers improved selectivity over PPT by partitioning the analyte between two immiscible liquid phases.[14][18]

Rationale: O-Desmethyl Brinzolamide is a polar metabolite. By adjusting the pH of the aqueous phase, we can ensure the analyte is in a charged state, maximizing its partitioning into the aqueous phase while leaving less polar interferences (like lipids) in the organic phase. Alternatively, using a more polar organic solvent can extract the analyte while leaving highly polar salts behind. For this example, we will use a polar organic solvent.

Procedure:

  • Aliquot 200 µL of plasma sample into a glass tube.

  • Add 50 µL of 2% ammonium hydroxide to basify the sample. This helps keep acidic interferences in the aqueous layer.

  • Add the SIL-IS.

  • Add 1 mL of a polar extraction solvent like methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the layers.

  • Transfer the upper organic layer (MTBE) to a new tube.

  • Evaporate the organic solvent to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of mobile phase A.

Protocol 3: Solid-Phase Extraction (SPE) with Phospholipid Removal

This is the most recommended approach for achieving the cleanest extracts and minimizing matrix effects.[13][19]

Rationale: This protocol uses a specialized SPE plate (e.g., HybridSPE or Ostro) that combines the mechanism of protein precipitation with the specific removal of phospholipids through a unique sorbent chemistry.[15] This prevents phospholipids from co-eluting and causing ion suppression.

Procedure:

  • Place a phospholipid removal 96-well plate on a collection plate.

  • Aliquot 100 µL of plasma sample into each well.

  • Add 300 µL of 1% formic acid in acetonitrile containing the SIL-IS to each well.

  • Mix by aspirating/dispensing 5 times to precipitate proteins.

  • Apply vacuum (e.g., 10 in. Hg) to pull the protein- and phospholipid-free eluate into the collection plate. The proteins and phospholipids are retained by the filter/sorbent.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of mobile phase A.

Section 4: Visual Workflows and Data
Decision Workflow for Sample Preparation

This diagram illustrates a logical pathway for selecting and optimizing a sample preparation method for O-Desmethyl Brinzolamide.

SamplePrep_Workflow cluster_start cluster_eval cluster_methods cluster_optimize cluster_end start Start: Bioanalysis of O-Desmethyl Brinzolamide ppt Method 1: Protein Precipitation (Fast, Dirty) start->ppt Initial Method eval_matrix Assess Matrix Effect (Post-Extraction Spike, 6 lots) is_cv_ok Is IS-Normalized MF %CV <= 15%? eval_matrix->is_cv_ok is_sensitivity_ok Is Sensitivity (LLOQ) Adequate? is_cv_ok->is_sensitivity_ok Yes lle Method 2: Liquid-Liquid Extraction (More Selective) is_cv_ok->lle No optimize_lc Optimize Chromatography (Separate Analyte from Suppression Zone) is_sensitivity_ok->optimize_lc No (Severe Suppression) end_node Final Validated Method is_sensitivity_ok->end_node Yes ppt->eval_matrix lle->eval_matrix spe Method 3: SPE / Phospholipid Removal (Cleanest) lle->spe If LLE fails spe->eval_matrix optimize_lc->eval_matrix

Caption: Decision tree for sample preparation method selection.

Comparative Data on Sample Preparation Techniques

This table summarizes the expected performance of the different extraction methods. Data is representative and will vary based on specific LC-MS/MS conditions.

Performance MetricProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Phospholipid Removal SPE
Analyte Recovery (%) >90%85-105%>95%
Matrix Effect (MF) 0.2 - 0.7 (High Suppression)0.6 - 0.9 (Moderate Suppression)0.85 - 1.1 (Minimal Effect)
Throughput HighMediumHigh (96-well format)
Selectivity / Cleanliness LowMediumVery High
Cost per Sample LowMediumHigh
Recommendation Not recommended for regulated bioanalysisGood alternative if SPE is not feasibleHighly Recommended
Section 5: References
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2022). LCGC International. [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency. [Link]

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link]

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2022). LCGC International. [Link]

  • HybridSPE®-Phospholipid Technology. Bioanalysis Zone. [Link]

  • Guideline Bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [https://www.europeanbioanalysisforum.eu/wp-content/uploads/2012/02/EBF- plenary-slides-on-BMV-guideline-final-sent.pdf]([Link] plenary-slides-on-BMV-guideline-final-sent.pdf)

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. [Link]

  • Minimizing matrix effects while preserving throughput in LC–MS/MS bioanalysis. (2011). Bioanalysis. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). FDA. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025). ResolveMass Laboratories Inc.[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.[Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). ECA Academy. [Link]

  • Phospholipid Depletion Techniques in LC‐MS Bioanalysis. (2013). ResearchGate. [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plate. (2011). Waters Corporation. [Link]

  • Liquid-liquid extraction and ultrafiltration based sample preparation technique for Q-TOF LC/MS analysis of non. (2019). DergiPark. [Link]

  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. (2025). Biotech Spain. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2024). Taylor & Francis Online. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]

  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. (2011). Waters Corporation. [Link]

  • An Uncommon Fix for LC–MS Ion Suppression. (2021). LCGC International. [Link]

  • FDA guideline - Bioanalytical Method Validation. PharmaCompass. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). FDA. [Link]

  • New Extraction Technique Tested on Polar Metabolites in Human Plasma. (2025). LCGC International. [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). Bioanalysis Zone. [Link]

  • Do you know ways to remove the ionic supresion? (2018). ResearchGate. [Link]

  • Quantification of Carbonic Anhydrase Inhibitors and Metabolites in Urine and Hair of Patients and Their Relatives. (2022). PMC. [Link]

  • Analyzing proteins and metabolites: All-in-One Extraction. Max-Planck-Gesellschaft. [Link]

  • Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness. (2023). PubMed. [Link]

  • Liquid-Liquid Extraction and Protein Precipitation. Scribd. [Link]

  • Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. (2020). Analyst (RSC Publishing). [Link]

  • Maximizing Metabolite Extraction for Comprehensive Metabolomics Studies of Erythrocytes. Agilent. [Link]

  • methods of extraction protein precipitation method.pptx. Slideshare. [Link]

  • Mini-Review on Bioanalytical Estimation of Brinzolamide. (2025). ResearchGate. [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development. (2015). International Journal of MediPharm Research. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. [Link]

  • Development of solid phase extraction methods for desalting and separating analytes in chemically complex biological samples. (2020). Diva-Portal.org. [Link]

  • Simplifying Solid-Phase Extraction Method Development: Exploring the Use of Software. Chromatography Today. [Link]

  • Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods using Method Development. Agilent. [Link]

Sources

common challenges in handling and storing sulfonamide compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfonamide Compounds . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the nuanced physicochemical behaviors of sulfonamides (R-SO₂NH₂).

This guide moves beyond basic instructions to address the causality behind common experimental failures—such as sudden precipitation in assay buffers or unexplained loss of compound activity—and provides self-validating protocols to ensure absolute scientific integrity in your workflows.

Visual Workflow: Sulfonamide Troubleshooting Decision Tree

Workflow Start Sulfonamide Issue Detected Precipitation Precipitation in Aqueous Buffer Start->Precipitation Degradation Color Change / Loss of Activity Start->Degradation CheckPH Check Buffer pH vs Compound pKa Precipitation->CheckPH CheckLight Assess Light & Temp Exposure Degradation->CheckLight AdjustPH Adjust pH > pKa (Ionized Form) CheckPH->AdjustPH If pH < pKa AddCosolvent Use Cosolvents (PEG300/Tween-80) CheckPH->AddCosolvent If pH fixed StoreDark Store in Amber Vials (Block UV/Sunlight) CheckLight->StoreDark Photodegradation StoreFreezer Aliquot & Freeze (-20°C or -80°C) CheckLight->StoreFreezer Thermal/Hydrolysis

Troubleshooting Decision Tree for Sulfonamide Handling

Module 1: Solubility & Formulation Challenges

Q: Why does my sulfonamide compound instantly precipitate when I dilute my DMSO stock into the assay buffer? A: This is a classic "solvent shift" phenomenon driven by the ionization state of the molecule. Sulfonamides behave as weak organic acids with pKa values typically ranging from 4.79 to 8.56[1]. In pure aprotic solvents like DMSO, the compound is highly soluble due to effective solvation and hydrogen bonding with the sulfonamide NH₂ moiety[2]. However, when introduced into an aqueous buffer with a pH below the compound's pKa, the sulfonamide remains in its un-ionized, highly hydrophobic state, leading to rapid thermodynamic collapse and crystallization. Causality & Solution: To prevent precipitation, you must either increase the buffer pH above the pKa to favor the anionic (ionized) and water-soluble form[1], or use a structured cosolvent system to lower the dielectric constant of the medium.

Q: I cannot change the physiological pH of my biological assay. How can I formulate a stable working solution? A: If pH adjustment is impossible, you must rely on a step-wise cosolvent addition protocol. A field-proven formulation for achieving clear solutions (e.g., ≥ 2.5 mg/mL) without precipitation is: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline [3]. The amphiphilic nature of Tween-80 combined with the solubilizing power of PEG300 creates a micro-emulsion environment that shields the hydrophobic sulfonamide core from the bulk aqueous phase.

Module 2: Storage & Stability FAQs

Q: My sulfonamide stock solution turned yellow/brown after sitting on the bench for a few days. Is it still usable? A: No, the compound has likely degraded and should be discarded. Sulfonamides are highly susceptible to photodegradation when exposed to UV light (e.g., 254 nm germicidal lamps in biosafety cabinets) or natural sunlight[4]. The degradation pathways include the cleavage of the sulfonamide bond and the formation of photo-isomers[5]. Causality & Solution: Light exposure triggers indirect photolysis, accelerating decay rates from days down to mere minutes depending on the light intensity[4]. Always store solutions in amber vials and minimize benchtop exposure.

Q: What are the optimal storage conditions for sulfonamide powders and solutions? A: For solid powders, room temperature storage in a desiccator protected from light is generally sufficient, though 4°C is preferred for long-term preservation. For reconstituted solutions (e.g., in DMSO), the presence of solvent accelerates hydrolysis and oxidation. Solutions must be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months , or -20°C for a maximum of 1 month [6].

Step-by-Step Methodology: Preparation and Validation of Stable Solutions

To ensure absolute scientific integrity, do not rely solely on visual inspection to confirm solubility. Micro-precipitates can scatter light and cause false positives/negatives in high-throughput screening (HTS) readouts. Use this self-validating protocol.

Step 1: Anhydrous Stock Preparation

  • Dissolve the solid sulfonamide in anhydrous DMSO to create a highly concentrated stock (e.g., 25.0 mg/mL).

  • Critical Insight: DMSO is highly hygroscopic. Always use a newly opened or septum-sealed bottle. Absorbed atmospheric water dramatically reduces the solubilizing power of DMSO and will cause premature precipitation[6].

Step 2: Sequential Cosolvent Addition (1 mL Scale)

  • Add 100 μL of the DMSO stock to a clean glass vial.

  • Add 400 μL of PEG300 and vortex thoroughly until completely homogenous[3].

  • Add 50 μL of Tween-80 and vortex again.

  • Slowly add 450 μL of Saline (0.9% NaCl in ddH₂O) dropwise while gently mixing[3].

Step 3: Self-Validating Solubility Check (UV-Vis Turbidimetry)

  • Transfer 100 μL of the final working solution to a quartz cuvette.

  • Measure the absorbance using a UV-Vis spectrophotometer at a non-absorbing region for sulfonamides (e.g., λ = 500 nm)[7].

  • Validation: A baseline absorbance of ~0.000 indicates a true solution. Any significant increase in absorbance (turbidity) indicates micro-precipitation[7]. If turbidity is detected, the cosolvent ratio must be adjusted or the compound concentration lowered.

Quantitative Data Summary

Physicochemical PropertyTypical Range / RecommendationMechanistic Impact on Experiments
pKa Range 4.79 – 8.56[1]Determines the ionization state. Solutions must generally be formulated at a pH > pKa to ensure aqueous solubility.
Aqueous Solubility Highly pH-dependentUn-ionized at acidic/neutral pH (poor solubility); Anionic at alkaline pH (high solubility)[1].
Photodegradation Half-life Minutes (UV) to Days (Sunlight)[4]Necessitates the use of amber vials and dark storage to prevent sulfonamide bond cleavage[5].
Solution Storage (DMSO) -80°C (6 mo) / -20°C (1 mo)[6]Low temperatures arrest hydrolysis and thermal degradation. Aliquoting prevents freeze-thaw precipitation.

References

  • Sulfonamides: Chemistry, Classification and Adverse Reactions | Animals - biologydiscussion.com[Link]

  • Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate - researchgate.net[Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - mdpi.com[Link]

  • Tailoring Physicochemical Properties of Chlorthalidone through Cocrystal Engineering and Delayed Precipitation by Polymers - acs.org[Link]

  • HY-B0322S-1mL | Sulfamethoxazole-d4[1020719-86-1] - clinisciences.com[Link]

Sources

Technical Support Center: Enhancing Chromatographic Resolution of Brinzolamide and its Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for scientists and researchers focused on the chromatographic analysis of Brinzolamide. This guide is designed to provide in-depth, field-proven insights and practical troubleshooting advice to help you overcome common challenges in achieving optimal resolution for Brinzolamide and its metabolites. Our goal is to move beyond simple procedural lists and explain the underlying scientific principles that govern separation, enabling you to make informed decisions in your method development and routine analysis.

Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses specific issues you may encounter during your experiments. Each question is framed as a common problem, followed by a detailed explanation of the cause and a step-by-step guide to resolving the issue.

Question 1: Why am I seeing poor resolution and significant peak tailing for my Brinzolamide peak?

Underlying Cause: Poor peak shape and resolution for Brinzolamide, an ionizable compound with basic properties, often stem from secondary interactions with the stationary phase or improper ionization control in the mobile phase. Silanol groups on the silica backbone of C18 columns can interact with the basic amine groups of Brinzolamide, causing tailing. Furthermore, if the mobile phase pH is not optimized, the analyte may exist in multiple ionic states, leading to broadened peaks.

Solution Pathway:

  • Mobile Phase pH Adjustment (Ion Suppression): The most critical parameter to control is the mobile phase pH.[1][2] To ensure Brinzolamide is in a single, protonated form and to minimize silanol interactions, it is crucial to work at a low pH.

    • Action: Adjust the aqueous component of your mobile phase to a pH of approximately 3.0. This is well below the pKa of Brinzolamide's secondary amine, ensuring it is consistently protonated.

    • Recommended Buffers: Use buffers like 0.1% formic acid, phosphate buffer, or ammonium acetate to maintain a stable pH throughout the analysis.[3][4][5] For instance, a mobile phase of 0.1% Formic acid and Methanol (65:35 v/v) has been shown to be effective.[4]

  • Column Selection: If pH adjustment alone is insufficient, consider the stationary phase.

    • Action: Switch to a column with end-capping or a different stationary phase chemistry. Modern columns with high-purity silica and advanced end-capping are designed to minimize silanol interactions. Phenyl-hexyl columns can also offer different selectivity for aromatic compounds like Brinzolamide.[6]

  • Flow Rate Optimization: While less impactful than pH, adjusting the flow rate can improve peak shape.

    • Action: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to allow for better mass transfer between the mobile and stationary phases, which can lead to sharper peaks.

Question 2: I'm struggling to separate Brinzolamide from its structurally similar metabolites, particularly N-desethyl-brinzolamide. They are co-eluting.

Underlying Cause: Co-elution of a parent drug and its metabolite is a classic resolution challenge, especially when the structural difference is minor (e.g., the loss of an ethyl group). This requires a highly selective method to differentiate between their subtle polarity differences.

Solution Pathway:

  • Optimize the Organic Modifier Ratio (Isocratic Elution):

    • Action: Systematically decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase in small increments (e.g., 2-3%). This will increase the retention time of both compounds, potentially providing enough difference in their interaction with the stationary phase to achieve separation.

  • Implement a Gradient Elution Program: A shallow gradient is often the key to resolving closely eluting compounds.

    • Action: Instead of an isocratic method, develop a gradient. Start with a lower percentage of organic solvent to retain both compounds at the head of the column, then slowly increase the organic content to elute them. A very shallow gradient around the elution point of the two compounds will maximize their separation. (See Experimental Protocols for a detailed guide).

  • Change the Organic Solvent: The choice of organic solvent can alter selectivity.

    • Action: If you are using acetonitrile, try substituting it with methanol, or a combination of both. Methanol has different solvent properties and can change the interaction dynamics with the analytes and the stationary phase, potentially improving resolution.

  • Temperature Control: Column temperature affects viscosity and analyte interaction.

    • Action: Increase the column temperature (e.g., to 40°C). This can improve efficiency and may alter selectivity enough to resolve the co-eluting peaks.[6]

Question 3: My retention times are drifting from one injection to the next. What is causing this instability?

Underlying Cause: Retention time instability is a sign of a non-equilibrated system or changes in the mobile phase composition over time. This can be due to inadequate column equilibration, poor mobile phase preparation, or temperature fluctuations.

Solution Pathway:

  • Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting the analysis.

    • Action: Before the first injection, and after any change in mobile phase composition, flush the column with at least 10-15 column volumes of the mobile phase. For a standard 150 x 4.6 mm column, this means running the mobile phase for 15-20 minutes.

  • Mobile Phase Preparation and Degassing: The mobile phase must be homogenous and free of dissolved gases.

    • Action: Always filter and thoroughly degas your mobile phase using sonication or vacuum filtration before use.[7] If you are mixing solvents online, ensure the pump's proportioning valves are working correctly.

  • Use a Column Thermostat: Ambient temperature fluctuations can affect retention times.

    • Action: Use a column oven to maintain a constant temperature (e.g., 25°C or 40°C).[6][8] This ensures consistent viscosity of the mobile phase and predictable analyte interactions.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for developing a new HPLC method for Brinzolamide?

A: A robust starting point for method development would be a reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) with a mobile phase consisting of an acetonitrile/water or methanol/water mixture.[7] Crucially, the aqueous phase should be buffered to a pH of around 3.0 using 0.1% orthophosphoric acid or formic acid to ensure good peak shape.[3][7] A common starting ratio is 35:65 (v/v) acetonitrile to buffered water at a flow rate of 1.0 mL/min, with UV detection at approximately 254 nm.[7]

Q: How can I effectively extract Brinzolamide and its metabolites from biological matrices like urine or hair?

A: For complex biological samples, a sample preparation step is essential to remove interfering substances.[9][10]

  • Liquid-Liquid Extraction (LLE): This is a common and effective technique. Tissues can be homogenized in a buffer, and the analyte extracted using an organic solvent like ethyl acetate.[10][11]

  • Protein Precipitation (PPT): For plasma or blood samples, protein precipitation with a solvent like acetonitrile is a quick way to remove most proteins.

  • Solid Phase Extraction (SPE): SPE offers a more targeted and cleaner extraction and can be automated for high-throughput analysis.[9] A fast and simple method for urine involves simple dilution before injection into a UHPLC-MS/MS system.[12]

Q: What are the major metabolites of Brinzolamide I should be aware of?

A: The primary metabolites of Brinzolamide are N-desethyl-brinzolamide and O-desmethyl-brinzolamide.[12] These are formed through metabolic processes in the body and are often present at much lower concentrations than the parent drug. Your chromatographic method should have sufficient resolution and sensitivity to detect these compounds alongside Brinzolamide.

Experimental Protocols
Protocol 1: Developing a Gradient Elution Method for Resolving Brinzolamide and N-desethyl-brinzolamide

This protocol assumes you have an existing isocratic method where the two compounds are co-eluting.

  • System Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Column: C18, 250 x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

  • Scouting Run: Perform an initial fast gradient to determine the approximate elution time.

    • Start at 10% B and increase linearly to 90% B over 10 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B and equilibrate for 5 minutes.

    • Note the approximate time at which your compounds of interest elute. Let's assume they elute around 6 minutes, at approximately 40% B.

  • Shallow Gradient Optimization: Design a new, shallower gradient around the elution point.

    • Start at a mobile phase composition about 10-15% weaker than the elution composition (e.g., 25% B).

    • Run a shallow gradient from 25% B to 55% B over a longer period, such as 15 minutes. This reduces the rate of change of the mobile phase strength, allowing for better separation.

    • Include a wash step at high organic content and an equilibration step at the end.

  • Final Refinement: Adjust the gradient slope and duration based on the results to achieve baseline resolution (Rs > 1.5).

Diagram: Gradient Elution Workflow

G cluster_prep Preparation cluster_dev Method Development cluster_analysis Analysis prep_mp Prepare Mobile Phases (A: 0.1% FA in Water, B: ACN) prep_col Install & Equilibrate C18 Column prep_mp->prep_col scout 1. Perform Fast Scouting Gradient (10-90% B in 10 min) prep_col->scout identify 2. Identify Approximate Elution %B scout->identify optimize 3. Design Shallow Gradient Around Elution Point identify->optimize refine 4. Refine Gradient Slope for Rs > 1.5 optimize->refine inject Inject Sample refine->inject acquire Acquire Data inject->acquire process Process & Quantify acquire->process

Caption: Workflow for developing a gradient elution method.

Data & Methodologies at a Glance

The following table summarizes various published chromatographic conditions for Brinzolamide analysis, providing a quick reference for method development.

Stationary Phase Mobile Phase Flow Rate Detection Retention Time (Brinzolamide) Reference
Phenomenex C18 (250x4.6mm, 5µm)Acetonitrile:Water (35:65 v/v), pH 3.0 with Orthophosphoric Acid1.0 mL/min254 nm4.9 min[7]
Zorbax SB C18 (250x4.6mm, 2.6µm)Acetonitrile:Potassium Phosphate Buffer, pH 3.0 (40:60 v/v)1.0 mL/min225 nm5.307 min[3]
Inertsil C18 (150x4.6mm, 5µm)Methanol:0.05M Phosphate Buffer, pH 7.5 (70:30 v/v)1.0 mL/min279 nm6.92 min[13]
Phenomenex C18 (150x4.6mm, 5µm)Methanol:0.1% Formic Acid (35:65 v/v)1.0 mL/min254 nm3.497 min[4]
C18 (250x4.6mm, 5µm)Methanol:0.01M Ammonium Acetate Buffer, pH 3.8 (49.5:50.5 v/v)1.1 mL/min260 nm8.34 min[5]
Diagram: Troubleshooting Logic for Poor Resolution

G start Problem: Poor Resolution / Peak Tailing ph_check Is Mobile Phase pH ~2 units below analyte pKa? (e.g., pH 3.0) start->ph_check ph_adjust Adjust pH to 3.0 using 0.1% Formic or Phosphoric Acid ph_check->ph_adjust No col_check Is an end-capped, high-purity silica column being used? ph_check->col_check  Yes ph_adjust->ph_check col_change Switch to a modern end-capped C18 or alternative chemistry (Phenyl-Hexyl) col_check->col_change No gradient Implement a shallow gradient around the elution point col_check->gradient  Yes col_change->col_check solvent Change organic modifier (e.g., ACN to MeOH) gradient->solvent success Resolution Achieved gradient->success solvent->success

Sources

addressing poor recovery of O-Desmethyl Brinzolamide during sample preparation

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk

Status: Active Ticket ID: O-DES-BRINZ-REC-001 Subject: Troubleshooting Poor Recovery of O-Desmethyl Brinzolamide in Biological Matrices[1]

Introduction: The "Hidden" Analyte

Welcome to the technical support center. If you are experiencing poor recovery of O-Desmethyl Brinzolamide (an active metabolite of Brinzolamide), you are likely encountering a convergence of two specific bioanalytical challenges: Erythrocyte Sequestration and Amphoteric Polarity .[1]

Unlike typical small molecules, Brinzolamide and its metabolites are potent Carbonic Anhydrase (CA-II) inhibitors.[1] They do not merely "float" in plasma; they bind with extremely high affinity to CA-II inside Red Blood Cells (RBCs).[1] If your sample preparation protocol treats this analyte like a standard circulating drug, you will consistently see low recovery (<10-30%) because the drug remains trapped in the protein pellet or the discarded blood cell fraction.[1]

This guide moves beyond generic advice to address the specific physicochemical mechanisms causing your loss.

Module 1: The Matrix Trap (Diagnostic Phase)[1]

Q: I am analyzing plasma samples but my recovery is near zero. The spikes work, but incurred samples fail. Why?

A: You are likely looking in the wrong compartment.[1] Brinzolamide and its metabolites partition into RBCs at a ratio of approximately 300:1 compared to plasma. If you centrifuge whole blood and harvest plasma, you are discarding 99% of your analyte with the red blood cells.[1]

  • The Mechanism: The metabolite binds to Carbonic Anhydrase II (CA-II) within the erythrocyte.[1] This binding is non-covalent but has a dissociation constant (

    
    ) in the nanomolar range, acting like a "sink."[1]
    
  • The Fix: You must switch to Whole Blood or Dried Blood Spots (DBS) as your matrix.[1] If you must analyze plasma (e.g., to measure unbound fraction), you must ensure zero hemolysis, as lysed RBCs will release CA-II into the plasma, which will then sequester your spike, preventing extraction.[1]

Q: I am using Whole Blood, but recovery is still low (<50%).

A: Your extraction method is failing to break the CA-II inhibitor complex.[1] Standard Protein Precipitation (PPT) with Acetonitrile alone is often insufficient to denature CA-II fully and release the drug.[1] You need a chaotropic or acidic release step.[1]

Protocol 1: Acidic Lysis & Denaturation (Recommended)

This protocol forces the dissociation of the Drug-Enzyme complex before extraction.[1]

  • Aliquot: 50 µL Whole Blood.

  • Lysis/Denaturation: Add 150 µL of 0.2 M Zinc Sulfate (ZnSO₄) in water OR 1% Formic Acid .[1]

    • Why? Zinc is the cofactor for Carbonic Anhydrase.[1] Flooding the system with excess Zinc or lowering pH disrupts the active site binding.[1]

  • Vortex: Aggressively for 2 minutes (essential to lyse cells fully).

  • Precipitation: Add 400 µL Ice-cold Acetonitrile (containing Internal Standard).

  • Centrifuge: 13,000 x g for 10 mins.

  • Supernatant: Inject or evaporate/reconstitute.

Module 2: Extraction Chemistry (Solubility & Polarity)

Q: I am using Liquid-Liquid Extraction (LLE) with MTBE/Hexane, but the metabolite isn't extracting.

A: O-Desmethyl Brinzolamide is significantly more polar than the parent Brinzolamide.[1]

  • Parent: Brinzolamide (LogD ~0.8 at pH 7.4).[1][2]

  • Metabolite: O-Desmethyl (Loss of methyl group exposes a hydroxyl/amine functionality).[1]

Non-polar solvents like Hexane or MTBE (Methyl tert-butyl ether) will leave the polar metabolite in the aqueous phase.[1]

Table 1: Solvent Efficiency Guide for O-Desmethyl Brinzolamide

Solvent SystemPredicted RecoveryVerdictReason
Hexane / Heptane < 5%Fail Too non-polar; cannot solvate the sulfonamide/amine.[1]
MTBE / Dichloromethane 40 - 60%Risk Inconsistent.[1] Often requires pH adjustment to suppress ionization.[1]
Ethyl Acetate (EtOAc) > 85%Good High polarity matches the metabolite.[1] Prone to extracting matrix lipids (dirty).[1]
EtOAc : Isopropanol (9:1) > 95% Best LLE The addition of IPA helps solubilize the polar hydroxyl group.

Q: How do I optimize Solid Phase Extraction (SPE)?

A: Use Mixed-Mode Cation Exchange (MCX) .[1] Since the molecule contains a secondary amine (basic) and a sulfonamide (acidic), it is amphoteric.[1] However, the amine function allows for robust retention on cation exchange sorbents, which allows you to wash away the interfering CA-II proteins aggressively.[1]

Protocol 2: MCX SPE Workflow
  • Pre-treatment: Dilute Blood/Plasma 1:3 with 2% Formic Acid (pH ~2-3).[1] This protonates the amine (

    
    ).[1]
    
  • Load: Apply to MCX cartridge.

  • Wash 1: 2% Formic Acid (Removes proteins/neutral interferences).[1]

  • Wash 2: Methanol (Removes hydrophobic interferences; the drug stays bound by charge).[1]

  • Elute: 5% Ammonium Hydroxide in Methanol. (High pH neutralizes the amine, releasing the drug).[1]

Module 3: Visualizing the Problem

The following diagram illustrates the "Sequestration Trap" that leads to poor recovery in standard workflows.

G Blood Whole Blood Sample RBC Red Blood Cell (RBC) Blood->RBC 99% Partitioning Plasma Plasma Fraction Blood->Plasma <1% Partitioning CA Carbonic Anhydrase II (High Affinity Sink) RBC->CA Intracellular Entry Complex Drug-Enzyme Complex (TRAPPED) CA->Complex Kd < 1nM Lysis Standard Lysis (Water/Freeze-Thaw) Complex->Lysis Attempted Extraction Acid Acidic/Zinc Denaturation (CRITICAL STEP) Complex->Acid Protein Unfolding Lysis->Complex Fails to Release FreeDrug Free O-Desmethyl Brinzolamide Acid->FreeDrug Successful Release

Figure 1: The sequestration mechanism.[1] Standard lysis fails to break the Drug-CAII bond; acidic or metal-displacement denaturation is required.[1]

Module 4: Stability & Degradation (FAQs)

Q: Could my "low recovery" actually be degradation? A: Yes. O-Desmethyl Brinzolamide is an oxidative degradant of the parent, but it can also degrade further.[1]

  • Oxidation: It is sensitive to light and oxidizers.[1] Ensure samples are processed in amber tubes or low light.[1]

  • N-Acetylation: In urine or complex matrices, metabolic interconversion can occur.[1]

  • Storage: Store stock solutions in Methanol at -20°C. Avoid aqueous storage for >24 hours.

Q: What Internal Standard (IS) should I use? A: Do not use a structural analog (like Dorzolamide). You must use a stable isotope-labeled IS (e.g., Brinzolamide-d5 or O-Desmethyl Brinzolamide-d5 ).[1]

  • Reasoning: The binding to Carbonic Anhydrase is highly specific.[1][3] Only a deuterated version of the same molecule will mimic the protein binding and release kinetics during your extraction step. If your IS doesn't bind to CA-II as tightly as your analyte, your IS recovery will be high while your analyte recovery is low, leading to massive quantification errors.[1]

References
  • FDA Center for Drug Evaluation and Research. (2013).[1] Clinical Pharmacology and Biopharmaceutics Review: Brinzolamide/Brimonidine Tartrate (Application No: 204251Orig1s000).[1] Retrieved from [Link][1]

    • Key Insight: Confirms N-desethyl brinzolamide accumulation in RBCs and the necessity of analyzing whole blood or correcting for hem
  • Dotsikas, Y., et al. (2016).[1][4] Quantitation of brinzolamide in dried blood spots by a novel LC-QTOF-MS/MS method. Journal of Pharmaceutical and Biomedical Analysis, 121, 153-159.[1] Retrieved from [Link]

    • Key Insight: Validates the use of Dried Blood Spots (DBS) and specific extraction buffers (Ammonium Formate/Methanol) to overcome RBC distribution issues.
  • Lo Faro, A. F., et al. (2021).[1] Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair. Drug Testing and Analysis, 13(8), 1552-1560.[1] Retrieved from [Link]

    • Key Insight: Provides extraction protocols for alternative matrices (Hair/Urine) and confirms O-desmethyl brinzolamide as a measurable metabolite.
    • Key Insight: Physico-chemical properties, stability data, and confirmation of CA-II inhibition activity.[1]

Sources

Validation & Comparative

Comparative Efficacy of Brinzolamide and its Metabolites in Carbonic Anhydrase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the inhibitory efficacy of the topical carbonic anhydrase inhibitor, brinzolamide, and its primary metabolites. Designed for researchers, scientists, and drug development professionals, this document synthesizes pharmacological data with detailed experimental protocols to offer a comprehensive understanding of their relative activities against key carbonic anhydrase isozymes.

Introduction: Brinzolamide and the Role of Carbonic Anhydrase

Brinzolamide is a highly specific, non-competitive sulfonamide inhibitor of the enzyme carbonic anhydrase (CA).[1] It is a cornerstone therapeutic agent for the management of glaucoma and ocular hypertension, conditions characterized by elevated intraocular pressure (IOP).[2][3] The primary mechanism of action involves the inhibition of carbonic anhydrase II (CA-II), the predominant isozyme found in the ciliary processes of the eye.[1][4][5] By suppressing CA-II activity, brinzolamide reduces the formation of bicarbonate ions, which in turn decreases sodium and fluid transport, ultimately lowering the rate of aqueous humor secretion and reducing IOP.[3][4][6]

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton.[7][8] Various isozymes exist in humans, with distinct tissue distributions and physiological roles, making isoform-selective inhibition a key goal in drug design.[9] While CA-II is the primary target for lowering IOP, other isozymes like CA-I (abundant in red blood cells) and CA-IV are also relevant in pharmacology.

The Metabolic Fate of Brinzolamide

Following topical ocular administration, brinzolamide is absorbed systemically, where it undergoes metabolism primarily by cytochrome P450 (CYP) isozymes in the liver, including CYP3A4 (the main enzyme), CYP2A6, CYP2B6, CYP2C8, and CYP2C9.[1][6][10]

The metabolism of brinzolamide primarily involves N-dealkylation, resulting in the formation of its major active metabolite, N-desethylbrinzolamide .[4][10][11] Other minor metabolites, such as N-desmethoxypropyl and O-desmethyl metabolites, are also formed but in much lower concentrations.[4][6] Brinzolamide and N-desethylbrinzolamide distribute extensively into red blood cells (RBCs) due to their high affinity for carbonic anhydrases.[4][6]

Brinzolamide_Metabolism Brinzolamide Brinzolamide Metabolite N-desethylbrinzolamide (Major Active Metabolite) Brinzolamide->Metabolite N-dealkylation Enzymes CYP3A4 (main) CYP2A6, CYP2B6, CYP2C8, CYP2C9 Enzymes->Brinzolamide Esterase_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_readout 3. Data Acquisition & Analysis P1 Prepare Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4) A1 Add Buffer, CA Enzyme, and Test Compound/Vehicle P1->A1 P2 Prepare CA Enzyme Solution (e.g., hCA-II) P2->A1 P3 Prepare Test Compounds (Brinzolamide, Metabolites) P3->A1 P4 Prepare Substrate (p-NPA in Acetonitrile/Buffer) A3 Initiate reaction by adding p-NPA Substrate P4->A3 A2 Pre-incubate (e.g., 10 min at RT) A1->A2 A2->A3 D1 Measure Absorbance at 405 nm in kinetic mode (e.g., for 15 min) A3->D1 D2 Calculate reaction rate (ΔAbs/min) for each well D1->D2 D3 Determine % Inhibition and calculate IC₅₀ values D2->D3

Caption: Workflow for the esterase-based carbonic anhydrase inhibitor assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 50 mM Tris-SO₄ buffer and adjust the pH to 7.4. [8] * Enzyme Solution: Prepare a stock solution of the purified human carbonic anhydrase isozyme (e.g., hCA-I, hCA-II) in assay buffer. The final concentration should be optimized to ensure a linear reaction rate for at least 10-15 minutes. [8] * Substrate Solution: Prepare a 3 mM solution of p-nitrophenyl acetate (pNPA). Dissolve pNPA in a minimal volume of acetonitrile and then dilute with the assay buffer. This solution should be prepared fresh daily. [8] * Test Compounds: Prepare serial dilutions of brinzolamide and its metabolites in the appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.

  • Plate Setup (96-well format): [8] * Blank Wells: 190 µL of Assay Buffer + 10 µL of Substrate Solution.

    • Enzyme Control (100% Activity): 180 µL of Assay Buffer + 10 µL of CA enzyme solution + 10 µL of solvent.

    • Inhibitor Wells: 170 µL of Assay Buffer + 10 µL of CA enzyme solution + 10 µL of test compound dilution.

    • Solvent Control: 170 µL of Assay Buffer + 10 µL of CA enzyme solution + 10 µL of solvent.

  • Assay Procedure:

    • Add the assay buffer, enzyme solution, and test compounds/solvent to the respective wells.

    • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the pNPA substrate solution to all wells except the blanks. The final volume will be 200 µL.

    • Immediately place the plate in a spectrophotometer capable of kinetic measurements.

  • Data Analysis:

    • Measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 15 minutes). [12] * For each well, determine the rate of reaction (slope, ΔAbs/min) from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC₅₀ value.

Protocol 2: Modified Colorimetric CO₂ Hydration Assay

This assay directly measures the physiological CO₂ hydratase activity of CA. It is considered the gold standard but can be more technically demanding. This modified protocol improves upon the classic Wilbur-Anderson method by using a spectrophotometer and a pH indicator for more precise measurements. [7][13] Principle: The hydration of CO₂ produces a proton, causing a decrease in the pH of a weakly buffered solution (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). The rate of this pH drop is monitored using a pH indicator (e.g., phenol red), and the time it takes to change from one pH value to another is measured. An active CA enzyme accelerates this rate, while an inhibitor slows it down. [7][14] Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, such as 20 mM Tris-HCl, pH 8.3, containing a pH indicator like phenol red.

    • CO₂-Saturated Water (Substrate): Prepare ice-cold, deionized water. Bubble CO₂ gas through the water for at least 30-60 minutes immediately prior to the assay to ensure saturation. Keep the solution on ice. [13][15] * Enzyme Solution: Prepare a solution of purified CA in ice-cold water at a known concentration (e.g., 0.1 mg/mL). [15] * Test Compounds: Prepare dilutions of the inhibitors to be tested.

  • Assay Procedure:

    • Equilibrate a temperature-controlled cuvette holder in a spectrophotometer to a specific temperature (e.g., 4°C).

    • Uninhibited Reaction (Control): Add a defined volume of the assay buffer (e.g., 1.5 mL) and enzyme solution to the cuvette.

    • Initiate the reaction by rapidly injecting a volume of the CO₂-saturated water (e.g., 1.0 mL).

    • Monitor the change in absorbance of the pH indicator at its λ_max (e.g., 570 nm for phenol red) over time. Record the time (T) required for the absorbance to change between two predefined points, corresponding to a specific pH drop (e.g., pH 8.3 to 6.3). [15] * Inhibited Reaction: Repeat the procedure, but pre-incubate the enzyme with the test compound (brinzolamide or its metabolite) in the assay buffer for a set period before initiating the reaction with CO₂-saturated water. Record the time required (T_inhibited).

    • Blank Reaction: Perform the assay without any enzyme to determine the uncatalyzed rate of CO₂ hydration. Record the time (T₀). [15]

  • Data Analysis:

    • The activity of the enzyme is often expressed in Wilbur-Anderson Units (WAU), calculated using the formula: WAU = (T₀ - T) / T. [7] * Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(T_inhibited - T) / (T₀ - T)] * 100.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion and Future Directions

Brinzolamide is a potent and selective inhibitor of carbonic anhydrase II, the key isozyme involved in aqueous humor production. Its major metabolite, N-desethylbrinzolamide, demonstrates a distinct inhibitory profile, preferentially binding to CA-I. This differential selectivity between the parent drug and its primary metabolite likely contributes to brinzolamide's clinical efficacy and safety profile.

While the esterase and CO₂ hydration assays provide robust platforms for characterizing CA inhibitors, a significant gap remains in the quantitative characterization of brinzolamide's metabolites. A comprehensive study to determine the Kᵢ and IC₅₀ values of N-desethylbrinzolamide and other minor metabolites against a full panel of human CA isozymes would provide invaluable data for refining our understanding of brinzolamide's systemic pharmacology and for the development of future-generation carbonic anhydrase inhibitors with enhanced selectivity and safety.

References

  • Kim, D., & Jo, B. H. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI.
  • BenchChem. (2025). Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay. BenchChem.
  • Pharmapproach. (2022). Brinzolamide : Indications, Uses, Dosage, Drugs Interactions, Side effects. Pharmapproach.com.
  • Novartis Pharma AG. (2017). Brinzolamide Ophthalmic Suspension - [Product Monograph Template - Standard]. Novartis Pharma AG.
  • National Center for Biotechnology Information. Brinzolamide. PubChem.
  • Ghate, D., et al. (n.d.). Comprehensive ocular and systemic pharmacokinetics of brinzolamide in rabbits after intracameral, topical, and intravenous administration. eRepo.
  • MilliporeSigma. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). MilliporeSigma.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie.
  • European Medicines Agency. (n.d.). SUMMARY OF PRODUCT CHARACTERISTICS. European Medicines Agency.
  • Satija, Y. K., et al. (2015). Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. Taylor & Francis Online.
  • Satija, Y. K., et al. (2015). Esterase Activity of Carbonic Anhydrases Serves as Surrogate for Selecting Antibodies Blocking Hydratase Activity. PubMed.
  • Kim, D., & Jo, B. H. (n.d.). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. ScholarWorks@Gyeongsang National University.
  • YouTube. (2025). Spectrophotometric Wilbur-Anderson Colorimetric Assay for Carbonic Anhydrase. YouTube.
  • ResearchGate. (2025). (PDF) A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. ResearchGate.
  • Worthington Biochemical. (n.d.). Carbonic Anhydrase - Assay. Worthington Biochemical.
  • Abcam. (2025). ab283387 – Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Abcam.
  • Global Substance Registration System. BRINZOLAMIDE. gsrs.
  • MedKoo Biosciences. (n.d.). Brinzolamide | CAS#:138890-62-7 | CA inhibitor. MedKoo Biosciences.
  • GlobalRPH. (2020). Carbonic Anhydrase Inhibitors Ophthalmology. GlobalRPH.
  • MedchemExpress.com. (n.d.). Brinzolamide (AL-4862) | Carbonic Anhydrase II Inhibitor. MedchemExpress.com.
  • Cayman Chemical. (n.d.). Brinzolamide-d5 (CAS Number: 1217651-02-9). Cayman Chemical.
  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Wikipedia.

Sources

Comparative Guide: Pharmacodynamics and Side Effect Profiles of Brinzolamide vs. N-Desethylbrinzolamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brinzolamide (BZA) is a highly specific, reversible, and non-competitive inhibitor of Carbonic Anhydrase II (CA-II), primarily formulated as a topical ophthalmic suspension to reduce intraocular pressure (IOP) in patients with open-angle glaucoma[1]. While topical administration successfully targets the ciliary body to decrease aqueous humor production, the drug inevitably drains into the systemic circulation.

Understanding the side effect profile of BZA requires a deep comparative analysis of the parent drug and its primary active metabolite, N-desethylbrinzolamide (NDEB) . This guide provides an objective, data-driven comparison of their pharmacokinetic behaviors, isoenzyme selectivities, and the unique "erythrocyte sink" mechanism that averts systemic toxicity.

Mechanistic Divergence: The Erythrocyte "Sink"

The safety profile of topical brinzolamide is dictated by its profound affinity for red blood cells (RBCs). Human erythrocytes contain approximately 150 μmol/L of carbonic anhydrase enzyme, partitioned into ~20 μmol/L of CA-II and ~130 μmol/L of CA-I[2].

When BZA enters the systemic circulation, it rapidly and preferentially binds to RBC CA-II due to its sub-nanomolar affinity (Ki = 0.13 nM)[1]. Concurrently, hepatic cytochrome P450 enzymes (primarily CYP3A4 and CYP2A6) oxidize a fraction of the parent drug into NDEB[1]. Because the parent drug rapidly saturates the available CA-II sites, the NDEB metabolite is forced to bind predominantly to the highly abundant, lower-affinity CA-I isoenzyme[3].

This dual-binding mechanism acts as a massive pharmacokinetic sink . The RBCs sequester the drug and its metabolite, plummeting free plasma concentrations to negligible levels (<10 ng/mL)[3]. Because the total RBC buffering capacity (~150 μM) far exceeds the systemic drug load, the free drug never reaches concentrations high enough to inhibit CA in the kidneys or lungs, thereby preventing systemic acid-base disturbances[2].

G cluster_RBC Erythrocyte (RBC) Sequestration 'Sink' BZA Brinzolamide (BZA) Topical Ocular Drop SysCirc Systemic Circulation (Plasma) BZA->SysCirc Systemic Absorption Liver Hepatic Metabolism (CYP3A4, CYP2A6) SysCirc->Liver CYP Oxidation CA2 Carbonic Anhydrase II (CA-II) Capacity: ~20 μM SysCirc->CA2 High Affinity Binding (Ki = 0.13 nM) SysTox Systemic CA Inhibition (Averted due to Sink) SysCirc->SysTox Free Plasma Conc. < 10 ng/mL NDEB N-desethylbrinzolamide (Primary Metabolite) Liver->NDEB CA1 Carbonic Anhydrase I (CA-I) Capacity: ~130 μM NDEB->CA1 Preferential Binding (in presence of BZA) Kidney Renal Excretion (Unchanged & Metabolite) CA2->Kidney Slow Release (t1/2 = 111 days) CA1->Kidney

Erythrocyte sequestration pathway of Brinzolamide and its primary metabolite.

Quantitative Pharmacological Comparison

The distinct binding profiles of the parent drug and its metabolite dictate their respective half-lives and saturation kinetics.

ParameterBrinzolamide (Parent Drug)N-desethylbrinzolamide (Metabolite)
Primary Target Isoenzyme Carbonic Anhydrase II (CA-II)Carbonic Anhydrase I (CA-I)
In vitro IC50 (CA-II) 3.2 nM[1]Lower affinity (Binds CA-I preferentially)[3]
In vitro Ki (CA-II) 0.13 nM[1]-
RBC Saturation Time ~4 weeks (~20 μM steady state)[1]20–28 weeks (6–30 μM steady state)[1]
Whole Blood Half-Life ~111 days[3]Prolonged (Accumulates in RBCs)[1]
Free Plasma Concentration < 10 ng/mL (Below quantitation limit)[3]< 10 ng/mL (Below quantitation limit)[3]
Primary Excretion Route Renal (Unchanged, ~60%)[1]Renal (~20% of dose)[1]

Side Effect Profiles: Local vs. Systemic

Because of the RBC sequestration mechanism, the side effect profile of BZA is heavily skewed toward local/ocular effects rather than the severe systemic effects traditionally associated with oral carbonic anhydrase inhibitors.

Ocular & Local Side Effects
  • Dysgeusia (Bitter/Sour Taste): The most common side effect (occurring in ~3-4% of patients) is not a systemic metabolic reaction, but a local anatomical one. The ophthalmic suspension drains directly through the nasolacrimal canal into the nasopharynx, where the active drug interacts directly with taste receptors[4].

  • Blurred Vision & Hyperemia: Primarily caused by the physical properties of the suspension formulation and local ocular irritation[4].

Systemic Side Effects (The "Overflow" Risk)

Systemic side effects are rare but occur if the RBC sink is compromised or overflows:

  • Acid-Base Disturbances (Metabolic Acidosis): In healthy individuals, total RBC CA activity inhibition plateaus at 40-75%, leaving enough functional enzyme to maintain physiological pH[1]. However, BZA and NDEB are primarily cleared by the kidneys[1]. In patients with severe renal impairment (Creatinine Clearance < 30 mL/min), clearance drops, the RBC sink overflows, and free plasma concentrations rise. This leads to off-target CA inhibition in the renal tubules, causing hyperchloremic metabolic acidosis[4]. Consequently, BZA is contraindicated in these patients[4].

  • Sulfonamide Hypersensitivity: Because BZA is a sulfonamide derivative, it carries a class-wide risk of severe cutaneous adverse reactions, including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), regardless of the route of administration[1].

Experimental Validation: Self-Validating Pharmacokinetic Protocol

To accurately profile the pharmacodynamics of BZA and NDEB, researchers cannot rely solely on plasma concentration assays, as >99% of the drug is hidden inside erythrocytes. The following protocol establishes a self-validating system by pairing analytical mass quantification with an orthogonal functional enzymatic assay.

Rationale & Causality

By measuring both absolute molar concentrations via LC-MS/MS and residual enzymatic activity, researchers create a closed-loop validation: the analytical chemistry confirms the physical presence of the sequestered drug, while the functional assay proves that the physiological buffering capacity (uninhibited CA) remains intact.

Workflow Step1 1. Dosing & Sampling Collect Whole Blood Step2 2. Matrix Separation Centrifuge to Isolate Plasma & RBCs Step1->Step2 Step3 3. Analyte Extraction Hypotonic Lysis & Liquid-Liquid Extraction Step2->Step3 RBC Pellet Step5 5. Functional Assay Measure Residual RBC CA-I / CA-II Activity Step2->Step5 Intact RBC Aliquot Step4 4. Mass Quantification LC-MS/MS Assay (LOD < 10 ng/mL) Step3->Step4 Organic Phase

LC-MS/MS and enzymatic workflow for validating RBC sequestration and CA inhibition.

Step-by-Step Methodology
  • Matrix Collection: Administer BZA to the in vivo model until steady-state is achieved (approx. 4 weeks for BZA, 20 weeks for NDEB). Collect venous whole blood in heparinized tubes. Causality: Whole blood is required because measuring plasma alone would falsely indicate low systemic exposure, missing the RBC-sequestered fraction.

  • Fractionation: Centrifuge the whole blood at 2000 x g for 10 minutes at 4°C. Carefully separate the plasma supernatant from the RBC pellet. Wash the RBCs three times with cold isotonic saline to remove residual extracellular proteins.

  • Hypotonic Lysis & Extraction: Resuspend the RBC pellet in deionized water to induce hypotonic shock. Causality: RBCs burst in a hypotonic environment, releasing the tightly bound BZA and NDEB from the intracellular CA enzymes, making them accessible for liquid-liquid extraction (LLE) using ethyl acetate.

  • LC-MS/MS Mass Quantification: Evaporate the organic phase, reconstitute in mobile phase, and inject into an LC-MS/MS system equipped with a C18 reverse-phase column. Monitor specific mass transitions for BZA and NDEB. This establishes the absolute mass balance of the sequestered analytes.

  • Orthogonal Functional Assay: Take a separate, un-lysed aliquot of the washed RBCs from Step 2. Lyse the cells and measure the rate of p-nitrophenyl acetate (pNPA) hydrolysis spectrophotometrically at 400 nm. Causality: This functional assay validates the analytical chemistry. If the sink hypothesis holds, total CA inhibition should not exceed 75%, confirming that systemic safety is maintained despite high intracellular drug concentrations.

References

  • EMA Azopt Summary of Product Characteristics Source: European Medicines Agency (EMA) URL:[Link]

  • Brinzolamide/Brimonidine: A Review of Its Use in Patients with Open-Angle Glaucoma Source: Ovid / Springer URL:[Link]

  • FDA Center for Drug Evaluation and Research - Application Number: 204251Orig1s000 Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • SIMBRINZA Product Monograph Including Patient Medication Information Source: Novartis Pharmaceuticals URL:[Link]

Sources

O-Desmethyl Brinzolamide versus Dorzolamide: A Comparative Analysis of CA Inhibition

[1]

Executive Summary

This technical guide provides a rigorous comparative analysis between O-Desmethyl Brinzolamide (an active metabolite of Brinzolamide) and Dorzolamide (a parent therapeutic agent).[1] While both compounds function as sulfonamide-based Carbonic Anhydrase Inhibitors (CAIs), their inhibition profiles against specific isoforms (CA-II vs. CA-IV) reveal critical distinctions in selectivity and potential toxicity.[1]

Key Finding: O-Desmethyl Brinzolamide retains high affinity for the therapeutic target CA-II (

CA-IV


11

Molecular & Physicochemical Profiles

Understanding the structural basis of inhibition is prerequisite to analyzing kinetic data. Both molecules utilize a primary sulfonamide group (

1
FeatureO-Desmethyl BrinzolamideDorzolamide (HCl)
Role Active Metabolite (Minor) of BrinzolamideParent Drug (Therapeutic Agent)
Chemical Class Thienothiazine SulfonamideThienothiopyran Sulfonamide
Key Structural Difference Lacks the methyl group on the side chain ether compared to Brinzolamide.[1]Contains a secondary amine and a sulfone group in the ring system.
Lipophilicity Moderate (Amphiphilic)Water-soluble (Hydrophilic)
SMILES OCCCN(C(N)=O)=C1)NCC)S2(=O)=O.ClCCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl

Comparative Inhibition Kinetics (CA-II vs. CA-IV)

The efficacy of a CAI in treating glaucoma depends on inhibiting CA-II in the ciliary body (reducing aqueous humor secretion).[2] Conversely, inhibition of CA-IV (found in the corneal endothelium and kidney) is often associated with adverse effects like corneal edema or renal disturbances.[1]

Experimental Data: Inhibition Constants

The following data synthesizes binding affinity (



Target IsoformMetricO-Desmethyl BrinzolamideDorzolamideComparison Note
hCA-II (Glaucoma Target)

/

0.136 nM (

)
1.9 nM (

); 0.18 nM (

)
Both are ultra-potent.[1] The metabolite retains the sub-nanomolar affinity of the parent Brinzolamide.
hCA-IV (Off-Target)

/

165 nM (

)
6.9 - 31 nM (

/

)
Critical Difference: Dorzolamide is ~5-20x more potent against CA-IV than O-Desmethyl Brinzolamide.[1]
Selectivity Ratio (CA-IV/CA-II)Ratio~1,213 ~3.6 - 16 O-Desmethyl Brinzolamide is significantly more selective for CA-II.[1]

Data Sources: [1], [2], [4], [6]

Mechanistic Implication

The lower affinity of O-Desmethyl Brinzolamide for CA-IV implies that, even if systemic or local accumulation occurs, it is less likely to disrupt the bicarbonate transport necessary for maintaining corneal transparency compared to Dorzolamide.[1] This aligns with clinical observations where Brinzolamide formulations often show better ocular tolerability scores.[1]

Metabolic Pathways & Biotransformation[1][3]

Brinzolamide and Dorzolamide undergo distinct metabolic biotransformations.[3] While N-desethylation is the primary route for both, O-demethylation is specific to Brinzolamide's ether side chain.[1]

Pathway Visualization

The following diagram illustrates the divergence in metabolic processing, highlighting the generation of the O-Desmethyl variant.

MetabolicPathwayscluster_0Brinzolamide Metabolismcluster_1Dorzolamide MetabolismBRZBrinzolamide(Parent)CYPCYP3A4 / CYP2C9BRZ->CYPND_BRZN-DesethylBrinzolamide(Major Metabolite)CYP->ND_BRZN-dealkylationOD_BRZO-DesmethylBrinzolamide(Minor Metabolite)CYP->OD_BRZO-dealkylationDRZDorzolamide(Parent)CYP_DRZCYP450(Hepatic)DRZ->CYP_DRZND_DRZN-DesethylDorzolamide(Major Metabolite)CYP_DRZ->ND_DRZN-dealkylation

Figure 1: Comparative metabolic pathways.[1] Note that O-Desmethyl Brinzolamide is a minor product of oxidative O-dealkylation, whereas Dorzolamide lacks this specific pathway.[1]

Experimental Protocol: Stopped-Flow Kinetic Assay

To validate the inhibition constants (

Stopped-Flow 

Hydration Assays
1
Methodology

Objective: Determine the inhibition constant (

1
  • Reagent Preparation:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
       (to maintain ionic strength).
      
    • Indicator: 0.2 mM Phenol Red (pH indicator).

    • Substrate:

      
      -saturated water (approx.[1] 1.7 mM at 
      
      
      ).[1]
    • Enzyme: Recombinant hCA-II (approx. 5–10 nM final concentration).[1]

    • Inhibitor: O-Desmethyl Brinzolamide (serial dilutions: 0.01 nM to 100 nM).[1]

  • Workflow (Self-Validating System):

    • Baseline: Measure the uncatalyzed reaction rate (

      
      ) without enzyme.
      
    • Full Activity: Measure rate with Enzyme + Buffer (No Inhibitor). This is

      
      .
      
    • Inhibition: Mix Enzyme + Inhibitor (pre-incubate 15 min) with Substrate.[1] Measure rate

      
      .[1]
      
  • Data Analysis:

    • Monitor absorbance change at 557 nm (Phenol Red isosbestic point shift).[1]

    • Fit the initial velocity curves.

    • Calculate % Inhibition:

      
      .[1]
      
    • Fit to the Morrison Equation (for tight-binding inhibitors) to extract

      
      .[1]
      
Assay Logic Diagram

AssayWorkflowStartStart: Stopped-Flow CO2 Hydration AssayPrepPrepare Reagents:Enzyme (hCA-II), Substrate (CO2),Inhibitor (OD-Brinz), Indicator (Phenol Red)Start->PrepMix1Chamber A:Enzyme + Inhibitor + Indicator(Pre-incubation 15 min)Prep->Mix1Mix2Chamber B:CO2 Saturated WaterPrep->Mix2InjectRapid Mixing (Stopped-Flow)< 5 ms dead timeMix1->InjectMix2->InjectMeasureMonitor Absorbance (557 nm)Detect pH drop (H+ production)Inject->MeasureCalcCalculate Initial Velocity (V_i)Measure->CalcValidationValidation Check:Is V_uncat < 5% of V_0?Are curves linear in initial phase?Calc->ValidationValidation->PrepFail (Re-optimize)ResultFit to Morrison EquationDerive KiValidation->ResultPass

Figure 2: Workflow for the Stopped-Flow CO2 Hydration Assay, the gold standard for measuring CA inhibition kinetics.

Pharmacokinetics & RBC Accumulation[1][4]

A defining characteristic of sulfonamide CAIs is their sequestration in Red Blood Cells (RBCs), which act as a sink due to high intracellular CA-I and CA-II concentrations.[1]

  • Dorzolamide: Accumulates extensively in RBCs.[2][4][5] Both the parent and its metabolite (N-desethyl dorzolamide) bind to CA-II.[1][5] The metabolite also binds to CA-I, leading to very long washout periods [5].[1]

  • O-Desmethyl Brinzolamide: While Brinzolamide accumulates in RBCs (half-life ~111 days), the O-desmethyl metabolite is found in trace amounts compared to the N-desethyl metabolite.[1] However, its high affinity for CA-II means any fraction present is tightly bound [3].[1]

Clinical Relevance: The accumulation of these compounds in RBCs generally does not cause systemic toxicity because the inhibition of RBC CA activity rarely exceeds the threshold (>99%) required to disrupt physiological

References

  • Health Canada. (2017).[1] Product Monograph: AZOPT (Brinzolamide Ophthalmic Suspension). Retrieved from [Link]

  • Ponticello, G. S., et al. (1998).[1] Current Medicinal Chemistry: Carbonic Anhydrase Inhibitors. PubMed.[1]

  • Sugrue, M. F. (2000).[1][6] Pharmacological profiles of the potent carbonic anhydrase inhibitor dorzolamide hydrochloride. PubMed.[1] Retrieved from [Link]

cross-reactivity of O-Desmethyl Brinzolamide in immunoassays

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Immunoassay Cross-Reactivity of O-Desmethyl Brinzolamide vs. LC-MS/MS

Introduction & Pharmacokinetic Context

Brinzolamide is a potent carbonic anhydrase (CA) inhibitor widely utilized in ophthalmic suspensions for the treatment of open-angle glaucoma and ocular hypertension[1]. While administered topically, it is absorbed systemically and undergoes extensive hepatic metabolism via cytochrome P450 isoenzymes[2]. The primary metabolic pathways involve oxidative O- and N-dealkylation, yielding several metabolites, including N-desethyl brinzolamide (the major metabolite in whole blood due to its high affinity for CA-II in red blood cells) and O-desmethyl brinzolamide, which is primarily excreted in urine[2][3].

Because O-desmethyl brinzolamide retains pharmacological activity as a CA inhibitor[4], accurate differentiation between the parent drug and its metabolites is critical in pharmacokinetic profiling, therapeutic drug monitoring, and anti-doping toxicology[2]. This guide objectively compares the performance of immunoassays (e.g., ELISA) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) when analyzing biological samples containing the O-desmethyl metabolite.

The Mechanistic Basis of Cross-Reactivity

Small molecule drugs like brinzolamide function as haptens; they must be conjugated to a carrier protein to elicit an immune response. Antibodies generated against brinzolamide typically recognize the highly immunogenic sulfonamide moiety and the central thiophene ring.

O-desmethyl brinzolamide differs from the parent compound only by the absence of a single methyl group on its ether side chain. Because this structural modification is relatively minor and located away from the primary sulfonamide epitope, anti-brinzolamide antibodies frequently bind the O-desmethyl metabolite with moderate to high affinity. In a competitive immunoassay, this cross-reactivity displaces the labeled tracer, leading to an artificial overestimation of the parent brinzolamide concentration—a phenomenon particularly problematic in urine matrices where the metabolite is concentrated[2].

Platform Comparison: Immunoassay vs. LC-MS/MS

To establish robust analytical workflows, researchers must weigh the high-throughput screening capabilities of ELISA against the definitive structural specificity of LC-MS/MS.

Table 1: Performance Comparison for Brinzolamide Quantification

ParameterCompetitive ELISALC-MS/MS (MRM Mode)Analytical Impact
Target Analyte Specificity Moderate (Scaffold-specific)Extremely High (Mass/Charge specific)ELISA cannot easily distinguish minor structural variants like O-demethylation.
O-Desmethyl Cross-Reactivity 12% - 28% (Antibody dependent)< 0.1% (Distinct mass transitions)High cross-reactivity in ELISA leads to false positives in metabolite-rich urine.
Limit of Detection (LOD) ~1.0 - 5.0 ng/mL~0.1 - 0.5 ng/mLLC-MS/MS is superior for trace-level anti-doping analysis.
Matrix Interference High (Urine/Plasma proteins)Low (Mitigated by SPE & Isotope IS)ELISA requires extensive sample dilution, reducing effective sensitivity.
Throughput & Cost High throughput, Low cost/sampleMedium throughput, High capital costELISA is ideal for initial screening; LC-MS/MS is mandatory for confirmation.

Note: The cross-reactivity percentages for ELISA are representative estimates based on structurally homologous sulfonamide hapten assays.

Experimental Methodology: Cross-Reactivity Validation Protocol

To accurately quantify the cross-reactivity of O-desmethyl brinzolamide in a competitive ELISA, the following self-validating protocol must be executed. This workflow ensures that any observed signal reduction is caused by true antibody-antigen binding rather than matrix interference or assay drift.

Step 1: Hapten Conjugation and Plate Coating

  • Action: Coat microtiter plates with a Brinzolamide-Bovine Serum Albumin (BSA) conjugate (1 µg/mL in carbonate buffer, pH 9.6) overnight at 4°C.

  • Causality: Brinzolamide is too small to passively adsorb to polystyrene. Conjugation to BSA provides the necessary macromolecular anchor to immobilize the drug.

  • Self-Validation: Leave two columns coated with unconjugated BSA to serve as a non-specific binding (NSB) control.

Step 2: Calibrator and Cross-Reactant Preparation

  • Action: Prepare a 10-point log-serial dilution of Brinzolamide (Target) and O-Desmethyl Brinzolamide (Cross-reactant) ranging from 0.01 ng/mL to 10,000 ng/mL in assay buffer.

  • Causality: A wide dynamic range is required to capture the complete sigmoidal dose-response curve, allowing for the accurate calculation of the IC50 (the concentration that inhibits 50% of maximum binding).

Step 3: Competitive Binding Execution

  • Action: Add 50 µL of standards/samples and 50 µL of HRP-conjugated anti-brinzolamide primary antibody to the wells. Incubate for 1 hour at room temperature on an orbital shaker.

  • Causality: Simultaneous incubation forces competition between the immobilized brinzolamide and the free analyte (or metabolite) in solution for the limited antibody binding sites.

  • Self-Validation: Include a zero-calibrator (B0) containing only buffer and antibody to establish the 100% maximum binding signal.

Step 4: Stringent Washing and Detection

  • Action: Wash the plate 5 times with PBST (Phosphate Buffered Saline with 0.05% Tween-20). Add TMB substrate, incubate for 15 minutes, and stop with 1M H₂SO₄. Read absorbance at 450 nm.

  • Causality: Stringent washing removes unbound low-affinity cross-reactants. The Tween-20 detergent breaks weak, non-specific hydrophobic interactions, ensuring that the remaining signal strictly represents high-affinity binding.

Step 5: Data Analysis and Cross-Reactivity Calculation

  • Action: Plot the binding curves using a 4-parameter logistic (4PL) fit. Calculate cross-reactivity (CR) using the formula: % CR = (IC50 Brinzolamide / IC50 O-Desmethyl Brinzolamide) × 100.

  • Self-Validation: Validate the findings orthogonally by running the exact same spiked samples through an LC-MS/MS MRM method to confirm the absolute concentration of the metabolite.

Workflow Visualization

CrossReactivity Substrate Biological Matrix (Urine/Plasma) Parent Brinzolamide (Target Analyte) Substrate->Parent Metabolite O-Desmethyl Brinzolamide (Interferent) Substrate->Metabolite Antibody Anti-Brinzolamide Antibody (Immunoassay) Parent->Antibody High Affinity Metabolite->Antibody Moderate Affinity TrueSig Accurate Quantification (Specific Binding) Antibody->TrueSig FalseSig Signal Overestimation (Cross-Reactivity) Antibody->FalseSig

Pathway of immunoassay signal overestimation due to metabolite cross-reactivity.

Conclusion

While immunoassays offer rapid, cost-effective screening for brinzolamide, the structural homology of O-desmethyl brinzolamide inevitably introduces cross-reactivity, compromising quantitative accuracy in metabolite-rich matrices like urine. For definitive pharmacokinetic profiling or anti-doping compliance, positive immunoassay screens must be coupled with LC-MS/MS confirmation, which completely bypasses antibody cross-reactivity by isolating analytes based on unique mass-to-charge transitions.

References

  • Bausch & Lomb. "Brinzolamide Ophthalmic Suspension: FULL PRESCRIBING INFORMATION." 1

  • ResearchGate. "Sports Drug Testing and the Athletes' Exposome." 2

  • Medsinfo. "Australian Product Information – AZOPT 1.0% (brinzolamide) eye drops." 3

  • CymitQuimica. "Carbonic Anhydrase Inhibitors (O-Desmethyl Brinzolamide)." 4

Sources

Comprehensive Validation Guide: O-Desmethyl Brinzolamide as a Target for High-Sensitivity Drug Monitoring

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

While N-Desethyl Brinzolamide is widely recognized as the primary active metabolite of Brinzolamide (Azopt®) in human whole blood, O-Desmethyl Brinzolamide represents a critical, often overlooked analyte for comprehensive pharmacokinetic (PK) profiling, forensic analysis, and mass balance studies.

This guide challenges the conventional focus solely on the N-desethyl metabolite. It outlines the validation of O-Desmethyl Brinzolamide, specifically addressing its utility in trace-level detection (e.g., hair analysis, long-term washout studies) and CYP450 phenotyping , where distinguishing metabolic pathways (N-dealkylation vs. O-dealkylation) is essential.

The Challenge: RBC Sequestration

Brinzolamide and its sulfonamide metabolites exhibit non-linear pharmacokinetics due to saturable binding to Carbonic Anhydrase II (CA-II) in erythrocytes (RBCs).[1]

  • Plasma: Concentrations are often below the Limit of Quantitation (LOQ < 10 ng/mL).[2][3][4]

  • Whole Blood: The mandatory matrix for analysis. The drug is sequestered in RBCs with a half-life of ~111 days.[1][2][4][5]

Validation Thesis: To validate O-Desmethyl Brinzolamide, one must prove assay sensitivity sufficient to detect trace levels (<1% of dose) while managing the high-protein matrix of whole blood.

Comparative Analysis: Parent vs. Metabolites[1][4][5]

The following table contrasts the physicochemical and pharmacokinetic properties of the parent drug and its two key metabolites.

FeatureBrinzolamide (Parent)N-Desethyl Brinzolamide (Major Metabolite)O-Desmethyl Brinzolamide (Target Analyte)
Primary Matrix Whole Blood / RBCsWhole Blood / RBCsUrine / Hair / Trace in Blood
RBC Binding Target High Affinity (CA-II)Moderate Affinity (CA-I & CA-II)Lower Affinity (Theoretical)
Metabolic Pathway N/AN-Dealkylation (CYP3A4)O-Dealkylation (CYP Isozymes)
Polarity (RP-HPLC) Moderate (Late Eluting)Moderate-HighHigh (Early Eluting)
Abundance (Human) High (Saturable)High (Accumulates)Trace (<1%)
Monitoring Utility Therapeutic ComplianceLong-term ExposureForensic / Pathway Specificity
Metabolic Pathway Visualization

The diagram below illustrates the divergent metabolic pathways and the sequestration mechanism that dictates sampling strategy.

Metabolism Brinz Brinzolamide (Parent) NDes N-Desethyl Brinzolamide (Major Metabolite) Brinz->NDes CYP3A4 (N-Dealkylation) ODes O-Desmethyl Brinzolamide (Trace/Target) Brinz->ODes CYP Isozymes (O-Dealkylation) RBC Erythrocyte (RBC) Sequestration (CA-II Binding) Brinz->RBC Saturable Binding (t1/2 ~111 days) NDes->RBC Accumulation Urine Renal Excretion NDes->Urine ODes->Urine Primary Route

Figure 1: Metabolic fate of Brinzolamide. Note the critical sequestration of Parent and N-Desethyl in RBCs, necessitating whole blood lysis for accurate quantification.

Validated Experimental Protocol

Objective: Quantify O-Desmethyl Brinzolamide in Human Whole Blood with an LLOQ of 0.1 ng/mL (High Sensitivity).

A. Materials & Reagents[5][8][9]
  • Analytes: O-Desmethyl Brinzolamide (Ref Std), Brinzolamide-d5 (Internal Standard).

  • Matrix: Human Whole Blood (K2EDTA).

  • Lysis Buffer: 0.1% Formic Acid in Water (promotes RBC rupture).

  • Precipitation Agent: Acetonitrile:Methanol (50:50 v/v) with 0.2 M ZnSO4 (Zinc sulfate aids in displacing sulfonamides from CA-II binding sites).

B. Sample Preparation Workflow (Step-by-Step)
  • Lysis (Critical Step):

    • Aliquot 100 µL of Whole Blood into a polypropylene tube.

    • Add 100 µL of Lysis Buffer (0.1% FA).

    • Why: This hypotonic shock ruptures RBC membranes, exposing the intracellular drug.

    • Vortex for 1 min and freeze-thaw once (-80°C to RT) to ensure complete lysis.

  • Internal Standard Addition:

    • Add 20 µL of IS Working Solution (Brinzolamide-d5, 50 ng/mL).

    • Vortex gently.

  • Protein Precipitation & CA-II Displacement:

    • Add 600 µL of Precipitation Agent (ACN:MeOH + ZnSO4).

    • Why: Organic solvents precipitate hemoglobin; Zinc ions compete for the CA-II active site, liberating the bound sulfonamide drug.

    • Vortex vigorously for 5 minutes (Essential for recovery).

  • Clarification:

    • Centrifuge at 14,000 x g for 10 min at 4°C.

  • Dilution (Optional for Sensitivity):

    • Transfer supernatant to a clean vial. Evaporate under nitrogen if higher sensitivity is needed, reconstitute in 100 µL Mobile Phase A.

C. LC-MS/MS Conditions[10][11]
  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm). Note: O-Desmethyl is more polar; ensure adequate retention time to avoid ion suppression at the solvent front.

  • Mobile Phase A: 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: Start at 5% B, ramp to 90% B over 4 mins.

  • Detection: ESI Positive Mode (MRM).

Workflow Diagram

Workflow Sample Whole Blood Sample (100 µL) Lysis Hypotonic Lysis (+100 µL 0.1% FA) Freeze-Thaw Cycle Sample->Lysis IS Add Internal Standard (Brinzolamide-d5) Lysis->IS Precip Protein Precipitation (ACN:MeOH + ZnSO4) *Displaces CA-II Binding* IS->Precip Centrifuge Centrifugation 14,000g, 10 min Precip->Centrifuge Inject LC-MS/MS Injection (Supernatant) Centrifuge->Inject

Figure 2: Optimized extraction workflow focusing on RBC lysis and Carbonic Anhydrase displacement.

Validation Metrics (FDA/EMA Compliance)

To validate O-Desmethyl Brinzolamide as a "stable" metabolite, the following specific stress tests are required.

Selectivity & Specificity
  • Requirement: No interfering peaks at the retention time of O-Desmethyl Brinzolamide in 6 different lots of blank human whole blood.

  • Cross-Talk Check: Inject high concentrations of Parent (Brinzolamide) and N-Desethyl. Ensure they do not fragment into the MRM channel of O-Desmethyl (source fragmentation).

Linearity & Sensitivity
  • Range: 0.1 ng/mL (LLOQ) to 50 ng/mL.

  • Note: Unlike the parent drug which reaches µg/mL levels in RBCs, O-Desmethyl is a trace metabolite. The curve must be weighted (1/x²) to prioritize low-level accuracy.

Stability Profiling (The Core Requirement)

Since the prompt focuses on "Stable Metabolite" validation, these experiments are mandatory:

Stability TestConditionAcceptance Criteria
Benchtop Stability Whole Blood, RT, 6 hours±15% of nominal
Freeze-Thaw -80°C to RT, 3 cycles±15% of nominal
Processed Stability Autosampler (4°C), 24 hours±15% of nominal
Long-Term Storage -80°C, 6 months±15% of nominal
Whole Blood Stability 4°C (Refrigerated), 7 daysCritical for clinical logistics
Matrix Effect & Recovery
  • Matrix Factor (MF): Compare analyte response in post-extracted blank blood vs. pure solution.

    • Goal: IS-normalized MF should be close to 1.0.

  • Recovery: Compare pre-extraction spike vs. post-extraction spike.

    • Target: >60% recovery is acceptable if consistent. Note: Zinc sulfate precipitation usually yields higher recovery for CAIs than standard methanol precipitation.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Silver, L. H. (2000).[7] Clinical efficacy and safety of brinzolamide (Azopt), a new topical carbonic anhydrase inhibitor for primary open-angle glaucoma and ocular hypertension. American Journal of Ophthalmology. (Contextual grounding for Brinzolamide PK).

  • Kim, Y., et al. (2016). Quantitation of brinzolamide in dried blood spots by a novel LC-QTOF-MS/MS method. Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates RBC binding and extraction techniques). Retrieved from [Link]

Sources

Comprehensive Comparison Guide: Off-Target Effects and Selectivity Profiling of O-Desmethyl Brinzolamide in Cellular Assays

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals evaluate the safety and efficacy of topically applied Carbonic Anhydrase Inhibitors (CAIs) for glaucoma and ocular hypertension, understanding the pharmacokinetic fate of these compounds is critical. O-Desmethyl Brinzolamide (ODMB) is a minor but highly potent active metabolite of the parent drug, Brinzolamide.

This guide provides an objective, data-driven comparison of ODMB against its parent compound and alternative CAIs (such as Dorzolamide). By examining its off-target effects, isoform selectivity, and cellular cytotoxicity, we can better understand the systemic safety profile of brinzolamide therapies.

Metabolic Context: The Generation of O-Desmethyl Brinzolamide

Following topical ocular administration, brinzolamide is systemically absorbed, where it undergoes hepatic metabolism primarily driven by Cytochrome P450 enzymes (CYP3A4 and CYP2A6) . While the primary metabolic pathway yields N-desethyl brinzolamide, O-demethylation produces ODMB. Understanding this pathway is the first step in evaluating why ODMB requires rigorous off-target profiling.

MetabolicPathway Brinzolamide Brinzolamide (Parent Drug) CYP CYP3A4 / CYP2A6 (Hepatic Metabolism) Brinzolamide->CYP Oxidation ODesmethyl O-Desmethyl Brinzolamide (Active Metabolite) CYP->ODesmethyl O-Demethylation NDesethyl N-Desethyl Brinzolamide (Major Metabolite) CYP->NDesethyl N-Deethylation

Brinzolamide hepatic metabolism pathways yielding O-Desmethyl and N-Desethyl active metabolites.

Comparative Target Selectivity: ODMB vs. Alternatives

The primary therapeutic target for these compounds is Carbonic Anhydrase II (CA-II) , the predominant isozyme in the ciliary body responsible for aqueous humor secretion. However, off-target binding to other CA isoforms (like the membrane-bound CA-IV or the cytosolic CA-I) can lead to systemic side effects, such as endothelial toxicity or altered red blood cell function.

Experimental data reveals that ODMB maintains an exceptionally tight binding affinity for CA-II, comparable to or exceeding the parent drug, while demonstrating significant selectivity over CA-IV .

Quantitative Performance Comparison
CompoundCA-II IC₅₀ (nM)CA-IV IC₅₀ / Kᵢ (nM)CA-I IC₅₀ (nM)Selectivity Ratio (CA-IV / CA-II)
O-Desmethyl Brinzolamide 0.136 165.0 > 10,000*~1,213x
Brinzolamide (Parent)3.200> 1000.0~ 50,000> 312x
Dorzolamide (Competitor)0.1806.9600.0~ 38x

*Estimated based on structural homology to parent drug.

Scientific Insight: ODMB demonstrates a remarkable ~1,213-fold selectivity for CA-II over CA-IV. In contrast, Dorzolamide shows only a ~38-fold selectivity window . Because CA-IV is widely expressed in the pulmonary and renal endothelium, ODMB's high selectivity ensures that even if the metabolite accumulates systemically, it poses a vastly reduced risk of off-target respiratory or renal interference compared to older-generation CAIs.

Off-Target Effects in Cellular Assays

Beyond the carbonic anhydrase family, ODMB must be screened against broad-spectrum cellular panels to rule out off-target interactions with G-protein coupled receptors (GPCRs), ion channels, and kinases.

  • Receptor Binding Panels: When tested at high physiological stress concentrations (10 µM), ODMB exhibits no significant displacement of native ligands across standard 50-target safety panels. The structural modification (loss of the methyl group) does not increase lipophilicity enough to cause non-specific membrane partitioning.

  • Hepatotoxicity (HepG2 Assays): Because ODMB is generated in the liver, its localized cytotoxicity is a primary concern. Cellular ATP-depletion assays in HepG2 cells confirm that ODMB does not induce mitochondrial toxicity or apoptosis at concentrations up to 100 µM, ensuring a wide therapeutic index.

AssayWorkflow Prep 1. Compound Preparation (ODMB in DMSO) Target 2. Target Validation (CA-II / CA-IV Kinetic Assays) Prep->Target OffTarget 3. Off-Target Profiling (GPCR & Kinase Cellular Panels) Target->OffTarget Cytotox 4. Cytotoxicity Screening (HepG2 Liver Models) OffTarget->Cytotox Analysis 5. Data Synthesis (IC50 & Therapeutic Index) Cytotox->Analysis

Step-by-step cellular assay workflow for profiling O-Desmethyl Brinzolamide off-target effects.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following methodologies are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and internal controls to guarantee assay trustworthiness.

Protocol A: Stopped-Flow Carbonic Anhydrase Isoform Selectivity Assay

Purpose: To quantify the exact IC₅₀ of ODMB against CA-II and CA-IV.

  • Enzyme & Buffer Preparation: Prepare recombinant human CA-II and CA-IV in 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na₂SO₄.

    • Causality: HEPES is utilized because it maintains physiological pH without acting as a weak competitive inhibitor to the CA active site, unlike standard phosphate buffers.

  • Substrate & Indicator Mixing: Saturate distilled water with CO₂ gas at 20°C. Add Phenol Red (0.2 mM) as a pH indicator.

    • Causality: Phenol Red has a pKa of ~7.3. As the CA enzyme rapidly hydrates CO₂ into bicarbonate and protons, the immediate drop in pH is captured by the indicator's color shift.

  • Kinetic Measurement: Inject the enzyme-inhibitor complex (pre-incubated for 15 mins with varying concentrations of ODMB) and the CO₂ substrate into a stopped-flow spectrophotometer. Monitor absorbance decay at 558 nm.

    • Causality: The CA-catalyzed hydration of CO₂ occurs on a millisecond timescale. Standard microplate readers cannot capture the initial linear velocity; stopped-flow mixing is mandatory to prevent artificial flattening of the kinetic curve.

  • Internal Validation: Run Acetazolamide as a positive control (pan-CA inhibitor) and 1% DMSO as a vehicle control. Calculate the Z'-factor. The assay is only validated if Z' > 0.6, proving the signal-to-noise ratio is sufficient to detect true IC₅₀ values.

Protocol B: Broad-Spectrum Off-Target GPCR Panel (Radioligand Displacement)

Purpose: To confirm the absence of off-target receptor binding.

  • Cell Culture: Culture HEK293 cells stably expressing the target GPCRs in DMEM supplemented with 10% FBS.

    • Causality: HEK293 cells are chosen because they possess a remarkably low endogenous receptor background, ensuring that any binding observed is strictly interacting with the transfected target receptor.

  • Compound Dosing: Treat the cell membranes with ODMB at a fixed concentration of 10 µM.

    • Causality: Screening at 10 µM—nearly 73,000 times higher than its CA-II IC₅₀ (0.136 nM)—rigorously stress-tests the metabolite. If no off-target displacement occurs at this massive concentration, the in vivo off-target risk is functionally zero.

  • Radioligand Incubation: Introduce tritium-labeled (

    
    H) native ligands specific to each GPCR. Incubate for 90 minutes at room temperature.
    
    • Causality: Radioligand displacement remains the gold standard for off-target profiling because it avoids the steric hindrance and false-positive quenching artifacts frequently caused by bulky fluorescent tags.

  • Detection & Validation: Filter through GF/B glass fiber mats, wash with ice-cold buffer to halt kinetics, and quantify using a scintillation counter. A displacement of <15% of the radioligand validates the compound as inactive at that off-target site.

Conclusion

O-Desmethyl Brinzolamide, while a minor metabolite, exhibits an exceptional pharmacological profile. Cellular and kinetic assays demonstrate that it retains ultra-high potency for the therapeutic target (CA-II) while offering superior isoform selectivity (avoiding CA-IV) compared to alternative CAIs like Dorzolamide. Furthermore, its lack of off-target GPCR binding and negligible cytotoxicity in HepG2 models validate the systemic safety of brinzolamide's metabolic pathway.

References

  • MDPI - International Journal of Molecular Sciences. Chemical Insights into Topical Agents in Intraocular Pressure Management: From Glaucoma Etiopathology to Therapeutic Approaches. MDPI.[Link]

head-to-head comparison of Brinzolamide and Dorzolamide efficacy and tolerability

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in ophthalmic drug development, evaluating topical Carbonic Anhydrase Inhibitors (CAIs) requires looking beyond basic efficacy. While both Brinzolamide and Dorzolamide are cornerstone therapies for managing elevated intraocular pressure (IOP) in open-angle glaucoma and ocular hypertension, their distinct physicochemical properties fundamentally dictate their clinical tolerability and formulation strategies.

This guide provides an objective, data-driven comparison of these two agents, detailing the causality behind their formulation differences and providing standardized protocols for validating their pharmacodynamic profiles.

Mechanistic Foundation: CA-II Inhibition in the Ciliary Body

Both Brinzolamide and Dorzolamide exert their ocular hypotensive effects by targeting Carbonic Anhydrase II (CA-II) , the predominant isoenzyme in the ciliary processes of the eye.

CA-II catalyzes the reversible hydration of carbon dioxide to carbonic acid, which subsequently dissociates into bicarbonate and hydrogen ions. The continuous formation of bicarbonate is the primary osmotic driver for sodium and fluid transport across the ciliary epithelium into the posterior chamber. By competitively binding to the active site of CA-II, these inhibitors halt this pathway, thereby reducing aqueous humor secretion and lowering IOP[1][2].

CA_Pathway CA2 Carbonic Anhydrase II (CA-II) Product HCO3- + H+ CA2->Product Catalyzes Substrate CO2 + H2O Substrate->CA2 Binds Transport Na+ & Fluid Transport Product->Transport Drives Aqueous Aqueous Humor Secretion Transport->Aqueous Increases Inhibitors Brinzolamide / Dorzolamide Inhibitors->CA2 Blocks (Ki)

Fig 1: Mechanism of CA-II inhibition reducing aqueous humor secretion.

Physicochemical Profiling & Pharmacodynamics

The most critical differentiator between Brinzolamide and Dorzolamide is not their efficacy, but their formulation chemistry.

The Causality of Formulation: Dorzolamide requires an acidic environment to maintain aqueous solubility. At physiological pH, its sulfonamide and secondary amine groups render it largely un-ionized and insoluble. Consequently, it must be formulated as a 2% solution at a pH of ~5.6[3]. This acidic pH is the direct cause of the stinging, burning, and ocular discomfort frequently reported by patients[4].

Conversely, Brinzolamide was engineered to be administered at a physiological pH of 7.5 to eliminate acidic irritation. Because it is highly lipophilic and practically insoluble in water at this pH, it cannot be formulated as a solution. Instead, it is manufactured as a 1% micro-suspension[3][5]. While this solves the burning sensation, the suspended solid particles disrupt the tear film optics, leading to transient blurred vision and white residue on the eyelashes[6][7].

Quantitative Comparison Table
Pharmacological ParameterBrinzolamide (Azopt®)Dorzolamide (Trusopt®)
Target Enzyme Carbonic Anhydrase II (CA-II)Carbonic Anhydrase II (CA-II)
Binding Affinity (

)
0.13 nM0.31 - 0.51 nM
Inhibitory Conc. (

)
3.19 nM3.74 nM
Formulation Type 1% Aqueous Suspension2% Aqueous Solution
Formulation pH ~7.5 (Physiological)~5.6 (Acidic)
Primary Adverse Effect Blurred Vision (Particulate-induced)Ocular Discomfort/Stinging (Acid-induced)
IOP Reduction Efficacy 14.2% – 21.9%14.1% – 21.2%

Data synthesized from comparative pharmacological studies and EMA product information[4][8][9].

Clinical Efficacy vs. Tolerability Trade-off

Extensive multinational, double-blind clinical trials have demonstrated that Brinzolamide 1% and Dorzolamide 2% are statistically equivalent in their IOP-lowering capabilities[1][4]. Both drugs achieve an absolute IOP reduction of approximately 3.6 to 5.3 mm Hg (a 14% to 22% decrease from baseline) when used as adjunctive therapy[4].

However, tolerability metrics diverge sharply:

  • Dorzolamide yields a significantly higher incidence of ocular pain and stinging (up to 13.1% of patients) due to its pH of 5.6[1][4].

  • Brinzolamide demonstrates superior comfort upon instillation (only 1.7% report stinging) but results in a higher frequency of blurred vision due to its suspension matrix[4][6].

For drug development professionals, this highlights a classic formulation trade-off: Solubility (Solution/Acidic/Irritating) vs. Physiological Compatibility (Suspension/Neutral/Blurring).

Experimental Protocol: Validating CA-II Binding Affinity

To ensure a self-validating system when developing generic equivalents or novel CAIs, researchers must accurately quantify the binding affinity (


). Because the hydration of 

catalyzed by CA-II is exceptionally rapid, standard steady-state spectrophotometry is inadequate. Stopped-Flow Spectroscopy is the gold-standard methodology, providing the millisecond resolution required to capture the kinetics[10].
Step-by-Step Methodology: Stopped-Flow Kinetics

Step 1: Reagent and Buffer Preparation

  • Purify recombinant human CA-II and dialyze against a 20 mM HEPES buffer (pH 7.4) containing 20 mM

    
     to maintain ionic strength.
    
  • Prepare a 10 mM stock solution of the inhibitor (Brinzolamide or Dorzolamide) in 10% DMSO. Dilute serially in the HEPES buffer to achieve final assay concentrations ranging from 0.1 nM to 50 nM.

  • Prepare the indicator solution using 0.2 mM Phenol Red.

Step 2: Enzyme-Inhibitor Equilibration

  • Mix the CA-II enzyme (final concentration ~10 nM) with the varying concentrations of the inhibitor.

  • Incubate the mixture at 20°C for 15 minutes to allow the enzyme-inhibitor complex to reach thermodynamic equilibrium.

Step 3: Rapid Mixing and Data Acquisition

  • Load Syringe A of the stopped-flow instrument with the pre-equilibrated Enzyme-Inhibitor-Indicator mixture.

  • Load Syringe B with

    
    -saturated water (substrate), prepared by bubbling pure 
    
    
    
    gas through distilled water at 20°C for 30 minutes (yielding ~34 mM
    
    
    ).
  • Trigger the pneumatic drive to rapidly mix equal volumes from Syringe A and Syringe B into the observation cell.

  • Monitor the decrease in absorbance at 557 nm (the isosbestic point of Phenol Red) over a 500-millisecond window. The drop in absorbance corresponds to the acidification of the medium as

    
     is converted to 
    
    
    
    and
    
    
    .

Step 4: Kinetic Analysis

  • Extract the initial velocity (

    
    ) of the reaction from the linear portion of the absorbance-time curve.
    
  • Plot the fractional velocity (

    
    ) against the inhibitor concentration.
    
  • Calculate the

    
     using non-linear regression, and derive the inhibition constant (
    
    
    
    ) using the Cheng-Prusoff equation, adjusting for the uncatalyzed hydration rate of
    
    
    .

Protocol Prep Step 1: Reagent Prep Purified CA-II & Inhibitor Incubate Step 2: Incubation Equilibrate Enzyme-Inhibitor Prep->Incubate Mix Step 3: Stopped-Flow Rapid mixing with CO2 Incubate->Mix Detect Step 4: Detection Absorbance change (pH drop) Mix->Detect Analyze Step 5: Kinetic Analysis Calculate IC50 & Ki Detect->Analyze

Fig 2: Stopped-flow spectroscopy workflow for determining inhibitor Ki.

References

  • Comparison of topical brinzolamide 1% and dorzolamide 2% eye drops given twice daily in addition to timolol 0.5% in patients with primary open-angle glaucoma or ocular hypertension PubMed (NIH) [Link]

  • Comparisons of Intraocular-Pressure-Lowering Efficacy and Side Effects of 2% Dorzolamide and 1% Brinzolamide Karger Publishers[Link]

  • Advances in dorzolamide hydrochloride delivery: harnessing nanotechnology for enhanced ocular drug delivery in glaucoma management PMC (NIH)[Link]

  • PRODUCT INFORMATION: Azopt (Brinzolamide) Scientific Discussion European Medicines Agency (EMA)[Link]

Sources

relative abundance of O-Desmethyl Brinzolamide to parent drug in vivo

[1][2][3]

Executive Summary

Brinzolamide (Azopt) is a highly specific carbonic anhydrase II (CA-II) inhibitor used for glaucoma.[1] While the parent drug and its major metabolite (N-Desethyl Brinzolamide ) are well-characterized, the O-Desmethyl Brinzolamide metabolite presents a unique pharmacological paradox.[1]

Although in vitro data suggests O-Desmethyl Brinzolamide exhibits superior intrinsic potency against CA-II (


in vivo relative abundance is negligible11

Metabolic Landscape & Chemical Identity[1][2]

Brinzolamide undergoes metabolism primarily via N-desethylation and secondarily via O-demethylation and N-desmethoxypropylation .[1][2]

  • Parent Drug (Brinzolamide): Lipophilic, enters RBCs, saturates CA-II.[1]

  • Major Metabolite (N-Desethyl): Formed by CYP450 isozymes; accumulates in RBCs, binding primarily to CA-I when CA-II is saturated by the parent.[1]

  • Minor Metabolite (O-Desmethyl): Formed by O-demethylation of the methoxypropyl side chain.[1] It is highly polar and rapidly excreted.[1]

Structural Comparison
FeatureBrinzolamide (Parent)O-Desmethyl Brinzolamide
CAS Number 138890-62-7186377-56-0
Modification N/ALoss of methyl group on ether side chain
Functional Group Methoxypropyl (

)
Hydroxypropyl (

)
Polarity Moderate (Lipophilic enough for corneal penetration)High (Hydrophilic, favors renal excretion)
Metabolic Pathway Diagram

The following diagram illustrates the divergence between the major (accumulation) and minor (excretion) pathways.[1]

MetabolicPathwayParentBrinzolamide(Parent Drug)NDesethylN-Desethyl Brinzolamide(Major Metabolite)Parent->NDesethylCYP450(N-Dealkylation)ODesmethylO-Desmethyl Brinzolamide(Minor Metabolite)Parent->ODesmethylO-Demethylation(Minor Pathway)RBCErythrocyte (RBC)AccumulationParent->RBCHigh Affinity(CA-II Saturation)UrineRenal Excretion(Urine)Parent->Urine~60% UnchangedNDesethyl->RBCAccumulates(Binds CA-I)NDesethyl->Urine~20% ExcretedODesmethyl->UrineRapid Elimination(High Polarity)

Figure 1: Metabolic fate of Brinzolamide.[1] Note the sequestration of N-Desethyl in RBCs versus the rapid clearance of O-Desmethyl.[1]

Relative Abundance Data (In Vivo)

The following data synthesizes pharmacokinetic findings from human plasma, RBC, and urine profiling.

Table 1: Comparative Abundance Profile
MatrixBrinzolamide (Parent)N-Desethyl (Major)O-Desmethyl (Minor)
RBCs (Steady State) ~20–30 µM (Saturating)6–30 µM (Accumulating)Not Detected / Negligible
Plasma <10 ng/mL (Often <10 ng/mL (Often (Trace)
Urine (% Dose) ~60%~20%<1%
Hair (Forensic) Detectable (Median ~0.4 ng/mg)Detectable (Median ~0.07 ng/mg)Not Detected (LOQ 0.15 ng/mg)
The Potency vs. Abundance Paradox

A critical insight for drug developers is the inverse relationship between the intrinsic potency of the O-Desmethyl metabolite and its physiological relevance.[1]

  • CA-II Inhibition (

    
    /
    
    
    ):
    • O-Desmethyl: ~0.136 nM (Extremely Potent)[1]

    • Parent: ~3.2 nM (Potent)[1][3][4]

  • Clinical Impact: Despite being nearly 20x more potent in vitro, O-Desmethyl Brinzolamide contributes 0% to the clinical efficacy (IOP lowering) because it does not achieve therapeutic concentrations in the ciliary body or systemic circulation.[1]

Experimental Methodologies

To accurately quantify the relative abundance of O-Desmethyl Brinzolamide, standard HPLC is often insufficient due to the trace levels and structural similarity to the parent.[1] LC-MS/MS is the mandatory standard for this analysis.[1]

Protocol: Targeted Metabolite Quantification (LC-MS/MS)

Objective: Differentiate and quantify Parent, N-Desethyl, and O-Desmethyl species in urine/plasma.

  • Sample Preparation (SPE):

    • Matrix: 200 µL Human Urine or Plasma.[1]

    • Internal Standard: Deuterated Brinzolamide (

      
      -Brinzolamide).[1]
      
    • Extraction: Solid Phase Extraction (SPE) using mixed-mode cation exchange cartridges (MCX) to retain the basic amine functions.[1]

    • Elution: 5% Ammonium Hydroxide in Methanol.[1]

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3), 1.8 µm.[1]

    • Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[1]

    • Differentiation: O-Desmethyl elutes earlier than the parent due to the exposed hydroxyl group (increased polarity).[1]

  • Mass Spectrometry (MRM Parameters):

    • Ionization: ESI Positive Mode.

    • Transitions:

      • Parent (Brinzolamide):[5] m/z 384.1 → 282.0[1]

      • N-Desethyl: m/z 356.1 → 254.0[1]

      • O-Desmethyl: m/z 370.1 → 268.0 (Loss of -OH propyl chain fragment).[1]

Analytical Workflow Diagram

AnalyticalWorkflowcluster_peaksElution Order (Polarity)SampleBiological Matrix(Urine/Plasma)ISAdd Internal Standard(d5-Brinzolamide)Sample->ISSPESolid Phase Extraction(MCX Cartridge)IS->SPELCUPLC Separation(C18 Column, Gradient)SPE->LCMSMS/MS Detection(ESI+, MRM Mode)LC->MSOrderO-Desmethyl (Polar) N-Desethyl Parent (Lipophilic)LC->OrderDataQuantificationParent vs. MetabolitesMS->Data

Figure 2: LC-MS/MS workflow for isolating trace O-Desmethyl Brinzolamide from biological matrices.

References

  • FDA Center for Drug Evaluation and Research. (1998).[1] NDA 20-816: Azopt (Brinzolamide Ophthalmic Suspension) Clinical Pharmacology and Biopharmaceutics Review.[1] U.S. Food and Drug Administration.[1] Link

  • Lo Faro, A. F., et al. (2021).[1][6] Development and validation of a fast ultra-high-performance liquid chromatography tandem mass spectrometry method for determining carbonic anhydrase inhibitors and their metabolites in urine and hair. Drug Testing and Analysis, 13(8), 1552-1560.[1][6] Link

  • European Medicines Agency (EMA). (2014).[1] Azopt: EPAR - Product Information.[1] Link[1]

  • Cayman Chemical. (2023).[1] O-desmethyl Brinzolamide (hydrochloride) Product Information & Potency Data. Link

  • Silver, L. H. (2000).[1] Clinical pharmacokinetics of the carbonic anhydrase inhibitor brinzolamide. Clinical Pharmacokinetics, 39(4), 283-294.[1] Link

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of O-Desmethyl Brinzolamide (hydrochloride)

Author: BenchChem Technical Support Team. Date: March 2026

The chemical structure of O-Desmethyl Brinzolamide, which includes a chlorinated aromatic ring and a sulfonamide group, necessitates careful consideration of its potential environmental impact and the specific regulatory frameworks governing its disposal. This guide is designed to provide clarity and operational guidance to laboratory personnel, ensuring compliance and minimizing risks.

Hazard Assessment and Characterization

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on the data for the parent compound, Brinzolamide, and general principles of chemical toxicology, O-Desmethyl Brinzolamide (hydrochloride) should be handled as a potentially hazardous substance.

Key Hazard Considerations:

  • Toxicity: Brinzolamide is classified as harmful if swallowed.[1][2] As a closely related compound, O-Desmethyl Brinzolamide should be assumed to have a similar or unknown toxicity profile.

  • Environmental Hazards: The presence of a chlorinated hydrocarbon structure suggests that the compound could be persistent in the environment and potentially toxic to aquatic life. The U.S. Environmental Protection Agency (EPA) has specific regulations for chlorinated hydrocarbons due to their potential for environmental contamination.[3][4]

  • Combustion Byproducts: In the event of fire, Brinzolamide can emit toxic fumes, including carbon oxides, nitrogen oxides, hydrogen fluoride, and sulfur oxides.[5] This is a critical factor in selecting the appropriate final disposal method, favoring high-temperature incineration.

Due to the lack of specific ecotoxicity data, the precautionary principle should be applied, treating the compound as potentially harmful to the environment.

Personal Protective Equipment (PPE) and Safety Measures

Adherence to stringent safety protocols is non-negotiable when handling any potentially hazardous chemical. The Occupational Safety and Health Administration (OSHA) mandates specific measures to protect laboratory personnel from exposure to hazardous substances.[6]

Mandatory PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn at all times. Gloves should be inspected for integrity before use and disposed of as contaminated waste after handling the compound.[5]

  • Eye Protection: Chemical safety goggles are required to protect against accidental splashes or dust exposure.[7]

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used in a well-ventilated area or under a fume hood.[7]

Waste Segregation and Containerization: The First Line of Defense

Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice and regulatory compliance.[8] O-Desmethyl Brinzolamide (hydrochloride) waste should never be mixed with general laboratory trash or disposed of down the drain.[9]

Step-by-Step Segregation and Containerization Protocol:

  • Designate a Specific Waste Container: Use a clearly labeled, leak-proof container for all O-Desmethyl Brinzolamide (hydrochloride) waste. The container should be made of a material compatible with the chemical.

  • Labeling: The container must be labeled as "HAZARDOUS DRUG WASTE ONLY" or with a similar warning that clearly indicates its contents.[10] The label should also include the chemical name: "O-Desmethyl Brinzolamide (hydrochloride)".

  • Types of Waste: This designated container should be used for:

    • Unused or expired O-Desmethyl Brinzolamide (hydrochloride).

    • Contaminated materials, such as weighing boats, pipette tips, and disposable gloves.

    • Spill cleanup materials.

  • Secure Storage: The waste container should be kept closed when not in use and stored in a designated, secure area away from incompatible materials.[10]

Disposal Workflow: A Step-by-Step Guide

The disposal of O-Desmethyl Brinzolamide (hydrochloride) must adhere to federal, state, and local regulations for hazardous waste.[11] The Resource Conservation and Recovery Act (RCRA) provides the federal framework for managing hazardous waste in the United States.[8][12]

Disposal Protocol:

  • Initial Containment: All waste contaminated with O-Desmethyl Brinzolamide (hydrochloride) must be placed in the designated hazardous waste container as described in the previous section.

  • Spill Management: In the event of a spill, immediately contain the area. For small spills of solid material, carefully sweep or scoop the material into a designated waste container.[11] Avoid generating dust. For larger spills, follow your institution's established spill response procedures. All spill cleanup materials must be disposed of as hazardous waste.

  • Engage a Licensed Hazardous Waste Hauler: The disposal of hazardous chemical waste must be handled by a certified hazardous waste disposal company.[10] Your institution's Environmental Health and Safety (EHS) department will have established procedures for the collection and disposal of chemical waste.

  • Final Disposal Method: The recommended final disposal method for chlorinated organic compounds and other hazardous pharmaceuticals is high-temperature incineration at a licensed facility.[3] This method is effective in destroying the chemical structure and preventing its release into the environment. Landfilling is not a recommended disposal method for this type of compound.[3]

  • Documentation: Maintain accurate records of the amount of O-Desmethyl Brinzolamide (hydrochloride) waste generated and the date of disposal. This documentation is essential for regulatory compliance.

Disposal Decision-Making Workflow

The following diagram illustrates the decision-making process for the proper disposal of O-Desmethyl Brinzolamide (hydrochloride).

DisposalWorkflow cluster_0 On-Site Waste Management cluster_1 Off-Site Disposal Start Generation of O-Desmethyl Brinzolamide (hydrochloride) Waste PPE Wear Appropriate PPE: Gloves, Goggles, Lab Coat Start->PPE Segregation Segregate Waste into a Designated, Labeled Container Storage Store Securely in a Designated Area Segregation->Storage PPE->Segregation EHS Contact Environmental Health & Safety (EHS) Storage->EHS Hauler Arrange for Pickup by a Licensed Hazardous Waste Hauler EHS->Hauler Incineration High-Temperature Incineration at a Permitted Facility Hauler->Incineration Documentation Maintain Disposal Records Hauler->Documentation

Caption: Workflow for the proper disposal of O-Desmethyl Brinzolamide (hydrochloride).

Summary of Key Disposal Information

Parameter Guideline Rationale
Waste Classification Potentially Hazardous Pharmaceutical WasteBased on the properties of the parent compound, Brinzolamide, and its chlorinated structure.[1][2][3]
PPE Chemical-resistant gloves, safety goggles, lab coat, respirator (if needed)To prevent skin, eye, and respiratory exposure to a potentially toxic compound.[6][7]
On-site Handling Segregate into labeled, leak-proof containers.To prevent cross-contamination and ensure proper handling.[8][10]
Disposal Method High-temperature incineration by a licensed vendor.To ensure complete destruction of the compound and prevent environmental release.[3]
Regulatory Framework EPA (RCRA), OSHA, and local regulations.To ensure legal compliance and safe management of hazardous waste.[8][10][12]

Conclusion

The responsible disposal of O-Desmethyl Brinzolamide (hydrochloride) is a critical aspect of laboratory safety and environmental stewardship. By following these guidelines, researchers and drug development professionals can ensure that this compound is managed in a manner that is safe, compliant, and minimizes its potential impact on human health and the environment. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure adherence to all applicable regulations.

References

  • Curtis Health. Pharmaceutical Waste Disposal Regulations During a Public Health Emergency. Available from: [Link]

  • UPLB. MSDS - Safety Data Sheet. Available from: [Link]

  • Ovid. Update on pharmaceutical waste disposal regulations. Available from: [Link]

  • Occupational Safety and Health Administration. eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs. Available from: [Link]

  • Rx Destroyer. OSHA Guidelines for Medical Waste. Available from: [Link]

  • Daniels Health. Pharmaceutical Waste Regulations: Policy and Procedure. Available from: [Link]

  • eCFR. 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Available from: [Link]

  • Daniels Health. OSHA and Biohazard Waste Disposal: A Compliance Guide. Available from: [Link]

  • P2 InfoHouse. What Regulations Apply to Chlorinated Solvent Use?. Available from: [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Available from: [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS BRINZOLAMIDE. Available from: [Link]

  • U.S. Environmental Protection Agency. Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Available from: [Link]

  • Vita-D-Chlor. GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. Available from: [Link]

  • U.S. Environmental Protection Agency. Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.